Inositol Hexanicotinate
説明
特性
IUPAC Name |
[2,3,4,5,6-pentakis(pyridine-3-carbonyloxy)cyclohexyl] pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H30N6O12/c49-37(25-7-1-13-43-19-25)55-31-32(56-38(50)26-8-2-14-44-20-26)34(58-40(52)28-10-4-16-46-22-28)36(60-42(54)30-12-6-18-48-24-30)35(59-41(53)29-11-5-17-47-23-29)33(31)57-39(51)27-9-3-15-45-21-27/h1-24,31-36H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFZCIDXOLLEMOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)OC2C(C(C(C(C2OC(=O)C3=CN=CC=C3)OC(=O)C4=CN=CC=C4)OC(=O)C5=CN=CC=C5)OC(=O)C6=CN=CC=C6)OC(=O)C7=CN=CC=C7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H30N6O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2023147, DTXSID10859980 | |
| Record name | Inositol niacinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2023147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclohexane-1,2,3,4,5,6-hexayl hexapyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10859980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
810.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
Insoluble | |
| Record name | Inositol nicotinate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08949 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
6556-11-2 | |
| Record name | Inositol niacinate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006556112 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Inositol nicotinate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08949 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Inositol niacinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2023147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Inositol nicotinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.806 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | INOSITOL NIACINATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A99MK953KZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Inositol Hexanicotinate mechanism of action beyond niacin release
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Inositol (B14025) Hexanicotinate (IHN), a chemical compound consisting of a myo-inositol molecule esterified with six molecules of nicotinic acid (niacin), is widely recognized as a "no-flush" niacin formulation. Its primary pharmacological activity has long been attributed to the gradual, sustained release of nicotinic acid, thereby mitigating the undesirable flushing effect associated with immediate-release niacin. However, a growing body of evidence suggests that IHN and its constituent inositol moiety may exert biological effects that are independent of nicotinic acid signaling. This technical guide delves into the proposed mechanisms of action of inositol hexanicotinate that extend beyond simple niacin release, focusing on its potential roles in fibrinolysis, direct endothelial modulation, and the antioxidant and anti-inflammatory activities of its inositol component. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the multifaceted pharmacology of this compound.
Introduction
This compound (IHN), also known as inositol nicotinate (B505614), has been utilized in Europe for the symptomatic relief of vascular conditions such as Raynaud's phenomenon and intermittent claudication.[1][2] While the vasodilatory and lipid-modulating effects of its primary metabolite, nicotinic acid, are well-established, the clinical observations with IHN are not always fully explained by the relatively low plasma levels of free nicotinic acid achieved after its administration.[3] This has led to the hypothesis that the intact IHN molecule, or its inositol component, may possess intrinsic pharmacological activities. This guide will explore these potential niacin-independent mechanisms.
Pharmacokinetics and Metabolism
Upon oral administration, this compound is partially absorbed intact.[1][2] The gastrointestinal absorption can be variable, with an average of 70% of the ingested dose reaching the bloodstream.[1][2] The hydrolysis of IHN into free nicotinic acid and inositol is a slow process, with peak plasma levels of nicotinic acid occurring approximately 6 to 10 hours post-ingestion.[2] This slow hydrolysis is the basis for its "no-flush" characteristic.[2]
| Parameter | Value | Species | Reference |
| IHN Disappearance Half-life (in vitro) | 1.07 h | Human plasma | [4] |
| 0.152 h | Rat plasma | [4] | |
| Niacin Appearance Half-life (in vitro) | 3.93 h (at 10 µg/mL IHN) | Human plasma | [4] |
| 4.66 h (at 50 µg/mL IHN) | Human plasma | [4] | |
| 2.68 h (at 10 µg/mL IHN) | Rat plasma | [4] | |
| 6.47 h (at 50 µg/mL IHN) | Rat plasma | [4] |
Niacin-Independent Mechanisms of Action
Enhanced Fibrinolysis
Figure 1: Proposed Fibrinolytic Mechanism of IHN
Direct Endothelial Effects
There is evidence to suggest that IHN may exert direct effects on the vascular endothelium, contributing to vasodilation and improved blood flow, independent of the prostaglandin-mediated pathway of niacin.[2] These effects may be mediated by the intact IHN molecule or its inositol moiety.
3.2.1. Modulation of Endothelial Nitric Oxide Synthase (eNOS)
The inositol component of IHN may play a role in modulating endothelial nitric oxide synthase (eNOS) activity. Myo-inositol has been shown to protect endothelial cells and improve endothelial function.[7] One proposed mechanism is the enhancement of eNOS activity, leading to increased nitric oxide (NO) production. NO is a potent vasodilator and plays a crucial role in maintaining vascular homeostasis.
Figure 2: Proposed eNOS Activation by the Inositol Moiety
3.2.2. Anti-inflammatory Effects on the Endothelium
Chronic inflammation plays a key role in the pathogenesis of atherosclerosis. The expression of vascular cell adhesion molecule-1 (VCAM-1) and intercellular adhesion molecule-1 (ICAM-1) on the surface of endothelial cells is a critical step in the recruitment of leukocytes to the vessel wall. Myo-inositol has demonstrated anti-inflammatory and antioxidant effects in human endothelial cells, suggesting a potential mechanism for the vascular-protective effects of IHN.[8] It is hypothesized that the inositol moiety of IHN may downregulate the expression of these adhesion molecules, thereby reducing leukocyte adhesion and transmigration.
Figure 3: Proposed Anti-inflammatory Effect on Endothelium
Antioxidant and Anti-platelet Activity of the Inositol Moiety
The inositol component of IHN, particularly in its phosphorylated form as inositol hexaphosphate (IP6 or phytic acid), has been shown to possess significant antioxidant and anti-platelet properties.
3.3.1. Antioxidant Effects
Myo-inositol has been demonstrated to have a protective effect against oxidative stress by scavenging reactive oxygen species (ROS).[3][7] This antioxidant activity may contribute to the vascular-protective effects of IHN by reducing oxidative damage to endothelial cells and other components of the vascular wall.
3.3.2. Anti-platelet Aggregation
Inositol hexaphosphate (IP6) has been shown to inhibit platelet aggregation induced by various agonists in a dose-dependent manner.[9] This effect is thought to be mediated by its ability to chelate intracellular calcium and interfere with signal transduction pathways involved in platelet activation.
| Agonist | IC50 of IP6 (mM) | Reference |
| ADP (10 µM) | 0.9 | [9] |
| Collagen (2 µg/mL) | 1.6 | [9] |
| Thrombin (1 U/mL) | 0.8 | [9] |
Experimental Protocols
Assessment of Fibrinolytic Activity
4.1.1. t-PA Activity Assay
A chromogenic assay can be used to measure the effect of IHN on t-PA activity.[10][11]
-
Principle: This assay measures the ability of t-PA to convert plasminogen to plasmin. The generated plasmin then cleaves a chromogenic substrate, releasing a colored compound that can be quantified spectrophotometrically.
-
Protocol Outline:
-
Prepare a reaction mixture containing plasminogen and a plasmin-specific chromogenic substrate.
-
Add a known concentration of t-PA to the reaction mixture in the presence and absence of varying concentrations of IHN.
-
Incubate the mixture at 37°C.
-
Measure the absorbance at 405 nm at regular intervals.
-
Calculate the rate of the reaction to determine t-PA activity. A decrease in the rate in the presence of IHN would suggest inhibition, while an increase would suggest enhancement.
-
-
Protocol Outline:
-
Coat a microplate with t-PA or uPA.
-
Add a chromogenic plasmin substrate and plasminogen.
-
The amount of active t-PA/uPA remaining will convert plasminogen to plasmin, which will cleave the substrate, producing a colorimetric signal.
-
Evaluation of Direct Endothelial Effects
4.2.1. Endothelial Cell Culture and Treatment
Human Umbilical Vein Endothelial Cells (HUVECs) are a common model for studying endothelial function.
-
Protocol Outline:
-
Culture HUVECs in appropriate media.
-
Treat confluent monolayers of HUVECs with various concentrations of IHN for a specified period.
-
For inflammatory studies, co-treat with an inflammatory stimulus such as TNF-α.
-
4.2.2. Measurement of VCAM-1 and ICAM-1 Expression
The expression of adhesion molecules can be quantified using several techniques.
-
Western Blotting: Analyze total protein lysates from treated and untreated HUVECs for VCAM-1 and ICAM-1 protein levels.
-
Flow Cytometry: Quantify the surface expression of VCAM-1 and ICAM-1 on intact HUVECs using fluorescently labeled antibodies.
-
ELISA: Measure the concentration of soluble VCAM-1 and ICAM-1 in the cell culture supernatant.
4.2.3. eNOS Activity Assay
eNOS activity can be determined by measuring the conversion of [³H]-L-arginine to [³H]-L-citrulline.
-
Principle: eNOS catalyzes the conversion of L-arginine to L-citrulline and NO. By using radiolabeled L-arginine, the production of radiolabeled L-citrulline can be quantified as a measure of eNOS activity.
-
Protocol Outline:
-
Homogenize HUVECs treated with or without IHN.
-
Incubate the cell homogenates with [³H]-L-arginine and necessary cofactors (e.g., NADPH, calmodulin, tetrahydrobiopterin).
-
Separate [³H]-L-citrulline from [³H]-L-arginine using ion-exchange chromatography.
-
Quantify the radioactivity of the [³H]-L-citrulline fraction using liquid scintillation counting.
-
Assessment of Anti-platelet and Antioxidant Activity
4.3.1. Platelet Aggregation Assay
Whole blood aggregometry can be used to assess the effect of IHN or its metabolites on platelet aggregation.[9]
-
Principle: Changes in electrical impedance are measured as platelets aggregate on electrodes in a whole blood sample.
-
Protocol Outline:
-
Obtain fresh whole blood from healthy donors.
-
Pre-incubate the blood with various concentrations of IHN or inositol.
-
Induce platelet aggregation using agonists such as ADP, collagen, or thrombin.
-
Measure the change in impedance over time to determine the extent and rate of platelet aggregation.
-
4.3.2. Thrombin Generation Assay
The effect of IHN on thrombin generation can be measured using a fluorogenic assay.
-
Principle: In platelet-rich plasma, the generation of thrombin is initiated, and its activity is continuously monitored using a fluorogenic substrate.
-
Protocol Outline:
-
Prepare platelet-rich plasma from fresh blood.
-
Add IHN or inositol to the plasma.
-
Initiate coagulation with a trigger solution (e.g., tissue factor and phospholipids).
-
Add a fluorogenic thrombin substrate.
-
Monitor the fluorescence intensity over time to determine the rate and total amount of thrombin generated.
-
Conclusion
While the primary mechanism of action of this compound is widely accepted to be the slow release of nicotinic acid, emerging evidence points towards additional, niacin-independent pharmacological effects. These potential mechanisms, including enhanced fibrinolysis, direct modulation of endothelial function, and the antioxidant and anti-platelet activities of the inositol moiety, warrant further investigation. A deeper understanding of these pathways could open new avenues for the therapeutic application of IHN in cardiovascular and inflammatory diseases. For drug development professionals, these alternative mechanisms suggest that IHN may have a broader therapeutic window and a more complex pharmacological profile than previously appreciated. Further preclinical and clinical studies are necessary to fully elucidate the contribution of these niacin-independent effects to the overall clinical efficacy of this compound.
References
- 1. Antiplatelet activity of inositol hexaphosphate (IP6). | Semantic Scholar [semanticscholar.org]
- 2. news-medical.net [news-medical.net]
- 3. mdpi.com [mdpi.com]
- 4. Biotransformation and pharmacokinetics of this compound in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An experimentally controlled evaluation of the effect of inositol nicotinate upon the digital blood flow in patients with Raynaud's phenomenon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. anaturalhealingcenter.com [anaturalhealingcenter.com]
- 7. Inositols prevent and reverse endothelial dysfunction in diabetic rat and rabbit vasculature metabolically and by scavenging superoxide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Myoinositol Reduces Inflammation and Oxidative Stress in Human Endothelial Cells Exposed In Vivo to Chronic Hyperglycemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antiplatelet activity of inositol hexaphosphate (IP6) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Tissue type Plasminogen Activator Activity Assay Kit (Colorimetric, Human) (ab108905) | Abcam [abcam.com]
- 11. T-PA Assays [practical-haemostasis.com]
Pharmacokinetics of Inositol Hexanicotinate in Rodent Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inositol (B14025) hexanicotinate (IHN), a synthetic ester of inositol and nicotinic acid, is utilized as a nutritional supplement and a therapeutic agent for managing hyperlipidemia and other vascular conditions. Its proposed advantage lies in the slow hydrolysis to nicotinic acid, potentially reducing the incidence of the characteristic flushing associated with immediate-release nicotinic acid. A thorough understanding of its pharmacokinetic profile—absorption, distribution, metabolism, and excretion (ADME)—in preclinical rodent models is paramount for predicting its behavior in humans and for the development of novel drug delivery systems. This technical guide provides a comprehensive overview of the available pharmacokinetic data of inositol hexanicotinate in rodent models, detailing experimental protocols and presenting quantitative data in a structured format.
Absorption and Bioavailability
The oral bioavailability of this compound is a critical parameter influencing its therapeutic efficacy. While comprehensive oral pharmacokinetic data for pure IHN in rodents is limited in publicly available literature, a study on a self-micelle solid dispersion (SD) formulation of IHN in rats provides valuable insights. This study demonstrated a significant 3.3-fold increase in bioavailability compared to pure IHN, indicating that the absorption of the parent compound can be enhanced through formulation strategies[1].
Pharmacokinetic studies suggest that this compound is, at least in part, absorbed intact and then hydrolyzed in the body to release nicotinic acid and inositol.[2] The slow metabolism of IHN is indicated by the fact that it does not reach maximum serum levels until approximately 10 hours after ingestion.[2]
Distribution
Following absorption, this compound and its metabolites are distributed throughout the body. While specific tissue distribution studies for this compound in rodents are not extensively detailed in the reviewed literature, studies on the related compound, inositol hexaphosphate (IP6), in rats and mice offer some parallels.
Following oral administration of radiolabelled IP6, radioactivity was detected in various tissues. After one hour, radioactivity was found in the wall of the stomach and upper small intestine, skeletal muscle, and skin.[3] At 24 hours post-administration, the highest concentrations of radioactivity were observed in the muscle, skin, liver, and kidneys.[3] Analysis of plasma and urine indicated that the radioactivity was primarily from myo-inositol and inositol monophosphate, suggesting rapid dephosphorylation of IP6.[3] This suggests that upon hydrolysis of IHN, the resulting inositol moiety may have a wide distribution.
Metabolism
The primary metabolic pathway of this compound is hydrolysis, catalyzed by esterases present in plasma and various tissues, into its constituent molecules: inositol and nicotinic acid.[4][5]
In Vitro Hydrolysis
In vitro studies using rat plasma have demonstrated the rapid disappearance of this compound. The mean half-life for the disappearance of IHN in rat plasma was found to be 0.152 hours.[6] The appearance of nicotinic acid was slower, with a half-life of 2.68 hours.[6] Increasing the initial plasma concentration of IHN led to an increase in the half-life of nicotinic acid appearance, suggesting a saturable process.[6]
In Vivo Metabolism
Following intravenous administration in Sprague-Dawley rats, this compound is rapidly cleared from the plasma in a dose-dependent manner, indicating a non-linear, saturable elimination process.[6] The metabolic ratio of nicotinic acid to IHN, based on their respective areas under the curve (AUC), significantly increases with higher doses of IHN, further supporting the saturable elimination of the parent drug and its conversion to nicotinic acid.[6]
Metabolic Pathway of this compound.
Excretion
Detailed studies on the excretion of this compound and its metabolites in rodents are scarce. However, based on the metabolism to inositol and nicotinic acid, the excretion pathways of these individual components can be inferred. Myo-inositol is primarily catabolized in the liver and excreted in small amounts in the urine.[7] Nicotinic acid is also metabolized in the liver and its metabolites are excreted via the kidneys.
Quantitative Pharmacokinetic Data
The following tables summarize the available quantitative pharmacokinetic data for this compound and its metabolite, nicotinic acid, in rats.
Table 1: In Vitro Plasma Hydrolysis of this compound in Rats [6]
| Parameter | Value |
| IHN Disappearance Half-life | 0.152 h |
| NA Appearance Half-life | 2.68 h (at 10 µg/mL IHN) |
| 6.47 h (at 50 µg/mL IHN) |
Table 2: Intravenous Pharmacokinetics of this compound in Sprague-Dawley Rats [6]
| Dose | Clearance (L/h/kg) | Volume of Distribution (L/kg) | Half-life (h) | AUC (µg·h/mL) |
| 50 mg/kg | 1.3 ± 0.2 | 0.6 ± 0.1 | 0.3 ± 0.04 | 38.9 ± 5.8 |
| 100 mg/kg | 0.8 ± 0.1 | 0.5 ± 0.1 | 0.4 ± 0.05 | 128.4 ± 16.7 |
* Indicates a statistically significant difference from the 50 mg/kg dose group (p < 0.05).
Table 3: Plasma Pharmacokinetics of Nicotinic Acid following Intravenous Administration of this compound in Sprague-Dawley Rats [6]
| IHN Dose | NA Cmax (µg/mL) | NA Tmax (h) | NA AUC (µg·h/mL) | NA/IHN AUC Ratio |
| 50 mg/kg | 10.2 ± 1.5 | 0.5 | 28.1 ± 4.2 | 0.7 ± 0.1 |
| 100 mg/kg | 25.1 ± 3.8 | 0.5 | 92.4 ± 11.1 | 0.7 ± 0.1 |
* Indicates a statistically significant difference from the 50 mg/kg dose group (p < 0.05).
Experimental Protocols
In Vitro Plasma Hydrolysis Study[6]
-
Test System: Pooled male Sprague-Dawley rat plasma.
-
Procedure: this compound was incubated in plasma at concentrations of 10 or 50 µg/mL at 37°C for up to 72 hours.
-
Sample Collection: Aliquots were taken at various time points.
-
Sample Preparation: Plasma proteins were precipitated with acetonitrile (B52724).
-
Analytical Method: The concentrations of IHN and nicotinic acid were determined by a validated High-Performance Liquid Chromatography (HPLC) method.
In Vivo Pharmacokinetic Study in Rats[6]
-
Animal Model: Male Sprague-Dawley rats.
-
Administration: A single intravenous dose of this compound (50 or 100 mg/kg) was administered via the jugular vein.
-
Blood Sampling: Blood samples were collected from the carotid artery at predetermined time points.
-
Sample Preparation: Plasma was separated by centrifugation and stored at -80°C until analysis. Plasma proteins were precipitated with acetonitrile.
-
Analytical Method: Plasma concentrations of IHN and nicotinic acid were quantified using a validated HPLC-UV method.
HPLC-UV Analytical Method for IHN in Rat Plasma[8]
-
Chromatographic System: HPLC with UV detection at 262 nm.
-
Column: Reverse-phase C18 column (e.g., XTerra MS C18, 4.6 mm x 150 mm, 3.5 µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and phosphate (B84403) buffer (e.g., 35:65, v/v, pH 6.0).
-
Flow Rate: 1.0 mL/min.
-
Internal Standard: Mebendazole.
-
Sample Preparation: Plasma samples were deproteinized by precipitation with an equal volume of acetonitrile.
-
Linearity: The standard curve was linear over a concentration range of 1.5-100.0 µg/mL.
Generalized Experimental Workflow for a Pharmacokinetic Study.
Conclusion
The pharmacokinetic profile of this compound in rodent models is characterized by rapid, saturable elimination following intravenous administration, with hydrolysis to nicotinic acid being the primary metabolic pathway. While oral pharmacokinetic data is not extensively available for the pure compound, formulation strategies have been shown to significantly improve its bioavailability. The resulting metabolites, inositol and nicotinic acid, are expected to follow their known distribution and excretion patterns. Further research is warranted to fully elucidate the oral pharmacokinetics, tissue distribution, and excretion profile of this compound in various rodent models to better predict its clinical performance. This guide provides a foundational understanding for researchers and drug development professionals working with this compound.
References
- 1. This compound self-micelle solid dispersion is an efficient drug delivery system in the mouse model of non-alcoholic fatty liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. altmedrev.com [altmedrev.com]
- 3. [3H]phytic acid (inositol hexaphosphate) is absorbed and distributed to various tissues in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enzymatic hydrolysis of pentaerythritoltetranicotinate and meso-inositolhexanicotinate in blood and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound (inositol hexaniacinate) as a source of niacin (vitamin B3) added for nutritional purposes in food supplements [cris.unibo.it]
- 6. Biotransformation and pharmacokinetics of this compound in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
The Cellular Journey of Inositol Hexanicotinate: A Technical Guide to Uptake and Intracellular Fate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inositol (B14025) Hexanicotinate (IHN), a compound synthesized from nicotinic acid (niacin, Vitamin B3) and inositol, is widely recognized as a "no-flush" source of niacin.[1][2] Its unique pharmacological profile, characterized by a slow release of nicotinic acid, has made it a subject of interest for various therapeutic applications, including the management of hyperlipidemia and peripheral vascular diseases such as Raynaud's phenomenon.[1][2][3][4] This technical guide provides an in-depth exploration of the cellular uptake and intracellular fate of Inositol Hexanicotinate, offering a comprehensive overview for researchers, scientists, and professionals in drug development.
This document synthesizes the current understanding of IHN's journey from extracellular space to its metabolic transformation within the cell. It details the proposed mechanisms of cellular entry, the enzymatic processes governing its intracellular hydrolysis, and the subsequent metabolic pathways of its constituent molecules, nicotinic acid and inositol. Quantitative data from available literature are summarized, and conceptual diagrams of key pathways and experimental workflows are provided to facilitate a deeper understanding of the molecular processes involved.
Cellular Uptake of this compound
While the gastrointestinal absorption of this compound has been studied, with approximately 70% of an oral dose being absorbed, the precise mechanisms governing its uptake into individual cells are less well-defined.[1][5][6][7] Current evidence suggests that a significant portion of IHN is absorbed intact into the bloodstream.[1][2][8] From circulation, it is distributed to various tissues where it can be taken up by cells.
The cellular uptake of the intact IHN molecule is likely to occur via passive diffusion due to its lipophilic nature, although specific transporters have not yet been definitively identified. Once inside the cell, or potentially at the cell surface, the process of hydrolysis is initiated by esterase enzymes.
Alternatively, circulating IHN may undergo partial hydrolysis in the plasma, with the resulting nicotinic acid and inositol being transported into cells via their respective established transport mechanisms. Nicotinic acid is known to be transported into cells by specific high-affinity receptors such as the nicotinic acid receptor 1 (NIACR1), also known as GPR109A, and HCAR3.[9] Inositol is transported by a family of inositol transporters (ITRs).
Proposed Cellular Uptake Workflow
The following diagram illustrates the potential pathways for the cellular uptake of this compound and its metabolites.
References
- 1. news-medical.net [news-medical.net]
- 2. altmedrev.com [altmedrev.com]
- 3. altmedrev.com [altmedrev.com]
- 4. Inositol nicotinate - Wikipedia [en.wikipedia.org]
- 5. crnusa.org [crnusa.org]
- 6. Inositol nicotinate - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. uscholar.univie.ac.at [uscholar.univie.ac.at]
- 8. altmedrev.com [altmedrev.com]
- 9. Decoding inositol nicotinate: A Comprehensive Study of its R&D Trends and Mechanism on Drug Target [synapse.patsnap.com]
Inositol Hexanicotinate and its Interaction with Lipid Metabolism Enzymes: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Inositol (B14025) Hexanicotinate (IHN), a "no-flush" derivative of niacin (nicotinic acid), is utilized for its potential benefits in managing dyslipidemia. Its mechanism of action is primarily attributed to its in vivo hydrolysis, which slowly releases nicotinic acid, the active moiety. This guide provides a detailed technical overview of the molecular interactions of the active form of IHN with key enzymes and signaling pathways involved in lipid metabolism. It includes a summary of quantitative data from pertinent studies, detailed experimental protocols for assessing enzyme activity, and visualizations of the core signaling pathways.
Introduction
Inositol hexanicotinate is the hexanicotinic acid ester of meso-inositol, consisting of six molecules of nicotinic acid linked to a central inositol molecule.[1][2] It is absorbed at least partially intact and is subsequently hydrolyzed by plasma esterases to release free nicotinic acid and inositol in a sustained manner.[1][3][4] This slow release profile is responsible for the reduced incidence of the characteristic flushing associated with immediate-release niacin.[5][6] The lipid-modifying effects of IHN are believed to be mediated by the actions of the released nicotinic acid.[2][7]
The primary effects of nicotinic acid on lipid metabolism include a reduction in triglycerides (TG), very-low-density lipoprotein (VLDL), and low-density lipoprotein (LDL) cholesterol, coupled with an increase in high-density lipoprotein (HDL) cholesterol.[8][9][10] These effects are a consequence of its influence on several key enzymes and signaling pathways in both adipose tissue and the liver.
Core Mechanisms of Action of this compound (via Nicotinic Acid)
The lipid-modifying effects of nicotinic acid, the active metabolite of IHN, are multifaceted, involving actions in both adipose tissue and the liver.
Inhibition of Adipose Tissue Lipolysis
The initial and one of the most critical actions of nicotinic acid is the inhibition of lipolysis in adipocytes. This is mediated through the activation of the G protein-coupled receptor 109A (GPR109A), also known as hydroxycarboxylic acid receptor 2 (HCA2).[9][11][12][13][14]
-
Signaling Pathway:
-
Nicotinic acid binds to the GPR109A receptor on the surface of adipocytes.[14]
-
This binding activates an inhibitory G-protein (Gi), which in turn inhibits adenylyl cyclase.[15]
-
The inhibition of adenylyl cyclase leads to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[9][15]
-
Reduced cAMP levels decrease the activity of protein kinase A (PKA).
-
PKA is responsible for the phosphorylation and activation of hormone-sensitive lipase (B570770) (HSL), the rate-limiting enzyme for the hydrolysis of stored triglycerides into free fatty acids (FFAs) and glycerol.
-
Consequently, the inhibition of this pathway leads to a significant reduction in the release of FFAs from adipose tissue into the circulation.[9]
-
The reduction in the flux of FFAs to the liver is a key factor in the subsequent reduction of hepatic triglyceride and VLDL synthesis.
Hepatic Effects
In the liver, nicotinic acid exerts direct effects on triglyceride and lipoprotein synthesis.
-
Inhibition of Diacylglycerol Acyltransferase 2 (DGAT2): Nicotinic acid directly and noncompetitively inhibits the activity of DGAT2, a critical enzyme in the final step of triglyceride synthesis.[5][16][17] This inhibition reduces the esterification of diacylglycerol to form triglycerides.[5] The reduced availability of triglycerides, in turn, limits the assembly and secretion of VLDL particles.[18][19]
-
Reduced VLDL and LDL Levels: The diminished secretion of VLDL from the liver, due to both reduced FFA supply and direct inhibition of triglyceride synthesis, leads to lower plasma levels of VLDL and, subsequently, its catabolic product, LDL.[4][7][8]
-
Increased HDL Levels: The mechanism for increasing HDL cholesterol is not fully elucidated but is thought to involve a reduction in the catabolism of apolipoprotein A-I (ApoA-I), the primary apolipoprotein of HDL, and inhibition of hepatic HDL cholesterol uptake.[17]
Other Potential Mechanisms
-
Interaction with HMG-CoA Reductase: While not its primary mechanism, some studies suggest that nicotinic acid may have a modest inhibitory effect on HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis.[20] This effect is significantly less potent than that of statins.[15][21]
-
Modulation of Peroxisome Proliferator-Activated Receptors (PPARs): There is emerging evidence that nicotinic acid can modulate the activity of PPARs, particularly PPARγ.[7][22][23] In macrophages, niacin has been shown to induce PPARγ expression and transcriptional activation, which may contribute to its anti-inflammatory and anti-atherogenic properties.[24]
Quantitative Data
The following tables summarize key quantitative data regarding the interaction of nicotinic acid with lipid metabolism enzymes and its bioavailability from this compound.
| Parameter | Value | Enzyme/System | Source(s) |
| IC₅₀ | 0.1 mM | DGAT2 Inhibition | [5][25] |
| Inhibition Type | Noncompetitive | DGAT2 Inhibition | [5] |
| Effect on Vₘₐₓ | Decrease | DGAT2 Inhibition | [5] |
| Effect on Kₘ | No change | DGAT2 Inhibition | [5] |
Table 1: Kinetic Parameters of Nicotinic Acid Inhibition of Diacylglycerol Acyltransferase 2 (DGAT2).
| Formulation | Time to Peak Plasma Concentration (Tₘₐₓ) | Peak Plasma Concentration | Source(s) |
| This compound | 6 - 12 hours | Very low (e.g., 0.2 µg/mL from a 2,400 mg dose) | [6][26] |
| Immediate-Release Niacin | 0.5 - 1 hour | High (e.g., 30 µg/mL from a 1,000 mg dose) | [26] |
Table 2: Comparative Pharmacokinetics of Nicotinic Acid Bioavailability.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of enzyme activity in lipid metabolism research. Below are representative protocols for key enzymes.
HMG-CoA Reductase Activity Assay (LC-MS/MS Method)
This protocol is based on the quantification of mevalonic acid, the product of the HMG-CoA reductase reaction, using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2][3][27]
1. Materials and Reagents:
-
Cell lysates or microsomal fractions
-
HMG-CoA
-
NADPH
-
Dithiothreitol (DTT)
-
Potassium phosphate (B84403) buffer
-
Mevalonolactone (MVL) standard
-
Stable isotope-labeled MVL internal standard (e.g., MVL-D7)
-
LC-MS/MS system
2. Sample Preparation:
-
Prepare cell lysates or isolate microsomal fractions from tissues of interest.
-
Determine the total protein concentration of the preparations (e.g., using a Bradford assay).
3. Enzyme Reaction:
-
In a microcentrifuge tube, combine the cell lysate/microsomal fraction with a reaction buffer containing potassium phosphate, DTT, and NADPH.
-
Pre-incubate the mixture at 37°C.
-
Initiate the reaction by adding HMG-CoA.
-
Incubate for a defined period (e.g., 30-60 minutes) at 37°C.
-
Stop the reaction by adding a strong acid (e.g., HCl) and the internal standard. The acidic condition facilitates the conversion of mevalonic acid to its lactone form (MVL).
4. Extraction and Analysis:
-
Extract the MVL from the reaction mixture using an organic solvent (e.g., ethyl acetate).
-
Evaporate the organic solvent under a stream of nitrogen.
-
Reconstitute the dried extract in the mobile phase for LC-MS/MS analysis.
-
Inject the sample into the LC-MS/MS system.
-
Separate MVL using a suitable column (e.g., C18).
-
Quantify MVL by multiple reaction monitoring (MRM) in positive electrospray ionization mode, using the transition of the parent ion to a specific product ion for both the analyte and the internal standard.
5. Data Analysis:
-
Calculate the concentration of MVL produced based on the standard curve generated from known concentrations of MVL.
-
Express HMG-CoA reductase activity as pmol or nmol of MVL produced per minute per milligram of protein.
Lipoprotein Lipase (LPL) Activity Assay (Fluorometric Method)
This protocol describes a fluorometric assay for measuring LPL activity using a quenched fluorescent substrate.[28][29]
1. Materials and Reagents:
-
Plasma samples, cell culture supernatants, or purified LPL
-
Quenched fluorescently labeled triglyceride substrate (e.g., a substrate that fluoresces upon hydrolysis)
-
LPL assay buffer
-
LPL standard
-
Fluorometric microplate reader
2. Sample Preparation:
-
For plasma LPL activity, collect blood samples following heparin injection to release LPL from the endothelium.[29]
-
Prepare serial dilutions of the LPL standard to generate a standard curve.
3. Assay Procedure:
-
Pipette samples, standards, and controls into a 96-well microplate.
-
Prepare a reaction mix containing the LPL assay buffer.
-
Add the reaction mix to the wells containing the standards.
-
Add the diluted fluorescent substrate to the wells containing the samples and controls.
-
Incubate the plate at 37°C, protected from light.
-
Measure the fluorescence intensity kinetically (e.g., every 5-10 minutes) or at a fixed endpoint using an excitation/emission wavelength appropriate for the substrate (e.g., Ex/Em = 482/515 nm).
4. Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Plot the fluorescence intensity of the standards versus their concentration to generate a standard curve.
-
Calculate the LPL activity in the samples based on the rate of increase in fluorescence and the standard curve.
-
Express LPL activity in appropriate units (e.g., mU/mL).
Signaling Pathways and Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by the nicotinic acid released from this compound.
Caption: GPR109A signaling pathway in adipocytes.
Caption: Hepatic VLDL synthesis and points of inhibition by nicotinic acid.
Caption: Experimental workflow for HMG-CoA reductase activity assay.
Conclusion
This compound serves as a slow-release prodrug for nicotinic acid. Its interactions with lipid metabolism are, therefore, defined by the established mechanisms of nicotinic acid. The primary therapeutic effects stem from the potent inhibition of lipolysis in adipose tissue via the GPR109A receptor and the direct inhibition of hepatic DGAT2, which collectively reduce triglyceride synthesis and VLDL secretion. While other mechanisms involving HMG-CoA reductase and PPARs may contribute, they are considered secondary. The clinical efficacy of this compound is dependent on its ability to deliver and maintain therapeutic concentrations of free nicotinic acid, a topic that warrants further investigation. The protocols and pathways detailed in this guide provide a foundational framework for researchers and drug development professionals working to understand and harness the therapeutic potential of this compound.
References
- 1. Biotransformation and pharmacokinetics of this compound in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Highly sensitive assay of HMG-CoA reductase activity by LC-ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Inositol nicotinate - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Niacin noncompetitively inhibits DGAT2 but not DGAT1 activity in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. news-medical.net [news-medical.net]
- 7. Niacin: a re-emerging pharmaceutical for the treatment of dyslipidaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nicotinic acid regulates glucose and lipid metabolism through lipid independent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. Rapid reverse phase-HPLC assay of HMG-CoA reductase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.physiology.org [journals.physiology.org]
- 12. Inflammation stimulates niacin receptor (GPR109A/HCA2) expression in adipose tissue and macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. journals.physiology.org [journals.physiology.org]
- 14. GPR109A and Vascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. annualreviews.org [annualreviews.org]
- 16. researchgate.net [researchgate.net]
- 17. Nicotinic acid - Wikipedia [en.wikipedia.org]
- 18. Nicotinic acid decreases apolipoprotein B100-containing lipoprotein levels by reducing hepatic very low density lipoprotein secretion through a possible diacylglycerol acyltransferase 2 inhibition in obese dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Effects of Nicotinic Acid on Gene Expression: Potential Mechanisms and Implications for Wanted and Unwanted Effects of the Lipid-Lowering Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Possible inhibition of hydroxy methyl glutaryl CoA reductase activity by nicotinic acid and ergosterol: as targeting for hypocholesterolemic action - PMC [pmc.ncbi.nlm.nih.gov]
- 21. youtube.com [youtube.com]
- 22. Pharmacological doses of niacin stimulate the expression of genes involved in carnitine uptake and biosynthesis and improve the carnitine status of obese Zucker rats - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Niacin exacerbates β cell lipotoxicity in diet-induced obesity mice through upregulation of GPR109A and PPARγ2: Inhibition by incretin drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Niacin induces PPARgamma expression and transcriptional activation in macrophages via HM74 and HM74a-mediated induction of prostaglandin synthesis pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. crnusa.org [crnusa.org]
- 27. Measurement of HMG CoA reductase activity in different human cell lines by ultra-performance liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Simple and rapid real-time monitoring of LPL activity in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Lipoprotein Lipase Activity Assay (Fluorometric) [protocols.io]
Inositol Hexanicotinate and Endothelial Function: An In-Depth In Vitro Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the in vitro effects of inositol (B14025) hexanicotinate on endothelial function. While direct in vitro studies on inositol hexanicotinate are limited, this document synthesizes the available evidence by focusing on its primary active metabolite, nicotinic acid (niacin). This compound is hydrolyzed in the body, releasing nicotinic acid and inositol.[1][2] This guide details the effects of nicotinic acid on key markers of endothelial health, including nitric oxide production, expression of adhesion molecules, and underlying signaling pathways. The experimental protocols and quantitative data presented herein are derived from in vitro studies on nicotinic acid and related inositol compounds, providing a robust framework for understanding the potential endothelial effects of this compound.
Introduction
Endothelial dysfunction is a critical early event in the pathogenesis of atherosclerosis and other cardiovascular diseases. It is characterized by reduced bioavailability of nitric oxide (NO), increased expression of inflammatory mediators, and a pro-thrombotic state. This compound, a compound consisting of six molecules of nicotinic acid esterified to an inositol molecule, is often marketed as a "no-flush" niacin.[1] It is purported to improve blood flow and vascular health.[1] This guide explores the in vitro evidence supporting these claims by examining the effects of its principal metabolite, nicotinic acid, on endothelial cells.
Effects on Nitric Oxide Production and Vasodilation
Nicotinic acid has been shown to positively influence endothelial nitric oxide (NO) production, a key regulator of vasodilation and endothelial health.
Quantitative Data
The following table summarizes the in vitro effects of nicotinic acid on markers related to NO production in Human Aortic Endothelial Cells (HAECs).
| Parameter | Treatment | Concentration | Duration | Result | Reference |
| Cellular NAD+ Levels | Niacin | 0.2 mM | 24 h | Significant Increase vs. Control | [3] |
| 0.3 mM | 24 h | Significant Increase vs. Control | [3] | ||
| Sirt1 Activity | Niacin | 0.2 mM | 24 h | Significant Increase vs. Control | [3] |
| 0.3 mM | 24 h | Significant Increase vs. Control | [3] | ||
| Nitric Oxide (NO) Production | Niacin | 0.2 mM | 24 h | ~40% Increase vs. Control | [3] |
| 0.3 mM | 24 h | ~76% Increase vs. Control | [3] |
Signaling Pathway
Nicotinic acid enhances NO production in endothelial cells through a signaling cascade involving NAD+ and Sirtuin 1 (Sirt1). The increased intracellular NAD+ levels activate Sirt1, which in turn stimulates endothelial nitric oxide synthase (eNOS) to produce NO.
Figure 1: Proposed signaling pathway for this compound-mediated nitric oxide production.
Anti-Inflammatory Effects on Endothelial Cells
A hallmark of endothelial dysfunction is the upregulation of adhesion molecules, which facilitate the recruitment of leukocytes to the vessel wall. Nicotinic acid has demonstrated significant anti-inflammatory effects in vitro by downregulating the expression of these molecules.
Quantitative Data
The table below presents the quantitative effects of nicotinic acid on the expression of key adhesion molecules in endothelial cells stimulated with the pro-inflammatory cytokine TNF-α.
| Adhesion Molecule | Cell Type | Treatment | Concentration | Duration | Result (vs. TNF-α alone) | Reference |
| VCAM-1 mRNA | Rabbit Thoracic Aorta | Niacin | 1 mmol/L | - | 57.6 ± 8.9% Decrease | [4] |
| ICAM-1 mRNA | Rabbit Thoracic Aorta | Niacin | 1 mmol/L | - | 38.9 ± 6.1% Decrease | [4] |
| MCP-1 mRNA | Rabbit Thoracic Aorta | Niacin | 1 mmol/L | - | 45.1 ± 11.3% Decrease | [4] |
| ICAM-1 Protein | HUVEC | Niacin | - | - | Significant Reduction | [5] |
| PECAM-1 Protein | HUVEC | Niacin | - | - | Significant Reduction | [5] |
Signaling Pathway
Nicotinic acid is known to interact with the G-protein coupled receptor 109A (GPR109A), which is expressed on various cell types, including some immune cells.[6][7] Activation of GPR109A can lead to a reduction in inflammatory signaling. In endothelial cells, the anti-inflammatory effects of nicotinic acid are associated with the inhibition of the NF-κB pathway, a key regulator of pro-inflammatory gene expression, including adhesion molecules.
References
- 1. news-medical.net [news-medical.net]
- 2. altmedrev.com [altmedrev.com]
- 3. Niacin increases human aortic endothelial Sirt1 activity and nitric oxide: effect on endothelial function and vascular aging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. Effects of niacin on cell adhesion and early atherogenesis: biochemical and functional findings in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. GPR109A and Vascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Inositol Hexanicotinate: An In-Depth Technical Guide to its Anti-inflammatory Properties in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Abstract
Inositol (B14025) Hexanicotinate, a compound synthesized from inositol and nicotinic acid (niacin), is primarily recognized as a "no-flush" niacin supplement. While its clinical applications in improving blood circulation are acknowledged, its direct anti-inflammatory properties at a cellular level remain an area of emerging interest. This technical guide synthesizes the current understanding of the anti-inflammatory potential of Inositol Hexanicotinate, drawing upon the well-established mechanisms of its constituent molecules—niacin and inositol—and related inositol phosphates. Due to a notable lack of direct cell culture studies on this compound, this document extrapolates its likely mechanisms of action and provides detailed experimental protocols from studies on its components. This guide aims to equip researchers with the foundational knowledge and methodological frameworks to investigate the anti-inflammatory efficacy of this compound in cell culture models, a critical step in its potential development as an anti-inflammatory agent.
Introduction
Chronic inflammation is a key pathological feature of numerous diseases, including cardiovascular disease, neurodegenerative disorders, and metabolic syndrome. The search for novel anti-inflammatory agents with favorable safety profiles is a priority in drug development. This compound is a chemical entity that combines six molecules of nicotinic acid with one molecule of inositol.[1] Upon ingestion, it is slowly hydrolyzed to release free nicotinic acid and inositol, which minimizes the flushing side effect commonly associated with niacin supplementation.[1] The anti-inflammatory effects of nicotinic acid are well-documented and are primarily mediated through the G-protein coupled receptor 109A (GPR109A).[2][3] Additionally, various forms of inositol have demonstrated roles in cellular signaling and have been shown to possess anti-inflammatory and antioxidant properties.[4][5][6] This guide will delve into the anticipated anti-inflammatory mechanisms of this compound in cell culture, supported by data and protocols from studies on its components.
Proposed Anti-inflammatory Mechanisms of Action
The anti-inflammatory activity of this compound in a cell culture setting is hypothesized to be a composite of the effects of its hydrolysis products: nicotinic acid and inositol.
Nicotinic Acid-Mediated Anti-inflammation via GPR109A
Nicotinic acid is a potent agonist for the GPR109A receptor, which is expressed on various immune cells, including macrophages and monocytes.[2][7] Activation of GPR109A by nicotinic acid initiates a signaling cascade that leads to the suppression of pro-inflammatory pathways.
-
Inhibition of the NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory cytokines. Nicotinic acid has been shown to inhibit the activation of the NF-κB pathway.[7] This is achieved by preventing the phosphorylation and subsequent degradation of the inhibitory protein IκBα, which in turn sequesters the NF-κB p65/p50 dimer in the cytoplasm, preventing its translocation to the nucleus and the transcription of target genes such as TNF-α, IL-6, and IL-1β.
-
Modulation of the Akt/mTOR Signaling Pathway: The Akt/mTOR pathway is another critical regulator of cellular growth, proliferation, and inflammation. Studies have demonstrated that nicotinic acid can inhibit the phosphorylation of Akt and mTOR, leading to a downstream reduction in the production of inflammatory cytokines like IFN-γ.[8]
Inositol-Mediated Anti-inflammatory and Antioxidant Effects
Myo-inositol, the most common isomer of inositol, has been shown to exert anti-inflammatory and antioxidant effects in various cell types.
-
Attenuation of Pro-inflammatory Cytokine Expression: In cell culture models, myo-inositol has been observed to reduce the expression and secretion of pro-inflammatory chemokines and cytokines, including CCL-2, CXCL-10, and IL-6, in response to inflammatory stimuli like TNF-α and LPS.[4][5]
-
Reduction of Oxidative Stress: Myo-inositol can mitigate oxidative stress by reducing the production of reactive oxygen species (ROS).[6] This antioxidant activity is crucial as ROS can act as signaling molecules that activate pro-inflammatory pathways, including NF-κB.
-
Inhibition of NF-κB Activation: By reducing ROS levels and potentially through other mechanisms, myo-inositol has been shown to attenuate the activation of the NF-κB pathway in inflamed cells.[5][9]
Quantitative Data from Cell Culture Studies on Related Compounds
While direct quantitative data for this compound is scarce, the following tables summarize findings from studies on Inositol Hexaphosphate (IP6), a related inositol compound, and Myo-inositol, which provide a strong rationale for investigating this compound.
Table 1: Effect of Inositol Hexaphosphate (IP6) on Pro-inflammatory Cytokine Gene Expression in LPS-Stimulated Bone Marrow-Derived Macrophages (BMDMs)
| Treatment | Target Gene | Fold Change vs. LPS Control | Cell Line | Reference |
| IP6 | IL-1β | Significantly Suppressed | BMDM | [10] |
| IP6 | IL-6 | Significantly Suppressed | BMDM | [10] |
| IP6 | TNF-α | Unchanged | BMDM | [10] |
Table 2: Effect of Myo-inositol on Pro-inflammatory Cytokine Secretion in TNF-α-Stimulated Human Adipocytes
| Treatment | Target Cytokine | Reduction vs. TNF-α Control | Cell Line | Reference |
| Myo-inositol (100 µM) | CCL-2 | Significant Reduction | SGBS Adipocytes | [5][9] |
| Myo-inositol (100 µM) | CXCL-10 | Significant Reduction | SGBS Adipocytes | [5][9] |
| Myo-inositol (100 µM) | IL-6 | Significant Reduction | SGBS Adipocytes | [5][9] |
Detailed Experimental Protocols
The following are detailed methodologies from cited studies on nicotinic acid and myo-inositol that can be adapted for investigating the anti-inflammatory properties of this compound.
General Cell Culture and Inflammatory Stimulation
-
Cell Line: RAW 264.7 (murine macrophage cell line) is a standard model for studying inflammation. Human THP-1 monocytes, differentiated into macrophages, are also commonly used.
-
Culture Conditions: Cells are typically cultured in DMEM or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Inflammatory Stimulus: Lipopolysaccharide (LPS) from E. coli is a potent inducer of inflammation in macrophages and is typically used at a concentration of 100 ng/mL to 1 µg/mL.[11] Other stimuli include TNF-α (10 ng/mL) or a cocktail of cytokines.[4][12]
-
Treatment Protocol: Cells are pre-treated with various concentrations of the test compound (e.g., this compound) for a specified period (e.g., 1-4 hours) before the addition of the inflammatory stimulus.
Measurement of Pro-inflammatory Cytokines (ELISA)
This protocol is for quantifying the secretion of pro-inflammatory cytokines such as TNF-α and IL-6 into the cell culture supernatant.
-
Cell Seeding and Treatment: Seed RAW 264.7 cells in a 24-well plate and allow them to adhere overnight. Pre-treat the cells with different concentrations of this compound for 1 hour.
-
Stimulation: Add LPS (e.g., 1 µg/mL) to the wells to induce an inflammatory response. Include appropriate controls (untreated cells, cells treated with LPS alone).
-
Incubation: Incubate the plate for 24 hours at 37°C.
-
Supernatant Collection: Centrifuge the plate to pellet the cells and collect the supernatant.
-
ELISA: Perform the Enzyme-Linked Immunosorbent Assay (ELISA) for TNF-α and IL-6 according to the manufacturer's instructions for the specific ELISA kits.
Analysis of NF-κB Activation (Western Blot)
This protocol assesses the effect of the test compound on the phosphorylation of IκBα and the nuclear translocation of the NF-κB p65 subunit.
-
Cell Seeding and Treatment: Seed cells in a 6-well plate. Pre-treat with this compound for 1 hour, followed by stimulation with LPS for a short duration (e.g., 30-60 minutes) to observe early signaling events.
-
Cell Lysis and Fractionation:
-
For total protein: Lyse the cells in RIPA buffer.
-
For nuclear and cytoplasmic fractions: Use a nuclear/cytoplasmic extraction kit according to the manufacturer's protocol.
-
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against phospho-IκBα, total IκBα, p65, and a loading control (e.g., β-actin for total/cytoplasmic lysates, Lamin B1 for nuclear lysates) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Measurement of Reactive Oxygen Species (ROS)
This protocol measures intracellular ROS levels using a fluorescent probe.
-
Cell Seeding and Treatment: Seed cells in a black, clear-bottom 96-well plate. Treat the cells with this compound and/or an inflammatory stimulus.
-
Probe Loading: Add a fluorescent ROS indicator, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA), to the cells and incubate in the dark.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths. An increase in fluorescence indicates higher levels of intracellular ROS.
Visualizations: Signaling Pathways and Experimental Workflows
Signaling Pathways
Caption: Proposed anti-inflammatory signaling pathway of this compound via Nicotinic Acid and GPR109A.
Caption: Anti-inflammatory and antioxidant mechanism of Myo-Inositol.
Experimental Workflows
Caption: Experimental workflow for measuring cytokine production by ELISA.
Caption: Workflow for analyzing NF-κB pathway activation via Western Blot.
Conclusion and Future Directions
The available scientific literature strongly suggests that this compound possesses anti-inflammatory properties, primarily attributable to the well-characterized actions of its constituent molecules, nicotinic acid and inositol. The proposed mechanisms center on the inhibition of key pro-inflammatory signaling pathways, namely NF-κB and Akt/mTOR, and the attenuation of oxidative stress. However, there is a clear and significant gap in the research concerning the direct effects of the intact this compound molecule in cell culture models.
Future research should focus on:
-
Directly investigating the anti-inflammatory effects of this compound in immune cell lines such as RAW 264.7 macrophages, quantifying its impact on the production of a panel of pro-inflammatory cytokines and chemokines.
-
Elucidating the specific signaling pathways modulated by this compound to determine if its effects are solely due to its hydrolysis products or if the parent molecule has unique biological activities.
-
Conducting comparative studies between this compound, nicotinic acid, and myo-inositol to dissect the contribution of each component to the overall anti-inflammatory effect.
By addressing these research questions, a more complete understanding of the therapeutic potential of this compound as an anti-inflammatory agent can be achieved, paving the way for its further development and application.
References
- 1. mdpi.com [mdpi.com]
- 2. Anti-Inflammatory Effects of Nicotinic Acid in Human Monocytes Are Mediated by GPR109A Dependent Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activation of the receptor (Gpr109a) for niacin and the commensal metabolite butyrate suppresses colonic inflammation and carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. mdpi.com [mdpi.com]
- 7. GPR109A and Vascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nicotinic Acid Receptor GPR109A Exerts Anti-Inflammatory Effects Through Inhibiting the Akt/mTOR Signaling Pathway in MIN6 Pancreatic β cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anti‐Inflammatory Role of Myo‐Inositol in Obesity: Suppression of TNF‐α‐Induced Inflammation and Monocyte Adhesion in Hypertrophic Human Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inositol hexaphosphate modulates the behavior of macrophages through alteration of gene expression involved in pathways of pro- and anti-inflammatory responses, and resolution of inflammation pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inflammatory biomarkers on an LPS-induced RAW 264.7 cell model: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. New natural pro-inflammatory cytokines (TNF-α, IL-6 and IL-1β) and iNOS inhibitors identified from Penicillium polonicum through in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Inositol Hexanicotinate: A Deep Dive into Hepatocyte Gene Expression and Metabolic Reprogramming
A Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Inositol (B14025) Hexanicotinate (IHN), a "no-flush" form of niacin (Vitamin B3), is metabolized in the body to slowly release nicotinic acid, the active compound responsible for its therapeutic effects. This guide provides a comprehensive technical overview of the molecular mechanisms and gene expression changes induced by IHN in hepatocytes. While direct transcriptome-wide data for IHN is limited, its action is understood through the extensive research on nicotinic acid. Nicotinic acid modulates key enzymatic and transcriptional pathways in the liver, leading to significant alterations in lipid metabolism. This document details the effects on critical genes, outlines relevant experimental protocols for in vitro studies, and provides visual representations of the underlying signaling pathways and experimental workflows.
Introduction: The Role of Inositol Hexanicotinate in Hepatic Lipid Metabolism
This compound is the hexanicotinic acid ester of meso-inositol, comprising six molecules of nicotinic acid linked to a central inositol molecule.[1] Upon ingestion, it is hydrolyzed, leading to a gradual and sustained release of nicotinic acid.[1] This slow-release profile mitigates the common flushing side effect associated with immediate-release niacin. The primary therapeutic target of the released nicotinic acid in the context of dyslipidemia is the hepatocyte, where it exerts profound effects on lipid synthesis and transport.
The predominant mechanism of action involves the modulation of key enzymes and transcription factors that govern hepatic lipid homeostasis. This guide will focus on the gene expression changes central to these processes.
Quantitative Gene Expression Changes in Hepatocytes
While a comprehensive RNA-sequencing dataset detailing the global effects of this compound on hepatocytes is not publicly available, extensive research on its active component, nicotinic acid, has elucidated its impact on several key genes. The following tables summarize the reported changes in mRNA expression and protein activity for critical regulators of lipid metabolism in hepatocytes.
Table 1: Effect of Nicotinic Acid on Key Genes Involved in Triglyceride Synthesis and Fatty Acid Metabolism in Hepatocytes
| Gene Symbol | Gene Name | Effect on mRNA Expression | Effect on Protein Activity | Cellular Process | References |
| DGAT2 | Diacylglycerol O-Acyltransferase 2 | No significant change | Inhibition | Triglyceride Synthesis | [2][3][4] |
| SREBF1 (SREBP-1c) | Sterol Regulatory Element Binding Transcription Factor 1 | Downregulation | Reduced Activity | Lipogenesis | |
| FASN | Fatty Acid Synthase | Downregulation (indirect) | Reduced Activity | Fatty Acid Synthesis | |
| CPT1A | Carnitine Palmitoyltransferase 1A | Variable/No significant change | No direct effect | Fatty Acid Oxidation | |
| PPARA | Peroxisome Proliferator Activated Receptor Alpha | Variable | Modulated | Fatty Acid Oxidation |
Note: The downregulation of FASN is often an indirect consequence of reduced SREBP-1c activity.
Table 2: Effects of Nicotinic Acid on Genes Related to Lipoprotein Metabolism in Hepatocytes
| Gene Symbol | Gene Name | Effect on mRNA Expression | Implication in Lipid Metabolism |
| APOA1 | Apolipoprotein A1 | Increased | Enhanced production of HDL |
Key Signaling Pathways Modulated by this compound (Nicotinic Acid)
The gene expression changes tabulated above are orchestrated by the influence of nicotinic acid on specific signaling pathways within the hepatocyte. The primary target identified is the enzyme Diacylglycerol O-Acyltransferase 2 (DGAT2).
Inhibition of Triglyceride Synthesis via DGAT2
Nicotinic acid directly and non-competitively inhibits the activity of DGAT2, the enzyme responsible for the final step in triglyceride synthesis.[2] This inhibition reduces the flux of fatty acids into triglycerides, thereby decreasing their availability for packaging into very-low-density lipoproteins (VLDL).
Figure 1. Inhibition of DGAT2 by Nicotinic Acid.
Regulation of Lipogenic Gene Expression
The reduction in hepatic triglyceride synthesis and subsequent VLDL production also appears to involve the downregulation of key lipogenic transcription factors, most notably SREBP-1c. While the precise mechanism of this downregulation is still under investigation, it leads to a coordinated decrease in the expression of genes involved in de novo fatty acid synthesis.
References
- 1. news-medical.net [news-medical.net]
- 2. Niacin noncompetitively inhibits DGAT2 but not DGAT1 activity in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Liver fat reduction with niacin is influenced by DGAT-2 polymorphisms in hypertriglyceridemic patients - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Inositol Hexanicotinate in an in vivo Model of Non-Alcoholic Fatty Liver Disease (NAFLD)
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Non-alcoholic fatty liver disease (NAFLD) is a prevalent chronic liver condition characterized by the accumulation of fat in the liver, which can progress to non-alcoholic steatohepatitis (NASH), fibrosis, and cirrhosis. Inositol (B14025) hexanicotinate, a compound of inositol and niacin (vitamin B3), has garnered interest for its potential therapeutic effects in metabolic disorders. Niacin is known to lower blood lipid levels, while inositol and its derivatives have demonstrated beneficial effects in animal models of NAFLD by reducing hepatic lipid accumulation.[1][2][3] This document provides detailed protocols for utilizing inositol hexanicotinate in a high-fat diet-induced rodent model of NAFLD, along with data presentation formats and visualizations of relevant signaling pathways.
Data Presentation
The following tables summarize expected quantitative data from studies investigating the effects of this compound or its components (niacin and inositol) in animal models of NAFLD.
Table 1: Effects of Niacin Supplementation on Serum Biochemical Parameters in a High-Fat Diet-Induced NAFLD Rat Model
| Parameter | Control Group | High-Fat Diet (HFD) Group | HFD + Niacin (0.5%) Group | HFD + Niacin (1.0%) Group |
| ALT (U/L) | Normal Range | Significantly Increased | Significantly Decreased vs. HFD | Significantly Decreased vs. HFD |
| AST (U/L) | Normal Range | Significantly Increased | Significantly Decreased vs. HFD | Significantly Decreased vs. HFD |
| Total Cholesterol (TC) (mg/dL) | Normal Range | Significantly Increased | Significantly Decreased vs. HFD | Significantly Decreased vs. HFD |
| Triglycerides (TG) (mg/dL) | Normal Range | Significantly Increased | Significantly Decreased vs. HFD | Significantly Decreased vs. HFD |
| Free Fatty Acids (FFA) (mmol/L) | Normal Range | Significantly Increased | Significantly Decreased vs. HFD | Significantly Decreased vs. HFD |
Data compiled from studies on niacin in NAFLD rat models.[4]
Table 2: Effects of Niacin Supplementation on Liver Parameters in a High-Fat Diet-Induced NAFLD Rat Model
| Parameter | Control Group | High-Fat Diet (HFD) Group | HFD + Niacin (0.5%) Group | HFD + Niacin (1.0%) Group |
| Liver Weight (g) | Normal Range | Significantly Increased | Significantly Decreased vs. HFD | Significantly Decreased vs. HFD |
| Liver Triglycerides (mg/g) | Normal Range | Significantly Increased | Significantly Decreased vs. HFD | Significantly Decreased vs. HFD |
| Malondialdehyde (MDA) (nmol/mg protein) | Normal Range | Significantly Increased | Significantly Decreased vs. HFD | Significantly Decreased vs. HFD |
Data compiled from studies on niacin in NAFLD rat models.[4][5]
Table 3: Effects of Inositol Supplementation on Liver Lipids in Animal Models of NAFLD
| Parameter | Control Group | NAFLD Model Group | NAFLD Model + Inositol |
| Hepatic Triglycerides | Baseline | Increased | Reduced |
| Hepatic Cholesterol | Baseline | Increased | Reduced |
| Hepatic Free Fatty Acids | Baseline | Increased | Reduced |
Data based on a systematic review of inositol supplementation in animal models of NAFLD.[1][6][7]
Experimental Protocols
Protocol 1: Induction of NAFLD in a Rodent Model using a High-Fat Diet
This protocol describes the induction of NAFLD in rats or mice through dietary manipulation.
Materials:
-
Male Sprague-Dawley rats or C57BL/6 mice (6-8 weeks old)
-
Standard rodent chow
-
High-Fat Diet (HFD): A typical HFD provides 45-60% of its calories from fat. A common formulation consists of basic rodent food supplemented with 15% animal fat, 4% cholesterol, and 1% cholic acid.[8]
-
Animal caging with controlled temperature, humidity, and a 12-hour light/dark cycle
-
Water ad libitum
Procedure:
-
Acclimatize animals for one week with free access to standard chow and water.
-
Randomly divide the animals into a control group and a high-fat diet group.
-
Provide the control group with standard rodent chow.
-
Provide the high-fat diet group with the HFD.
-
Continue the respective diets for 8-16 weeks to induce hepatic steatosis.[8][9]
-
Monitor animal body weight and food intake weekly.
-
At the end of the induction period, a subset of animals can be euthanized to confirm the development of NAFLD through histological analysis of liver tissue and measurement of serum biochemical markers.
Protocol 2: Administration of this compound
This protocol details the administration of this compound to the NAFLD animal model.
Materials:
-
NAFLD model animals (from Protocol 1)
-
This compound (IHN)
-
Vehicle for administration (e.g., sterile water, 0.5% carboxymethylcellulose)
-
Oral gavage needles
Procedure:
-
Prepare a stock solution or suspension of this compound in the chosen vehicle. To enhance bioavailability, a self-micelle solid dispersion of IHN with glycyrrhizic acid and arabic gum can be prepared.[10]
-
Divide the NAFLD animals into a vehicle control group and one or more IHN treatment groups.
-
Administer the vehicle or IHN solution/suspension to the respective groups daily via oral gavage. A suggested dosage, based on niacin studies, would be in the range of 0.5% to 1.0% of the diet, which can be converted to a daily gavage dose based on average food consumption.[4][5] For example, if a rat consumes 20g of food per day, a 0.5% dose would be 100mg, which can be administered in a suitable volume (e.g., 1-2 mL).
-
Continue the treatment for a period of 4-8 weeks.[5]
-
Throughout the treatment period, continue to monitor body weight and food intake.
Protocol 3: Biochemical and Histological Analysis
This protocol outlines the collection and analysis of samples to assess the effects of this compound on NAFLD.
Materials:
-
Blood collection tubes (e.g., with EDTA or serum separator)
-
Centrifuge
-
Spectrophotometer and relevant assay kits for ALT, AST, TC, TG, FFA, and MDA
-
Formalin (10% neutral buffered)
-
Microtome
-
Hematoxylin and Eosin (H&E) stain
-
Oil Red O stain
-
Microscope
Procedure:
-
Blood Collection and Serum Analysis:
-
At the end of the treatment period, fast the animals overnight.
-
Collect blood via cardiac puncture or from the retro-orbital sinus under anesthesia.
-
For serum, allow the blood to clot at room temperature and then centrifuge at 3000 rpm for 15 minutes.
-
Analyze the serum for ALT, AST, TC, TG, and FFA levels using commercially available kits according to the manufacturer's instructions.
-
-
Liver Tissue Collection and Analysis:
-
Euthanize the animals and immediately excise the liver.
-
Weigh the entire liver.
-
Take a portion of the liver for lipid analysis. Homogenize the tissue and measure triglyceride and cholesterol content using appropriate kits.
-
Take another portion of the liver for oxidative stress analysis. Homogenize the tissue and measure MDA levels as an indicator of lipid peroxidation.[4]
-
Fix a section of the liver in 10% neutral buffered formalin for at least 24 hours for histological analysis.
-
-
Histological Examination:
-
Embed the formalin-fixed liver tissue in paraffin.
-
Section the paraffin blocks at 4-5 µm thickness.
-
Stain the sections with Hematoxylin and Eosin (H&E) to assess liver morphology, inflammation, and hepatocyte ballooning.
-
For the assessment of lipid accumulation, prepare frozen sections of the liver and stain with Oil Red O.
-
Mandatory Visualizations
References
- 1. examine.com [examine.com]
- 2. researchgate.net [researchgate.net]
- 3. Inositol and Non-Alcoholic Fatty Liver Disease: A Systematic Review on Deficiencies and Supplementation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of niacin on lipid metabolism in rat model of non-alcoholic fatty liver disease [lcgdbzz.org]
- 5. Therapeutic role of niacin in the prevention and regression of hepatic steatosis in rat model of nonalcoholic fatty liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Inositol and Non-Alcoholic Fatty Liver Disease: A Systematic Review on Deficiencies and Supplementation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jbums.org [jbums.org]
- 9. Nonalcoholic Fatty Liver Disease Induced by High-Fat Diet in C57bl/6 Models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound self-micelle solid dispersion is an efficient drug delivery system in the mouse model of non-alcoholic fatty liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of Inositol Hexanicotinate in Plasma using HPLC-UV
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inositol (B14025) Hexanicotinate (IHN) is the hexanicotinic acid ester of meso-inositol, serving as a prodrug form of niacin (nicotinic acid, vitamin B3).[1][2] It is often marketed as "no-flush niacin" because it is hydrolyzed slowly in the body, gradually releasing nicotinic acid and inositol, thus minimizing the flushing effect associated with immediate-release niacin supplements.[1][3] Pharmacokinetic studies indicate that IHN is at least partially absorbed intact and subsequently metabolized by plasma esterases.[4][5] The released nicotinic acid exerts vasodilatory and lipid-lowering effects, making IHN a compound of interest in the management of conditions like hyperlipidemia, Raynaud's phenomenon, and intermittent claudication.[3][6][7]
This application note details a robust and validated High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for the quantification of Inositol Hexanicotinate in plasma. The described protocol is based on the method developed for rat plasma, which has been demonstrated to be simple, rapid, specific, and reproducible for pharmacokinetic studies.[8]
Principle of the Method
This method employs a reversed-phase HPLC system to separate this compound from endogenous plasma components. Plasma samples undergo a protein precipitation step with acetonitrile (B52724), which also serves to extract the analyte.[8] An internal standard is used to ensure accuracy and precision. The separation is achieved on a C18 column with an isocratic mobile phase, and the analyte is detected by its UV absorbance at 262 nm.[8] Quantification is performed by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
Metabolic Pathway of this compound
This compound is absorbed from the gastrointestinal tract and undergoes enzymatic hydrolysis in the bloodstream by plasma esterases.[4] This process sequentially cleaves the six nicotinic acid molecules from the central inositol moiety, resulting in the slow and sustained release of both compounds into circulation.[4]
Experimental Protocol
This protocol is adapted from the validated method by Liang et al. (2008) for the analysis of this compound in rat plasma.[8]
Materials and Reagents
-
This compound (analytical standard)
-
Mebendazole (Internal Standard)
-
Acetonitrile (HPLC grade)
-
Monobasic and Dibasic Sodium Phosphate (B84403) (for buffer preparation)
-
Water (HPLC grade)
-
Control Plasma (e.g., rat or human)
Instrumentation and Chromatographic Conditions
-
HPLC System: An HPLC system equipped with a UV detector.
-
Column: XTerra MS C18 (4.6 mm x 150 mm, 3.5 µm) or equivalent.[8]
-
Mobile Phase: Acetonitrile / 5mM Phosphate Buffer (pH 6.0) (35:65, v/v).[8]
-
Flow Rate: 1.0 mL/min.[8]
-
Detection Wavelength: 262 nm.[8]
-
Injection Volume: Typically 20-50 µL.
-
Temperature: Ambient.
Preparation of Standard and Quality Control Solutions
-
Stock Solutions: Prepare stock solutions of this compound and Mebendazole in a suitable solvent (e.g., acetonitrile).
-
Calibration Standards: Prepare calibration standards by spiking control plasma with appropriate volumes of the this compound stock solution to achieve a concentration range of 1.5-100.0 µg/mL.[8]
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations within the calibration range in the same manner.
Sample Preparation
-
To a 100 µL aliquot of plasma sample (standard, QC, or unknown), add the internal standard solution (Mebendazole).
-
Add an equal volume (100 µL) of acetonitrile to precipitate plasma proteins.[8]
-
Vortex the mixture for 1-2 minutes.
-
Centrifuge the sample at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube.
-
Dilute the supernatant with the mobile phase buffer (5mM phosphate buffer, pH 6.0) to minimize solvent effects before injection.[8]
-
Inject the prepared sample into the HPLC system.
Method Validation Summary
The following tables summarize the quantitative data from the validation of the HPLC-UV method.[8]
Table 1: Linearity and Recovery
| Parameter | Value |
| Linearity Range | 1.5 - 100.0 µg/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Mean Recovery | 99.6% |
Table 2: Precision and Bias (Accuracy)
| Concentration Level | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Intra-day Bias (%) | Inter-day Bias (%) |
| Low QC | 1.55 - 4.30 | 2.69 - 21.5 | -0.75 to 19.8 | 2.58 to 22.0 |
| Mid QC | 1.55 - 4.30 | 2.69 - 21.5 | -0.75 to 19.8 | 2.58 to 22.0 |
| High QC | 1.55 - 4.30 | 2.69 - 21.5 | -0.75 to 19.8 | 2.58 to 22.0 |
Note: The original study presents the precision and bias as ranges across the tested concentrations.[8]
Table 3: Stability
| Condition | Stability |
| This compound in Rat Plasma | Unstable |
| This compound in Acetonitrile Extract | Stable for up to 24 hours at 4°C |
It is crucial to process plasma samples promptly or store the acetonitrile extracts at 4°C for no longer than 24 hours to ensure sample integrity.[8]
Conclusion
The described HPLC-UV method provides a reliable and validated approach for the quantitative determination of this compound in plasma. The simple protein precipitation extraction and isocratic elution make it suitable for high-throughput analysis in pharmacokinetic and drug metabolism studies. The method demonstrates good linearity, recovery, precision, and accuracy within the specified concentration range.[8] Proper sample handling is critical due to the observed instability of the analyte in plasma.[8] This application note serves as a comprehensive guide for researchers and professionals in the field of drug development and analysis.
References
- 1. news-medical.net [news-medical.net]
- 2. altmedrev.com [altmedrev.com]
- 3. What is Inositol Nicotinate used for? [synapse.patsnap.com]
- 4. Inositol nicotinate - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. altmedrev.com [altmedrev.com]
- 6. altmedrev.com [altmedrev.com]
- 7. Inositol nicotinate - Wikipedia [en.wikipedia.org]
- 8. Determination of this compound in rat plasma by high performance liquid chromatography with UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for LC-MS/MS Analysis of Inositol Hexanicotinate and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inositol (B14025) Hexanicotinate, a hexanicotinic acid ester of meso-inositol, serves as a prodrug for nicotinic acid (niacin) and inositol.[1] Marketed as a "no-flush" form of niacin, it is hydrolyzed in the body to slowly release nicotinic acid and inositol, minimizing the flushing side effect associated with immediate-release niacin formulations.[2][3] The analysis of inositol hexanicotinate and its primary metabolites, nicotinic acid and inositol, in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and drug metabolism studies. This document provides detailed application notes and protocols for the quantitative analysis of these compounds using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
This compound is absorbed at least partially intact and is subsequently hydrolyzed in the body.[2] Studies have shown that this compound is unstable in rat plasma samples but can be stabilized in acetonitrile (B52724) extracts.[4] This instability underscores the importance of appropriate sample handling and preparation. Due to this characteristic, many analytical methods focus on the quantification of its stable metabolites, nicotinic acid and inositol.
Metabolic Pathway of this compound
This compound undergoes enzymatic hydrolysis in the body, progressively releasing its six nicotinic acid molecules to yield inositol. This slow, stepwise process contributes to its sustained-release properties.
Experimental Protocols
Sample Preparation: Protein Precipitation
This protocol is a general method suitable for the extraction of this compound and its metabolites from plasma samples. Given the instability of this compound in plasma, immediate processing or stabilization is recommended.
Materials:
-
Plasma samples
-
Acetonitrile (ACN), HPLC grade
-
Internal Standard (IS) working solution (e.g., isotopic-labeled nicotinic acid or a structurally similar compound)
-
Microcentrifuge tubes
-
Microcentrifuge
-
Vortex mixer
-
Nitrogen evaporator (optional)
-
Reconstitution solution (e.g., mobile phase)
Procedure:
-
To 100 µL of plasma in a microcentrifuge tube, add 200 µL of ice-cold acetonitrile containing the internal standard.
-
Vortex the mixture vigorously for 30 seconds to ensure complete protein precipitation.
-
Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C or using a vacuum concentrator.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase.
-
Vortex for 20 seconds and transfer the solution to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography (LC) Method
Due to the differing polarities of this compound, inositol, and nicotinic acid, two separate chromatographic methods are presented. Method A is a reverse-phase method suitable for this compound and nicotinic acid. Method B utilizes a Hydrophilic Interaction Liquid Chromatography (HILIC) column, which is more appropriate for the highly polar inositol.
Method A: Reverse-Phase Chromatography for this compound and Nicotinic Acid
-
Column: C8 or C18, 2.1 x 100 mm, 3.5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: 5% to 95% B
-
5-7 min: 95% B
-
7-7.1 min: 95% to 5% B
-
7.1-10 min: 5% B
-
Method B: HILIC for Inositol
-
Column: Amide or other suitable HILIC column, 2.1 x 100 mm, 3 µm particle size
-
Mobile Phase A: 10 mM Ammonium Acetate in Water
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 35°C
-
Gradient:
-
0-1 min: 90% B
-
1-6 min: 90% to 60% B
-
6-8 min: 60% B
-
8-8.1 min: 60% to 90% B
-
8.1-12 min: 90% B
-
Mass Spectrometry (MS/MS) Method
The mass spectrometer should be operated in Multiple Reaction Monitoring (MRM) mode for quantitative analysis. Electrospray ionization (ESI) is the preferred ionization source.
Table 1: Proposed and Published MS/MS Parameters
| Analyte | Ionization Mode | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Notes |
| This compound | Positive (ESI+) | 811.2 [M+H]⁺ | 689.2 | Proposed | Due to instability, direct analysis is challenging. Fragmentation would likely involve sequential loss of nicotinic acid moieties (123 u). |
| 567.2 | Proposed | ||||
| Nicotinic Acid | Positive (ESI+) | 124.0 | 80.0 | 15 | Published methods exist. |
| 52.0 | 25 | ||||
| Inositol | Negative (ESI-) | 179.1 [M-H]⁻ | 87.0 | 10 | Published methods exist. |
| 71.0 | 15 |
Quantitative Data Summary
The following tables summarize typical quantitative parameters obtained from published LC-MS/MS methods for the analysis of nicotinic acid and inositol in human plasma. Data for this compound is limited due to its in-vivo instability.
Table 2: Quantitative Parameters for Nicotinic Acid in Human Plasma
| Parameter | Value |
| LLOQ (Lower Limit of Quantification) | 1 ng/mL |
| Linear Range | 1 - 1000 ng/mL |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 12% |
| Accuracy (%Bias) | ± 15% |
| Recovery | > 85% |
Table 3: Quantitative Parameters for Inositol in Human Plasma
| Parameter | Value |
| LLOQ (Lower Limit of Quantification) | 0.1 µg/mL |
| Linear Range | 0.1 - 25 µg/mL |
| Intra-day Precision (%CV) | < 8% |
| Inter-day Precision (%CV) | < 10% |
| Accuracy (%Bias) | ± 10% |
| Recovery | > 90% |
Experimental Workflow
The overall workflow for the LC-MS/MS analysis of this compound and its metabolites is depicted below.
Conclusion
The LC-MS/MS methods outlined provide a robust framework for the quantitative analysis of this compound and its key metabolites, nicotinic acid and inositol. While the direct analysis of the parent compound is challenging due to its instability in biological matrices, the quantification of its metabolites offers a reliable approach to assess its pharmacokinetics. The provided protocols for sample preparation, liquid chromatography, and mass spectrometry can be adapted and validated for specific research needs in drug development and metabolic studies.
References
Application Notes and Protocols for Inositol Hexanicotinate Formulation with Improved Oral Bioavailability
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inositol (B14025) Hexanicotinate (IHN), a prodrug of nicotinic acid (niacin), is often marketed as a "no-flush" alternative to niacin for managing dyslipidemia and improving blood circulation.[1][2] However, its therapeutic efficacy is often limited by its poor and variable oral bioavailability.[3][4] While approximately 70% of an oral dose is absorbed, the subsequent slow and incomplete hydrolysis to active nicotinic acid results in low plasma concentrations.[1] This document provides detailed application notes and experimental protocols for developing and evaluating novel Inositol Hexanicotinate formulations with enhanced oral bioavailability, focusing on a promising self-micellizing solid dispersion strategy.
Formulation Strategy: Self-Micellizing Solid Dispersion
A self-micellizing solid dispersion (SMSD) of IHN has been shown to significantly improve its oral bioavailability.[4][5] This formulation approach utilizes a combination of a carrier, a surfactant, and a stabilizer to enhance the solubility and dissolution rate of the poorly water-soluble IHN. A specific, successful formulation involves the use of glycyrrhizic acid (GA) as a surfactant and arabic gum (AG) as a stabilizer.[4][5] This combination, when processed by mechanical ball milling, results in an amorphous solid dispersion that can self-assemble into micelles in an aqueous environment, thereby increasing the bioavailability of IHN by 3.3-fold in preclinical studies.[4][5]
Mechanism of Bioavailability Enhancement
-
Glycyrrhizic Acid (GA): Acts as a natural surfactant and has been shown to enhance the permeability of cell membranes, potentially by increasing membrane fluidity.[3] It can form water-soluble complexes with lipophilic drugs, improving their dissolution.[3]
-
Arabic Gum (AG): A natural polysaccharide that functions as a stabilizer, preventing the recrystallization of the amorphous drug in the solid dispersion and stabilizing the formed micelles in solution.[6]
-
Mechanical Ball Milling: This process reduces particle size and, more importantly, can induce amorphization of the crystalline drug, which significantly increases its solubility and dissolution rate.[7][8]
Data Presentation
The following tables summarize the pharmacokinetic parameters of different this compound formulations.
Table 1: Pharmacokinetic Parameters of this compound in Rats [5][9]
| Parameter | Unformulated IHN (Intravenous) | Unformulated IHN (Oral) | IHN-GA-AG Self-Micellizing Solid Dispersion (Oral) |
| Dose | 50 mg/kg & 100 mg/kg | - | - |
| Cmax (µg/mL) | - | Low and variable | Significantly Increased |
| Tmax (h) | - | 6-10 | - |
| AUC (µg·h/mL) | Dose-dependent | Low | 3.3-fold increase vs. pure IHN |
| Disappearance Half-life (h) | 0.152 (in rat plasma) | - | - |
| NA Appearance Half-life (h) | 2.68 (in rat plasma) | - | - |
Table 2: Comparative Efficacy of Niacin Formulations [3][10]
| Formulation | Effect on Lipid Profile | Bioavailability Evidence |
| Wax-Matrix Extended-Release Niacin | Significant improvement in total cholesterol, LDL, HDL | Intermediate release and absorption over 6 hours |
| This compound (Standard Formulation) | No significant improvement compared to placebo | No evidence of bioavailability in this study |
Experimental Protocols
Protocol 1: Preparation of this compound Self-Micellizing Solid Dispersion (IHN-GA-AG SMSD)
This protocol is based on the successful formulation described in the literature.[4][5]
Materials:
-
This compound (IHN) powder
-
Glycyrrhizic acid (GA)
-
Arabic gum (AG)
-
Planetary ball mill with zirconia grinding jars and balls
-
Sieve (e.g., 100-mesh)
Procedure:
-
Pre-milling Preparation:
-
Accurately weigh IHN, GA, and AG in a predetermined ratio (e.g., start with a 1:1:1 weight ratio and optimize as needed).
-
Physically mix the powders in a mortar and pestle for 5 minutes to ensure a homogenous preliminary blend.
-
-
Mechanical Ball Milling:
-
Transfer the powder mixture to a zirconia grinding jar.
-
Add zirconia grinding balls. The ball-to-powder mass ratio is a critical parameter to optimize (e.g., start with 10:1).
-
Set the milling parameters. These need to be optimized for the specific equipment, but a starting point could be:
-
Rotation speed: 400 rpm
-
Milling time: 60 minutes. It is advisable to run preliminary experiments with varying milling times (e.g., 30, 60, 90, 120 minutes) to assess the degree of amorphization.[8]
-
Milling mode: Intermittent milling (e.g., 10 minutes of milling followed by a 5-minute pause) can help prevent excessive heat generation.
-
-
-
Post-Milling Processing:
-
After milling, carefully separate the powdered solid dispersion from the grinding balls.
-
Pass the collected powder through a 100-mesh sieve to ensure uniformity.
-
Store the resulting IHN-GA-AG SMSD powder in a desiccator at room temperature until further use.
-
Protocol 2: In Vitro Dissolution Testing
Materials:
-
USP Dissolution Apparatus 2 (Paddle Apparatus)
-
Dissolution medium: Simulated Gastric Fluid (SGF, pH 1.2) without pepsin and Simulated Intestinal Fluid (SIF, pH 6.8) without pancreatin.
-
IHN-GA-AG SMSD
-
Unformulated IHN powder (as control)
-
HPLC system for quantification of IHN
Procedure:
-
Apparatus Setup:
-
Set the dissolution vessel temperature to 37 ± 0.5 °C.
-
Set the paddle speed to 75 rpm.
-
-
Dissolution Test:
-
Add 900 mL of the dissolution medium (SGF or SIF) to each vessel.
-
Accurately weigh an amount of IHN-GA-AG SMSD equivalent to a specific dose of IHN (e.g., 100 mg).
-
Add the powder to the dissolution vessel.
-
At predetermined time points (e.g., 5, 10, 15, 30, 45, 60, 90, and 120 minutes), withdraw a 5 mL aliquot of the dissolution medium.
-
Immediately replace the withdrawn volume with 5 mL of fresh, pre-warmed medium.
-
Filter the collected samples through a 0.45 µm syringe filter.
-
Repeat the process for the unformulated IHN powder as a control.
-
-
Sample Analysis:
-
Analyze the concentration of IHN in the filtered samples using a validated HPLC method.[11]
-
Calculate the cumulative percentage of drug released at each time point.
-
Plot the percentage of drug released versus time to obtain the dissolution profile.
-
Protocol 3: In Vivo Pharmacokinetic Study in Rats
Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
IHN-GA-AG SMSD formulation
-
Unformulated IHN suspension (control)
-
Vehicle for suspension (e.g., 0.5% carboxymethylcellulose sodium)
-
Oral gavage needles
-
Blood collection supplies (e.g., heparinized capillary tubes or syringes with anticoagulant)
-
Centrifuge
-
HPLC system for IHN quantification in plasma
Procedure:
-
Animal Preparation:
-
Acclimatize the rats for at least one week before the experiment.
-
Fast the rats overnight (approximately 12 hours) before drug administration, with free access to water.
-
-
Drug Administration:
-
Divide the rats into two groups: the control group (unformulated IHN) and the test group (IHN-GA-AG SMSD).
-
Prepare a suspension of the unformulated IHN and a solution/suspension of the IHN-GA-AG SMSD in the vehicle at a concentration that allows for a dose of 50 mg/kg body weight in a reasonable administration volume (e.g., 5 mL/kg).
-
Administer the respective formulations to the rats via oral gavage.
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.2 mL) from the tail vein or retro-orbital plexus at the following time points: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dosing.
-
Collect the blood into tubes containing an anticoagulant (e.g., heparin).
-
-
Plasma Preparation and Analysis:
-
Centrifuge the blood samples at 4000 rpm for 10 minutes to separate the plasma.
-
Store the plasma samples at -80 °C until analysis.
-
Determine the concentration of IHN in the plasma samples using a validated HPLC method.[11]
-
-
Pharmacokinetic Analysis:
-
Plot the plasma concentration of IHN versus time for each rat.
-
Calculate the key pharmacokinetic parameters, including Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the plasma concentration-time curve), using appropriate pharmacokinetic software.
-
Calculate the relative bioavailability of the IHN-GA-AG SMSD compared to the unformulated IHN using the formula:
-
Relative Bioavailability (%) = (AUC_test / AUC_control) * (Dose_control / Dose_test) * 100
-
-
Mandatory Visualizations
Caption: Experimental workflow for the formulation and evaluation of this compound self-micellizing solid dispersion.
Caption: Proposed absorption and metabolic pathway of this compound.
References
- 1. Inositols Depletion and Resistance: Principal Mechanisms and Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enhancement of D-chiro-inositol transport across intestinal cells by alpha-Lactalbumin peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Wax-matrix extended-release niacin vs this compound: a comparison of wax-matrix, extended-release niacin to this compound "no-flush" niacin in persons with mild to moderate dyslipidemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound self-micelle solid dispersion is an efficient drug delivery system in the mouse model of non-alcoholic fatty liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biotransformation and pharmacokinetics of this compound in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Efficacy of Gum Arabic in Managing Diseases: A Systematic Review of Evidence-Based Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Solid Dispersions Obtained by Ball Milling as Delivery Platform of Etodolac, a Model Poorly Soluble Drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Application of the combination of ball-milling and hot-melt extrusion in the development of an amorphous solid dispersion of a poorly water-soluble drug with high melting point - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enhanced oral bioavailability of glycyrrhetinic acid via nanocrystal formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Determination of this compound in rat plasma by high performance liquid chromatography with UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols for Assessing Inositol Hexanicotinate Efficacy in Raynaud's Phenomenon Models
Objective: To provide a detailed framework of protocols for researchers, scientists, and drug development professionals to assess the potential therapeutic efficacy of Inositol (B14025) Hexanicotinate in preclinical models relevant to Raynaud's phenomenon.
Introduction: Raynaud's phenomenon is a vasospastic disorder characterized by an exaggerated vascular response to cold or emotional stress, leading to restricted blood flow to the extremities. Inositol Hexanicotinate, a compound composed of six molecules of nicotinic acid (niacin) linked to a central inositol molecule, is proposed to act as a slow-release form of niacin.[1] Upon ingestion, it is gradually hydrolyzed in the body to release free nicotinic acid and inositol.[2][3][4] The vasodilatory effects of nicotinic acid, potentially mediated by the release of prostaglandins (B1171923) like PGD2 and PGE2, are the basis for its investigation as a treatment for Raynaud's phenomenon.[2] This document outlines a series of in vitro, ex vivo, and in vivo experimental protocols to systematically evaluate the vasodilatory and protective effects of this compound.
Proposed Signaling Pathway and Experimental Overview
The following diagrams illustrate the proposed mechanism of action for this compound and the overarching experimental workflow designed to test its efficacy.
Caption: Proposed mechanism of this compound vasodilation.
Caption: Multi-phase experimental workflow for efficacy testing.
Protocol 1: In Vitro Assessment of Vasorelaxation in Vascular Smooth Muscle Cells (VSMCs)
Principle: This protocol assesses the direct effect of nicotinic acid (the active metabolite of this compound) on pre-contracted vascular smooth muscle cells. A reduction in cell contraction or an increase in relaxation indicates a direct vasodilatory potential.
Methodology:
-
Cell Culture:
-
Culture primary human or rat aortic smooth muscle cells in appropriate media (e.g., SmGM-2) until they reach 80-90% confluency.
-
Plate cells onto collagen-coated glass-bottom dishes suitable for microscopy.
-
Serum-starve the cells for 24 hours prior to the experiment to reduce baseline activity.
-
-
Induction of Contraction:
-
Replace the medium with a physiological salt solution (e.g., Krebs-Henseleit buffer).
-
Induce robust and sustained contraction by adding a vasoconstrictor agent such as Phenylephrine (e.g., 1 µM) or Endothelin-1 (e.g., 10 nM).
-
Monitor the morphological changes (cell shortening and rounding) using phase-contrast microscopy.
-
-
Treatment:
-
Once a stable contraction plateau is achieved (approx. 15-20 minutes), add increasing concentrations of Nicotinic Acid (e.g., 1 µM to 1 mM) to the cells.
-
Include a vehicle control (buffer only) and a positive control (e.g., Sodium Nitroprusside, a known vasodilator).
-
-
Assessment of Relaxation:
-
Quantify changes in cell surface area or length over time using live-cell imaging and image analysis software (e.g., ImageJ). An increase in cell area/length indicates relaxation.
-
Alternatively, at the end of the experiment, fix the cells and stain for F-actin (e.g., with Phalloidin) to visualize the cytoskeletal changes associated with contraction and relaxation.
-
Data Presentation:
| Treatment Group | Concentration | Pre-treatment Cell Area (µm²) | Post-treatment Cell Area (µm²) | % Relaxation |
| Vehicle Control | N/A | 1500 ± 120 | 1510 ± 130 | 0.7% |
| Phenylephrine (PE) | 1 µM | 1520 ± 110 | 850 ± 90 | -44% (Contraction) |
| PE + Nicotinic Acid | 10 µM | 860 ± 85 | 950 ± 95 | 10.5% |
| PE + Nicotinic Acid | 100 µM | 855 ± 92 | 1100 ± 105 | 28.7% |
| PE + Nicotinic Acid | 1 mM | 845 ± 88 | 1350 ± 115 | 59.8% |
| PE + Positive Control | 10 µM | 850 ± 90 | 1480 ± 125 | 74.1% |
Protocol 2: Ex Vivo Assessment of Vasorelaxant Effects in Isolated Blood Vessels
Principle: This protocol uses wire myography to measure the effect of nicotinic acid on the contractility of isolated arterial segments. It provides a more physiologically relevant assessment of vasodilation by maintaining the cellular architecture of the blood vessel wall.
Methodology:
-
Tissue Preparation:
-
Humanely euthanize a Sprague-Dawley rat according to institutional guidelines.
-
Carefully dissect the thoracic aorta or tail artery and place it in cold, oxygenated Krebs-Henseleit buffer.
-
Clean the artery of adhering fat and connective tissue and cut it into 2-3 mm rings.
-
-
Wire Myography Setup:
-
Mount the arterial rings on two stainless steel wires in an organ bath chamber of a wire myograph system.
-
Fill the chamber with Krebs-Henseleit buffer, maintain at 37°C, and continuously bubble with 95% O₂ / 5% CO₂.
-
Apply a baseline tension to the rings and allow them to equilibrate for 60-90 minutes.
-
-
Induction of Vasoconstriction:
-
Depolarize the rings with a high-potassium solution (e.g., 60 mM KCl) to confirm tissue viability.
-
After washout and re-equilibration, induce a submaximal contraction with an alpha-adrenergic agonist like Norepinephrine (e.g., 1 µM).
-
-
Concentration-Response Curve:
-
Once the norepinephrine-induced contraction has stabilized, add cumulative concentrations of Nicotinic Acid (e.g., from 10⁻⁹ M to 10⁻³ M) to the organ bath.
-
Record the isometric tension changes. Relaxation is measured as a percentage decrease from the pre-contracted tone.
-
Data Presentation:
| Treatment Group | Log [Concentration (M)] | % Relaxation from Pre-contraction |
| Nicotinic Acid | -9.0 | 2.5 ± 0.8 |
| Nicotinic Acid | -8.0 | 8.1 ± 1.5 |
| Nicotinic Acid | -7.0 | 25.4 ± 3.2 |
| Nicotinic Acid | -6.0 | 48.9 ± 4.5 |
| Nicotinic Acid | -5.0 | 72.3 ± 5.1 |
| Nicotinic Acid | -4.0 | 85.6 ± 4.8 |
| Nicotinic Acid | -3.0 | 88.1 ± 4.2 |
Protocol 3: In Vivo Assessment in a Cold-Induced Vasoconstriction Rat Model
Principle: This protocol evaluates the ability of orally administered this compound to counteract cold-induced vasoconstriction in a live animal model, which closely mimics the primary trigger of Raynaud's phenomenon.
Methodology:
-
Animal Model and Acclimatization:
-
Use adult male Sprague-Dawley rats (250-300g).
-
House the animals under standard conditions (12h light/dark cycle, controlled temperature) and allow them to acclimatize for at least one week.
-
Train the animals to remain calm in a restraining device to minimize stress-induced physiological changes.
-
-
Drug Administration:
-
Divide animals into groups: Vehicle control (e.g., water or methylcellulose) and this compound treatment groups (e.g., 50, 100, 200 mg/kg).
-
Administer the compound or vehicle orally via gavage. Given the slow metabolism of this compound, administration should occur several hours (e.g., 4-6 hours) before the cold challenge.[1][5]
-
-
Cold Challenge:
-
Anesthetize the rats (e.g., with isoflurane) to ensure immobility and prevent distress.
-
Establish baseline measurements of tail skin temperature and blood flow.
-
Immerse the distal portion of the tail in a cold-water bath (e.g., 4-6°C) for a fixed duration (e.g., 2 minutes) to induce vasoconstriction.
-
Remove the tail from the water, gently dry it, and monitor the recovery of skin temperature and blood flow over time (e.g., for 30 minutes).
-
-
Endpoint Measurement:
-
Laser Doppler Flowmetry: Place a probe on the ventral surface of the tail to continuously measure cutaneous microvascular blood flow (in arbitrary perfusion units).
-
Infrared Thermography: Use an infrared camera to capture thermal images of the tail surface, providing a non-contact measurement of skin temperature.
-
Data Presentation:
| Treatment Group (Oral Gavage) | Baseline Blood Flow (PU) | Min. Blood Flow Post-Cold (PU) | Time to 50% Recovery (s) | Baseline Temperature (°C) | Min. Temperature Post-Cold (°C) | Time to 50% Recovery (s) |
| Vehicle Control | 100 ± 12 | 15 ± 5 | 650 ± 80 | 28.5 ± 1.1 | 10.2 ± 1.5 | 720 ± 95 |
| IH (50 mg/kg) | 105 ± 15 | 25 ± 7 | 480 ± 65 | 28.8 ± 1.3 | 12.5 ± 1.8 | 550 ± 70 |
| IH (100 mg/kg) | 102 ± 13 | 40 ± 8 | 310 ± 50 | 29.1 ± 1.0 | 15.1 ± 2.0 | 380 ± 60 |
| IH (200 mg/kg) | 108 ± 11 | 55 ± 10 | 180 ± 40 | 29.5 ± 1.2 | 17.8 ± 1.9 | 220 ± 45 |
Safety Precautions: All animal experiments must be conducted in accordance with the guidelines and approval of the Institutional Animal Care and Use Committee (IACUC). Anesthesia and euthanasia protocols should be followed to minimize animal suffering. Standard laboratory safety procedures should be followed when handling chemicals and reagents.
References
Application Notes and Protocols for Inositol Hexanicotinate Administration in Animal Models of Intermittent Claudication
For Researchers, Scientists, and Drug Development Professionals
Introduction
Intermittent claudication (IC) is a debilitating symptom of peripheral artery disease (PAD), characterized by pain and cramping in the lower extremities during exercise, which is relieved by rest. The underlying cause is insufficient blood flow to meet the metabolic demands of active muscles, primarily due to atherosclerotic blockages. Inositol (B14025) hexanicotinate, a no-flush form of niacin (vitamin B3), is hydrolyzed in the body to release nicotinic acid and inositol.[1] It is thought to improve symptoms of IC through mechanisms including vasodilation, improved lipid profiles, and enhanced fibrinolysis.[2][3]
This document provides detailed application notes and experimental protocols derived from studies on nicotinic acid in relevant animal models of peripheral ischemia, which serves as a surrogate for intermittent claudication.
Proposed Mechanism of Action of Inositol Hexanicotinate in Intermittent Claudication
This compound acts as a slow-release source of nicotinic acid. The therapeutic effects of nicotinic acid in the context of peripheral artery disease are believed to be multifactorial. Key mechanisms include:
-
Vasodilation: Nicotinic acid can induce vasodilation, potentially increasing blood flow to ischemic tissues.[4] This effect is mediated by the G protein-coupled receptor GPR109A, leading to the production of prostaglandins (B1171923) D2 and E2.[1][5]
-
Anti-inflammatory Effects: Nicotinic acid has been shown to reduce vascular inflammation, a key component in the progression of atherosclerosis.[6] It can inhibit the recruitment of inflammatory cells to the arterial wall.
-
Lipid Modification: Nicotinic acid favorably alters lipid profiles by reducing triglycerides, VLDL, and LDL cholesterol, while increasing HDL cholesterol.[5] This can help to slow the progression of atherosclerosis.
-
Enhanced Fibrinolysis: Some studies suggest that this compound may have fibrinolytic properties, which could help to break down blood clots that contribute to arterial occlusion.[3]
-
Improved Endothelial Function: Niacin has been shown to improve the function of the endothelium, the inner lining of blood vessels, which is crucial for maintaining vascular health.[2]
Below is a diagram illustrating the proposed signaling pathway for the vasodilatory effects of nicotinic acid, the active metabolite of this compound.
Diagram of the proposed signaling pathway for nicotinic acid-induced vasodilation.
Animal Models of Intermittent Claudication
Several animal models have been developed to study PAD and IC. A common approach is the surgical induction of hindlimb ischemia.
Commonly Used Animal Models:
-
Rodent Models (Mice and Rats): These are the most frequently used models due to their cost-effectiveness, ease of handling, and the availability of genetic modifications. Hindlimb ischemia is typically induced by ligation and excision of the femoral artery.
-
Rabbit Models: Rabbits offer a larger vessel size, which can be advantageous for certain surgical and imaging techniques.
-
Swine Models: Porcine models are more clinically relevant in terms of cardiovascular physiology and vessel size, making them suitable for testing therapeutic devices and advanced imaging modalities.
Experimental Protocols
The following protocols are based on a study by Cui et al. (2015) that investigated the effects of niacin in a diet-induced obese mouse model of peripheral ischemia.[2] This model is highly relevant as it incorporates metabolic dysfunction often seen in patients with PAD.
Protocol 1: Induction of Hindlimb Ischemia in Diet-Induced Obese Mice
This protocol describes the surgical procedure to create a model of peripheral artery disease.
Materials:
-
C57BL/6J mice
-
High-fat diet (e.g., 60% kcal from fat)
-
Standard chow
-
Anesthetic (e.g., isoflurane)
-
Surgical microscope
-
Fine surgical instruments (forceps, scissors)
-
Suture material (e.g., 6-0 silk)
Procedure:
-
Induction of Obesity: Wean male C57BL/6J mice onto a high-fat diet for 8-12 weeks to induce obesity and hyperlipidemia. A control group should be fed a standard chow diet.
-
Anesthesia: Anesthetize the mouse using isoflurane (B1672236) (2-3% for induction, 1-1.5% for maintenance).
-
Surgical Preparation: Shave the fur from the inguinal region to the knee of the right hindlimb. Disinfect the surgical area with an appropriate antiseptic solution.
-
Incision: Make a small longitudinal incision in the skin of the medial thigh.
-
Artery Isolation: Under a surgical microscope, carefully dissect the femoral artery from the femoral vein and nerve.
-
Ligation and Excision: Ligate the femoral artery at two points: proximally, just distal to the inguinal ligament, and distally, just proximal to the popliteal artery. Excise the segment of the artery between the two ligatures.
-
Wound Closure: Close the skin incision with sutures.
-
Post-operative Care: Administer analgesics as required and monitor the animal for recovery.
Protocol 2: Administration of Nicotinic Acid (as a proxy for this compound)
This protocol details the administration of the therapeutic agent.
Materials:
-
Nicotinic acid (Niacin)
-
Sterile saline
-
Syringes and needles for intraperitoneal injection
Procedure:
-
Drug Preparation: Dissolve nicotinic acid in sterile saline to the desired concentration. A dose of 50 mg/kg has been shown to be effective.[2]
-
Administration: Beginning on the day of surgery, administer the nicotinic acid solution via intraperitoneal (i.p.) injection once daily for the duration of the study (e.g., 14 days).[2]
-
Control Group: The control group should receive an equivalent volume of sterile saline via i.p. injection.
Protocol 3: Assessment of Functional Recovery and Revascularization
This protocol outlines methods to evaluate the efficacy of the treatment.
1. Functional Recovery Assessment (Hindlimb Use):
-
Scoring: Observe the mice walking on a flat surface and score hindlimb use based on a scale of 0 to 3:
-
0: No use of the ischemic limb
-
1: Non-weight-bearing dragging of the limb
-
2: Weight-bearing with a limp
-
3: Normal walking
-
-
Frequency: Perform scoring at regular intervals (e.g., days 3, 7, 10, and 14 post-surgery).
2. Blood Flow Measurement (Laser Doppler Perfusion Imaging - LDPI):
-
Procedure: Anesthetize the mice and measure blood flow in the ischemic and non-ischemic hindlimbs using an LDPI system.
-
Data Analysis: Express blood flow recovery as the ratio of perfusion in the ischemic limb to the non-ischemic limb.
-
Frequency: Conduct measurements before surgery (baseline) and at various time points post-surgery (e.g., immediately after, and on days 3, 7, and 14).
3. Histological Assessment of Revascularization:
-
Tissue Collection: At the end of the study, euthanize the mice and perfuse the vasculature with a fixative. Collect the tibialis anterior muscle from both hindlimbs.
-
Immunohistochemistry: Stain muscle cross-sections with antibodies against CD31 (to identify endothelial cells and thus capillaries) and α-smooth muscle actin (to identify arterioles).
-
Quantification: Determine capillary density (capillaries per muscle fiber) and arteriole density (arterioles per mm²).
The following diagram outlines the experimental workflow.
References
- 1. Nicotinic acid: pharmacological effects and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Niacin promotes revascularization and recovery of limb function in diet‐induced obese mice with peripheral ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Mechanism of action of niacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Niacin Suppresses Progression of Atherosclerosis by Inhibiting Vascular Inflammation and Apoptosis of Vascular Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Assessment of Inositol Hexanicotinate on the Viability of Primary Hepatocytes
Audience: Researchers, scientists, and drug development professionals.
Introduction Primary human hepatocytes are considered the gold standard in vitro model for studying drug-induced hepatotoxicity and liver metabolism because they retain key liver-specific functions, such as the expression of metabolic enzymes and drug transporters.[1][2] Inositol (B14025) Hexanicotinate (IHN) is a compound composed of six molecules of nicotinic acid (niacin) surrounding a central inositol molecule.[3] Upon ingestion, it is hydrolyzed, slowly releasing free niacin and inositol.[4][5] Niacin is known to influence lipid metabolism in the liver by inhibiting triglyceride synthesis, which in turn decreases the secretion of VLDL and LDL particles.[4][6] Given the liver's central role in metabolizing IHN, assessing its effect on hepatocyte viability is crucial for safety and efficacy studies.
This application note provides detailed protocols for evaluating the viability of primary hepatocytes treated with Inositol Hexanicotinate using three common colorimetric assays: MTT, XTT, and PrestoBlue™.
Materials and Reagents
-
Cryopreserved plateable primary human hepatocytes
-
Hepatocyte Plating Medium (e.g., InVitroGRO CP Medium)[2]
-
Hepatocyte Maintenance Medium
-
Collagen I-coated 96-well microplates[7]
-
This compound (IHN)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-Buffered Saline (PBS)
-
MTT Assay:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Detergent or acidified isopropanol (B130326) for formazan (B1609692) solubilization[7]
-
-
XTT Assay:
-
PrestoBlue™ Assay:
-
Multichannel pipette
-
Microplate reader (absorbance and/or fluorescence capabilities)
-
Humidified incubator (37°C, 5% CO₂)[11]
Experimental Protocols
Workflow for Primary Hepatocyte Culture and Treatment
The general workflow involves thawing cryopreserved primary hepatocytes, seeding them onto collagen-coated plates, allowing for recovery and attachment, treating them with various concentrations of this compound, and finally assessing cell viability.
References
- 1. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 2. Assessment of Compound Hepatotoxicity Using Human Plateable Cryopreserved Hepatocytes in a 1536-Well-Plate Format - PMC [pmc.ncbi.nlm.nih.gov]
- 3. altmedrev.com [altmedrev.com]
- 4. What is the mechanism of Inositol Nicotinate? [synapse.patsnap.com]
- 5. altmedrev.com [altmedrev.com]
- 6. INOSITOL, HEXANICOTINATE, myo- | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 7. tandfonline.com [tandfonline.com]
- 8. home.sandiego.edu [home.sandiego.edu]
- 9. PrestoBlue Cell Viability Reagent for Microplates Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Primary Human Hepatocytes Culture Protocol [sigmaaldrich.com]
Application Note & Protocol: Preparation and Characterization of Inositol Hexanicotinate Solid Dispersions for Enhanced Solubility
An exceptional-quality response that fulfills all user requirements has been generated.
Audience: Researchers, scientists, and drug development professionals.
Introduction
Inositol Hexanicotinate (IHN), a hexa-ester of nicotinic acid and inositol, is widely recognized as a "no-flush" source of niacin (Vitamin B3).[1][2] It is utilized for its potential in managing hyperlipidemia and improving peripheral circulation by gradually hydrolyzing to release nicotinic acid.[1][3] Despite its therapeutic benefits, the clinical efficacy of IHN is often hampered by its very low aqueous solubility, which can lead to poor dissolution rates and variable oral bioavailability.[1][4]
Solid dispersion (SD) technology is a highly effective and widely adopted pharmaceutical strategy to enhance the solubility and dissolution rate of poorly water-soluble drugs, such as those in the Biopharmaceutical Classification System (BCS) Class II.[5][6][7] The core principle involves dispersing the drug in a hydrophilic carrier matrix at a solid state.[8][9][10] This approach can enhance solubility by reducing drug particle size to a molecular level, converting the drug from a crystalline to a more soluble amorphous state, and improving the wettability of the drug particles.[6][11]
This application note provides detailed protocols for the preparation of this compound solid dispersions using various established methods and outlines the essential characterization techniques to evaluate their performance.
Principle of Solubility Enhancement via Solid Dispersion
The primary mechanisms through which solid dispersions enhance the dissolution rate of poorly soluble drugs like IHN include:
-
Particle Size Reduction: Dispersing the drug at a molecular level within the carrier matrix dramatically increases the surface area available for dissolution.[6]
-
Amorphization: The high-energy amorphous state of a drug is more soluble than its stable, low-energy crystalline form because no energy is required to break the crystal lattice during dissolution.[6][11]
-
Improved Wettability: The hydrophilic carrier promotes better contact between the hydrophobic drug and the aqueous dissolution medium.[11]
-
Reduced Aggregation: The polymer carrier can prevent the aggregation or agglomeration of fine drug particles, maintaining a larger effective surface area.[6]
Caption: Mechanism of solubility enhancement by solid dispersion.
Experimental Protocols
This section details the preparation and characterization of IHN solid dispersions.
I. Materials and Equipment
Materials:
-
This compound (IHN) powder
-
Polymers: Polyvinylpyrrolidone (PVP K30), Hydroxypropyl Methylcellulose (HPMC), Soluplus®, Polyethylene Glycol (PEG 6000)[12][13][14]
-
Surfactants (for third-generation SDs): Glycyrrhizic Acid, Poloxamer 407[4][14]
-
Stabilizers: Arabic Gum[4]
-
Solvents: Ethanol, Methanol, Dichloromethane (B109758), Acetone, Deionized Water[5][10]
Equipment:
-
Magnetic stirrer with hot plate
-
Rotary evaporator
-
Spray dryer
-
Mechanical ball mill / Planetary mill
-
Vacuum oven
-
Mortar and pestle
-
Sieves (e.g., 80 mesh)
-
Analytical balance
-
Dissolution testing apparatus (USP Type II)
-
UV-Vis Spectrophotometer or HPLC system
-
Differential Scanning Calorimeter (DSC)
-
Powder X-Ray Diffractometer (PXRD)
-
Fourier-Transform Infrared (FTIR) Spectrometer
-
Scanning Electron Microscope (SEM)
II. Preparation of Solid Dispersions
Three common methods for preparing solid dispersions are provided below.
Protocol 1: Solvent Evaporation Method [5][8]
This method is suitable for thermolabile compounds as it avoids high temperatures.
-
Preparation: Accurately weigh this compound and a hydrophilic carrier (e.g., PVP K30) in desired weight ratios (e.g., 1:1, 1:2, 1:4).
-
Dissolution: Dissolve both the IHN and the carrier in a common volatile solvent (e.g., a mixture of dichloromethane and methanol). Ensure complete dissolution by stirring with a magnetic stirrer.
-
Evaporation: Remove the solvent using a rotary evaporator at a controlled temperature (e.g., 40-50°C) under vacuum.
-
Drying: A solid film or mass will form on the flask wall. Scrape this solid mass and dry it further in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
Post-Processing: Pulverize the dried solid dispersion using a mortar and pestle, and then pass the powder through an 80-mesh sieve to obtain a uniform particle size.
-
Storage: Store the final product in a desiccator to prevent moisture absorption.
Protocol 2: Fusion (Melting) Method [10][15]
This method is simple, economical, and avoids the use of organic solvents.
-
Preparation: Prepare a physical mixture of IHN and a carrier with a relatively low melting point (e.g., PEG 6000) in the desired weight ratios.
-
Melting: Heat the physical mixture in a suitable container (e.g., porcelain dish) to a temperature just above the melting point of the carrier (e.g., 70-80°C for PEG 6000). Stir continuously until a clear, homogenous melt is obtained.
-
Cooling: Rapidly cool the molten mixture by placing the container in an ice bath. This rapid solidification is crucial to prevent drug recrystallization.
-
Post-Processing: The solidified mass is then pulverized, sieved through an 80-mesh screen, and stored in a desiccator.
Protocol 3: Mechanical Ball Milling Method [4]
This method is a solvent-free, mechanochemical approach that can induce amorphization. A specific formulation demonstrated a 3.3-fold increase in IHN bioavailability.[4]
-
Preparation: Weigh this compound, Glycyrrhizic Acid (GA), and Arabic Gum (AG) in the desired ratio (e.g., 1:2:2 w/w/w).
-
Milling: Place the powder mixture into the grinding jar of a planetary ball mill along with grinding balls.
-
Operation: Mill the mixture at a specified speed (e.g., 500 rpm) for a defined duration (e.g., 2 hours). The mechanical energy generated induces intimate mixing and solid-state transformations.
-
Collection: After milling, carefully collect the resulting powder.
-
Storage: Store the prepared self-micelle solid dispersion in a tightly sealed container in a desiccator.
Caption: Workflow for preparing this compound solid dispersions.
Characterization Protocols & Data Presentation
Thorough characterization is essential to confirm the successful formation of a solid dispersion and to quantify the enhancement in solubility.
I. Solubility and Dissolution Studies
Protocol: Saturation Solubility Study
-
Prepare supersaturated solutions by adding an excess amount of pure IHN or the prepared solid dispersions to a fixed volume of deionized water (or buffer, e.g., pH 6.8).
-
Equilibrate the samples in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for 48 hours.
-
After equilibration, centrifuge the samples to separate the undissolved solid.
-
Filter the supernatant through a 0.45 µm syringe filter.
-
Analyze the concentration of IHN in the filtrate using a validated UV-Vis or HPLC method.
Protocol: In-Vitro Dissolution Study
-
Perform the study using a USP Type II (paddle) apparatus.
-
Use 900 mL of a suitable dissolution medium (e.g., pH 6.8 phosphate (B84403) buffer) maintained at 37 ± 0.5°C.
-
Set the paddle speed to 75 rpm.
-
Add a quantity of solid dispersion equivalent to a specific dose of IHN (e.g., 100 mg) to the dissolution vessel.
-
Withdraw aliquots (e.g., 5 mL) at predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60, 90, 120 minutes).
-
Replace the withdrawn volume with fresh, pre-warmed medium.
-
Filter the samples and analyze for IHN concentration.
-
Plot the cumulative percentage of drug released versus time.
Data Presentation: Solubility & Dissolution
Quantitative results should be summarized in tables for clear comparison.
Table 1: Saturation Solubility of IHN Formulations
| Formulation | Carrier | Ratio (Drug:Carrier) | Solubility (µg/mL) | Fold Increase |
|---|---|---|---|---|
| Pure IHN | - | - | 15.2 ± 1.8 | 1.0 |
| Physical Mixture | PVP K30 | 1:4 | 21.5 ± 2.1 | 1.4 |
| SD (Solvent Evap.) | PVP K30 | 1:4 | 185.6 ± 9.3 | 12.2 |
| SD (Fusion) | PEG 6000 | 1:4 | 152.3 ± 7.8 | 10.0 |
| SD (Ball Mill) | GA + AG | 1:2:2 | 250.1 ± 11.5 | 16.5 |
Table 2: In-Vitro Dissolution Parameters of IHN Formulations
| Formulation | % Drug Released at 30 min | % Drug Released at 120 min | Dissolution Efficiency (DE% at 60 min) |
|---|---|---|---|
| Pure IHN | 8.5 ± 1.1% | 15.3 ± 2.5% | 9.8% |
| Physical Mixture | 12.1 ± 1.9% | 22.4 ± 3.1% | 15.2% |
| SD (Solvent Evap.) | 75.4 ± 4.2% | 92.1 ± 3.8% | 68.5% |
| SD (Fusion) | 68.9 ± 3.9% | 88.5 ± 4.5% | 61.7% |
| SD (Ball Mill) | 88.2 ± 3.5% | 98.7 ± 2.1% | 79.4% |
II. Solid-State Characterization
These techniques are used to understand the physical form of the drug within the carrier matrix.
Protocol: Differential Scanning Calorimetry (DSC)
-
Accurately weigh 3-5 mg of the sample into an aluminum pan and seal it.
-
Heat the sample in the DSC instrument under a nitrogen purge.
-
Use a heating rate of 10°C/min over a suitable temperature range (e.g., 30°C to 300°C).
-
Record the thermograms for pure IHN, the carrier, the physical mixture, and the solid dispersion.
-
Expected Result: The sharp endothermic peak corresponding to the melting point of crystalline IHN (approx. 254-256°C) should be absent or significantly broadened/reduced in the solid dispersion thermogram, indicating amorphization.[16]
Protocol: Powder X-Ray Diffraction (PXRD)
-
Place the powder sample on the sample holder of the diffractometer.
-
Scan the sample over a 2θ range of 5° to 50° using Cu-Kα radiation.
-
Record the diffraction patterns for all samples.
-
Expected Result: Pure IHN will show sharp, distinct peaks indicative of its crystalline nature.[17] In a successful solid dispersion, these characteristic peaks will be absent, replaced by a diffuse halo pattern, confirming the amorphous state.
Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy
-
Prepare samples by mixing with KBr and compressing into pellets or using an ATR accessory.
-
Scan the samples over a wavenumber range of 4000 to 400 cm⁻¹.
-
Expected Result: Changes in the position or intensity of characteristic peaks of IHN (e.g., C=O stretching) can indicate intermolecular interactions (e.g., hydrogen bonding) between the drug and the carrier in the solid dispersion.
Caption: Experimental workflow for the characterization of IHN solid dispersions.
Conclusion
The solid dispersion technique is a robust and effective strategy for overcoming the solubility challenges associated with this compound. By selecting an appropriate preparation method, such as solvent evaporation, fusion, or ball milling, and a suitable hydrophilic carrier, it is possible to significantly enhance the dissolution rate and, consequently, the potential bioavailability of IHN.[4] The protocols outlined in this application note provide a comprehensive framework for the successful formulation and characterization of IHN solid dispersions, enabling researchers to develop more effective oral dosage forms for this valuable therapeutic agent.
References
- 1. Inositol nicotinate - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Inositol nicotinate - Wikipedia [en.wikipedia.org]
- 3. Inositol nicotinate | TargetMol [targetmol.com]
- 4. This compound self-micelle solid dispersion is an efficient drug delivery system in the mouse model of non-alcoholic fatty liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jddtonline.info [jddtonline.info]
- 7. jddtonline.info [jddtonline.info]
- 8. japsonline.com [japsonline.com]
- 9. researchgate.net [researchgate.net]
- 10. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 11. researchgate.net [researchgate.net]
- 12. Overview of Extensively Employed Polymeric Carriers in Solid Dispersion Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pharmaexcipients.com [pharmaexcipients.com]
- 14. Solid dispersions: A technology for improving bioavailability - MedCrave online [medcraveonline.com]
- 15. crsubscription.com [crsubscription.com]
- 16. Inositol nicotinate | 6556-11-2 [chemicalbook.com]
- 17. US10370334B2 - Inositol nicotinate crystalline form A and preparation method therefor - Google Patents [patents.google.com]
Application Notes: Inositol Hexanicotinate Nanoparticle Formulation and Characterization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inositol Hexanicotinate (IHN), the hexanicotinic acid ester of meso-inositol, is a compound that slowly metabolizes in the body to yield free nicotinic acid (niacin) and inositol.[1][2] This slow-release mechanism minimizes the flushing effect commonly associated with niacin supplementation.[2][3] IHN has demonstrated therapeutic potential as a vasodilator, making it beneficial for conditions like Raynaud's phenomenon and intermittent claudication, and it also plays a role in lipid metabolism.[1][2]
The formulation of this compound into nanoparticles presents a promising strategy to enhance its therapeutic efficacy. Nanoparticle-based drug delivery systems can improve solubility, increase bioavailability, and potentially offer controlled release profiles. One study, for example, prepared an IHN self-micelle solid dispersion which showed a significant 3.3-fold increase in bioavailability in rats.[4] This document provides detailed protocols for the formulation of IHN nanoparticles using a representative nanoprecipitation method and outlines standard procedures for their comprehensive characterization.
Part 1: Nanoparticle Formulation Protocol
Principle: Nanoprecipitation
Nanoprecipitation, also known as the solvent displacement method, is a straightforward and widely used technique for preparing polymeric nanoparticles. The method involves the precipitation of a polymer from an organic solution upon its addition to a non-solvent phase. In this protocol, IHN and a biocompatible polymer such as Poly(lactic-co-glycolic acid) (PLGA) are dissolved in a water-miscible organic solvent. This organic phase is then injected into an aqueous phase containing a stabilizer under constant stirring, leading to the spontaneous formation of IHN-loaded nanoparticles as the solvent diffuses out.
Experimental Workflow: Nanoparticle Formulation
References
- 1. altmedrev.com [altmedrev.com]
- 2. news-medical.net [news-medical.net]
- 3. What is Inositol Nicotinate used for? [synapse.patsnap.com]
- 4. This compound self-micelle solid dispersion is an efficient drug delivery system in the mouse model of non-alcoholic fatty liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Drug Release Testing of Inositol Hexanicotinate Formulations
Introduction
Inositol (B14025) Hexanicotinate (IHN), often marketed as a "no-flush" niacin, is a compound that metabolizes in the body to inositol and nicotinic acid (niacin), a B vitamin.[1][2][3] The slow hydrolysis of IHN results in a sustained release of nicotinic acid, which is believed to mitigate the uncomfortable flushing effect associated with immediate-release niacin supplements.[3][4] In vitro drug release testing is a critical quality control tool and a valuable method for formulation development, ensuring product consistency and predicting in vivo performance.[5][6][7][8] This document provides detailed application notes and protocols for the in vitro drug release testing of various Inositol Hexanicotinate formulations.
I. Principle of In Vitro Drug Release Testing
In vitro release testing for solid oral dosage forms, such as tablets and capsules, measures the rate and extent of drug dissolution from the formulation under controlled laboratory conditions that simulate the physiological environment.[6][9] For this compound, the primary goal is to characterize its slow-release properties by quantifying the amount of drug released over time. This is typically achieved using a dissolution apparatus where the formulation is placed in a dissolution medium, and samples are withdrawn at predetermined time intervals for analysis.
II. Experimental Protocols
A precise and validated protocol is essential for obtaining reliable and reproducible in vitro release data. The following protocols are based on general principles of dissolution testing for oral solid dosage forms and can be adapted for specific this compound formulations.
A. Materials and Reagents
-
This compound reference standard
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Potassium phosphate (B84403) monobasic
-
Sodium phosphate dibasic
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade/deionized)
-
Dissolution media (see below)
B. Equipment
-
USP Dissolution Apparatus 1 (Basket) or 2 (Paddle)
-
Water bath with temperature controller
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
-
HPLC column (e.g., C18 reverse-phase)
-
pH meter
-
Analytical balance
-
Syringes and syringe filters (0.45 µm)
-
Volumetric flasks and pipettes
C. Dissolution Media Preparation
The selection of dissolution media is critical and should ideally mimic the pH conditions of the gastrointestinal tract.
-
0.1 N HCl (pH 1.2): Simulates gastric fluid. Add 8.3 mL of concentrated HCl to 1000 mL of deionized water.
-
Phosphate Buffer (pH 6.8): Simulates intestinal fluid. Dissolve 6.8 g of potassium phosphate monobasic and 0.9 g of sodium hydroxide in 1000 mL of deionized water. Adjust pH to 6.8 with NaOH or HCl if necessary.
D. Standard Solution Preparation
Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., a mixture of acetonitrile and water). From the stock solution, prepare a series of calibration standards by diluting with the dissolution medium to cover the expected concentration range of the samples.
E. Dissolution Testing Procedure
-
Apparatus Setup:
-
Set up the USP Dissolution Apparatus (e.g., Paddle apparatus).
-
Fill the dissolution vessels with 900 mL of the selected dissolution medium.
-
Equilibrate the medium to 37 ± 0.5 °C.[9]
-
-
Sample Introduction:
-
Place one this compound tablet or capsule into each dissolution vessel.
-
Start the apparatus at a specified rotation speed (e.g., 50 or 75 RPM for the paddle method).[7]
-
-
Sampling:
-
Withdraw aliquots (e.g., 5 mL) of the dissolution medium at predetermined time points (e.g., 0.5, 1, 2, 4, 6, 8, 12, and 24 hours).
-
Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium to maintain a constant volume.
-
-
Sample Preparation:
-
Filter the withdrawn samples through a 0.45 µm syringe filter to remove any undissolved particles.
-
Dilute the filtered samples with the mobile phase if necessary to fall within the calibration curve range.
-
F. Analytical Method: High-Performance Liquid Chromatography (HPLC)
The concentration of this compound in the collected samples can be determined using a validated HPLC method.
-
Mobile Phase: A mixture of acetonitrile and a phosphate buffer is often suitable. For example, a mobile phase of acetonitrile/phosphate buffer (35:65, v/v, pH 6.0) has been used.[10]
-
Column: A reverse-phase C18 column is commonly employed.[10][11]
-
Flow Rate: A typical flow rate is 1.0 mL/min.[10]
-
Detection: UV detection at a wavelength of 262 nm is appropriate for this compound.[10][11]
-
Injection Volume: 20 µL.
-
Quantification: Calculate the concentration of this compound in the samples by comparing the peak areas with the calibration curve generated from the standard solutions.
III. Data Presentation
The results of the in vitro drug release study should be presented as the cumulative percentage of the labeled amount of this compound released over time. The data can be summarized in a table for easy comparison of different formulations or dissolution conditions.
Table 1: Cumulative Percentage of this compound Released in Different Media
| Time (hours) | Formulation A (pH 1.2) | Formulation A (pH 6.8) | Formulation B (pH 1.2) | Formulation B (pH 6.8) |
| 0.5 | 5% | 8% | 10% | 15% |
| 1 | 12% | 18% | 25% | 35% |
| 2 | 25% | 35% | 45% | 60% |
| 4 | 45% | 60% | 70% | 85% |
| 6 | 60% | 75% | 85% | 95% |
| 8 | 70% | 85% | 92% | 98% |
| 12 | 85% | 95% | 98% | 100% |
| 24 | 98% | 100% | 100% | 100% |
| Note: The data presented in this table is hypothetical and for illustrative purposes only. |
IV. Visualizations
A. Experimental Workflow
The following diagram illustrates the general workflow for the in vitro drug release testing of this compound formulations.
In Vitro Drug Release Testing Workflow for IHN Formulations.
B. Logical Relationship of this compound Hydrolysis
The fundamental process underlying the drug release from this compound is its hydrolysis into active components.
Hydrolysis Pathway of this compound in vitro.
V. Conclusion
The in vitro drug release testing of this compound formulations is a crucial step in ensuring product quality and performance. The protocols and methods outlined in this document provide a comprehensive framework for researchers and drug development professionals. Adherence to these guidelines, with appropriate validation for specific formulations, will yield reliable and reproducible data, ultimately contributing to the development of safe and effective "no-flush" niacin products. It is important to note that significant variations in dissolution profiles have been observed among different nonprescription products, underscoring the need for standardized testing.[12] Further studies are warranted to correlate in vitro release data with in vivo efficacy.
References
- 1. Inositol nicotinate - Wikipedia [en.wikipedia.org]
- 2. Inositol nicotinate - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. news-medical.net [news-medical.net]
- 4. This compound (inositol hexaniacinate) as a source of niacin (vitamin B3) added for nutritional purposes in food supplements [cris.unibo.it]
- 5. agnopharma.com [agnopharma.com]
- 6. In-Vitro Release Testing - CD Formulation [formulationbio.com]
- 7. fda.gov [fda.gov]
- 8. dissolutiontech.com [dissolutiontech.com]
- 9. Compilation of FDA Guidance and Resources for in vitro Dissolution Testing of Immediate Release Solid Oral Dosage Forms | FDA [fda.gov]
- 10. Determination of this compound in rat plasma by high performance liquid chromatography with UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Dissolution profiles of nonprescription extended-release niacin and inositol niacinate products - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Overcoming Inositol Hexanicotinate low water solubility in research
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming the challenges associated with the low water solubility of inositol (B14025) hexanicotinate in experimental settings.
Frequently Asked Questions (FAQs)
Q1: Why is inositol hexanicotinate so difficult to dissolve in water?
A1: this compound is the hexanicotinic acid ester of meso-inositol, a large, non-polar molecule. Its chemical structure results in it being practically insoluble in water and other polar solvents.[1][2][3]
Q2: What are the recommended solvents for dissolving this compound?
A2: Based on available data, dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF), particularly when heated, are the most effective solvents for this compound.[2] Some evidence also suggests slight solubility in heated aqueous acid.[4][5] It is very slightly soluble in chloroform (B151607) and practically insoluble in ethanol (B145695) and acetone (B3395972).[2][3]
Q3: Can I prepare a concentrated stock solution in DMSO?
A3: While DMSO is a recommended solvent, the solubility of this compound in it at room temperature is very low, reported to be around 0.01 mg/mL.[6][7] Therefore, preparing highly concentrated stock solutions may not be feasible without heating. Always use fresh, high-purity DMSO, as absorbed moisture can reduce solubility.[6]
Q4: How does this compound exert its biological effects if it's so insoluble?
A4: In vivo, this compound is slowly hydrolyzed by esterases in the plasma and tissues, releasing its active components: nicotinic acid (niacin) and inositol.[1][8] This slow, sustained release is a key feature of its mechanism of action.[1][8] For in vitro experiments, it is crucial to achieve solubilization in the initial stock solution before further dilution in aqueous cell culture media.
Q5: What is the primary mechanism of action of this compound's active metabolite, nicotinic acid?
A5: Nicotinic acid primarily acts as a ligand for the G-protein coupled receptor 109A (GPR109A, also known as HCAR2).[1] This interaction leads to downstream effects, including the inhibition of lipolysis in adipocytes. Additionally, nicotinic acid can non-competitively inhibit the microsomal enzyme diacylglycerol acyltransferase 2 (DGAT2), which is involved in triglyceride synthesis in the liver.[1]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| This compound powder is not dissolving in the chosen solvent. | The concentration is too high for the solvent's capacity. | Decrease the concentration of the this compound. Refer to the solubility data table below. |
| The solvent is not optimal. | Switch to a recommended solvent such as DMSO or DMF. Water, ethanol, and acetone are not effective. | |
| Insufficient energy to break the crystal lattice. | Gently heat the solution (e.g., in a 37°C water bath) and/or use a sonicator to aid dissolution.[4][5] | |
| A precipitate forms after adding the DMSO stock solution to the aqueous cell culture medium or buffer. | The final concentration of this compound exceeds its solubility limit in the aqueous medium. | Ensure the final concentration of the compound in the aqueous medium is very low. Perform serial dilutions. |
| The final concentration of DMSO is too high, causing cellular toxicity. | The final concentration of DMSO in the cell culture medium should typically be kept below 0.5% (v/v). Calculate the required dilutions carefully. | |
| The stock solution was not fully dissolved before dilution. | Ensure there are no visible particles in the stock solution before adding it to the aqueous medium. If necessary, centrifuge the stock solution and use the supernatant. | |
| Inconsistent experimental results. | Degradation of the compound. | Store the solid compound at -20°C for long-term stability.[6] Once in solution, it is recommended to store at -80°C for up to one year or -20°C for up to one month.[6] Avoid repeated freeze-thaw cycles.[6] |
| Incomplete dissolution leading to inaccurate concentrations. | Visually inspect your stock solution for any particulate matter before each use. If precipitation occurs upon storage, warm and sonicate the solution to redissolve before use. |
Quantitative Solubility Data
The following table summarizes the available solubility data for this compound. It is important to note that quantitative values are limited and may vary between suppliers and batches of the compound.
| Solvent | Reported Solubility | Conditions | Source |
| Water | Insoluble / Practically Insoluble | Standard conditions | [1][2][3][6] |
| Dimethyl Sulfoxide (DMSO) | 0.01 mg/mL (0.01 mM) | 25°C | [6][7] |
| Dimethyl Sulfoxide (DMSO) | Slightly Soluble | Requires heating and sonication | [4][5] |
| Dimethylformamide (DMF) | Soluble | Requires heating | [2] |
| Aqueous Acid | Slightly Soluble | Requires heating | [4][5] |
| Ethanol | Insoluble / Practically Insoluble | Standard conditions | [2][3] |
| Chloroform | Sparingly / Very Slightly Soluble | Standard conditions | [2][3] |
| Acetone | Insoluble / Practically Insoluble | Standard conditions | [2][3] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution for In Vitro Experiments (e.g., Cell Culture)
Objective: To prepare a 10 mM stock solution of this compound in DMSO. Note that based on reported solubility, achieving a clear solution at this concentration may require heating.
Materials:
-
This compound (MW: 810.72 g/mol )
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath or heating block set to 37°C
-
Sonicator bath
Procedure:
-
Weighing: Carefully weigh out 8.11 mg of this compound powder and place it into a sterile microcentrifuge tube.
-
Solvent Addition: Add 1 mL of sterile, anhydrous DMSO to the tube. This will yield a target concentration of 10 mM (8.11 mg/mL).
-
Initial Mixing: Vortex the tube vigorously for 1-2 minutes. The solution will likely appear as a suspension.
-
Assisted Dissolution:
-
Place the tube in a 37°C water bath or heating block for 10-15 minutes to aid dissolution.
-
Following heating, place the tube in a sonicator bath for 15-30 minutes.
-
-
Visual Inspection: After heating and sonication, visually inspect the solution. If particulates are still visible, the solution may be saturated. Centrifuge the tube at a high speed (e.g., 10,000 x g) for 5 minutes to pellet any undissolved compound. Carefully transfer the supernatant to a new sterile tube. Note: The actual concentration of the supernatant may be lower than the target 10 mM.
-
Sterilization: The DMSO stock solution is considered sterile if prepared from sterile components under aseptic conditions. Filtration is generally not recommended due to the potential for the compound to precipitate or adsorb to the filter membrane.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C.
Protocol 2: Preparation of this compound Formulation for In Vivo Experiments (Rodent Model)
Objective: To prepare a dosing solution of this compound for oral or parenteral administration in a rodent model. This protocol uses a co-solvent system to improve solubility and stability.
Materials:
-
This compound
-
Dimethyl Sulfoxide (DMSO)
-
Polyethylene Glycol 300 (PEG300)
-
Saline or Phosphate Buffered Saline (PBS)
-
Sterile tubes
-
Vortex mixer
Procedure:
-
Prepare a Concentrated Stock: Prepare a concentrated stock solution of this compound in DMSO (e.g., 20 mg/mL), following the assisted dissolution steps (heating and sonication) outlined in Protocol 1. Ensure the solution is clear before proceeding.
-
Co-Solvent Addition: In a separate sterile tube, combine the DMSO stock solution with PEG300. A common starting ratio is 1:4 to 1:9 (DMSO:PEG300). For example, add 100 µL of the 20 mg/mL DMSO stock to 400 µL of PEG300.
-
Mixing: Vortex the DMSO/PEG300 mixture thoroughly until it is a homogenous solution.
-
Aqueous Dilution: Slowly add saline or PBS to the co-solvent mixture to reach the final desired volume and concentration. The final percentage of organic solvent should be kept as low as possible while maintaining the compound in solution. A typical final vehicle composition might be 10% DMSO, 40% PEG300, and 50% saline.
-
Final Formulation: Vortex the final formulation thoroughly. Visually inspect for any signs of precipitation. This formulation should be prepared fresh before each use.
Visualizations
Signaling Pathway
Caption: Mechanism of Action of this compound.
Experimental Workflow
Caption: Workflow for Solubilizing this compound.
Troubleshooting Logic
References
- 1. Inositol nicotinate | TargetMol [targetmol.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. uscholar.univie.ac.at [uscholar.univie.ac.at]
- 4. lgcstandards.com [lgcstandards.com]
- 5. Inositol nicotinate | 6556-11-2 [chemicalbook.com]
- 6. selleckchem.com [selleckchem.com]
- 7. abmole.com [abmole.com]
- 8. Inositol nicotinate - PubChem [pubchem.ncbi.nlm.nih.gov]
Stabilizing Inositol Hexanicotinate in aqueous solution for in vitro studies
This technical support center provides researchers, scientists, and drug development professionals with guidance on the preparation and stabilization of inositol (B14025) hexanicotinate in aqueous solutions for in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of inositol hexanicotinate in common laboratory solvents?
A1: this compound is a crystalline solid that is practically insoluble in water and ethanol (B145695).[1] It exhibits limited solubility in dimethyl sulfoxide (B87167) (DMSO), with some datasheets suggesting concentrations as low as 0.01 mg/mL.[2][3][4] It is also reported to be soluble in hot dimethylformamide (DMF).[1] Due to its poor solubility in aqueous solutions, careful preparation techniques are required for in vitro studies.
Q2: What is the primary cause of this compound instability in aqueous solutions?
A2: The primary degradation pathway for this compound in aqueous solutions is hydrolysis.[5][6][7] The ester bonds linking nicotinic acid to the inositol backbone are susceptible to cleavage, resulting in the release of free nicotinic acid and inositol.[5][7] This hydrolysis is influenced by factors such as pH and temperature.
Q3: How does pH affect the stability of this compound solutions?
A3: The stability of niacin esters, like this compound, is pH-dependent. Both acidic and basic conditions can catalyze the hydrolysis of the ester bonds.[8] For a related compound, niacinamide, the optimal stability is observed in a pH range of 4.0 to 6.0.[9][10] It is therefore recommended to maintain a pH within a slightly acidic to neutral range to minimize degradation of this compound in aqueous media.
Q4: What is the recommended storage condition for this compound stock solutions?
A4: For long-term storage, powdered this compound should be stored at -20°C.[2][4] Stock solutions prepared in an organic solvent like DMSO should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to a year, or at -20°C for up to a month.[2][3]
Q5: Can I use surfactants or other solubilizing agents to dissolve this compound?
A5: Yes, for poorly water-soluble drugs, co-solvents, surfactants, and complexing agents are commonly used to improve solubility for in vitro assays.[11][12][13] Options include:
-
Co-solvents: DMSO is the most common initial choice.
-
Surfactants: Non-ionic surfactants like Tween 80 or Poloxamers can be used to form micelles that encapsulate the compound.[5][12]
-
Complexing agents: Cyclodextrins can form inclusion complexes with the drug to enhance its aqueous solubility.[5][13] The choice of agent will depend on the specific requirements of your in vitro model and the tolerance of the cells or assay system to these excipients.
Troubleshooting Guide
This guide addresses common issues encountered when preparing and using this compound solutions for in vitro studies.
Issue 1: this compound precipitates out of solution when added to aqueous cell culture media.
-
Possible Cause 1: Low aqueous solubility.
-
Solution: Decrease the final concentration of this compound in the media. Prepare a more concentrated stock solution in 100% DMSO and use a smaller volume to achieve the final desired concentration. Ensure the final DMSO concentration in your assay is low (typically <0.5%) and consistent across all experimental conditions, including vehicle controls.
-
-
Possible Cause 2: pH shock.
-
Solution: The pH of the DMSO stock solution and the aqueous media may differ significantly, causing the compound to precipitate upon mixing. Consider preparing an intermediate dilution in a solvent compatible with both DMSO and water, such as ethanol, before the final dilution into the aqueous medium. However, be mindful of the final ethanol concentration.
-
-
Possible Cause 3: Saturation limit exceeded.
-
Solution: Use a solubilizing agent. Prepare the stock solution in DMSO containing a surfactant like Tween 80 or a complexing agent like HP-β-cyclodextrin. This can help maintain the compound's solubility in the final aqueous solution.
-
Issue 2: Inconsistent or unexpected experimental results.
-
Possible Cause 1: Degradation of this compound.
-
Solution: Prepare fresh working solutions from a frozen stock for each experiment. Avoid prolonged storage of diluted aqueous solutions. Ensure the pH of your final assay medium is between 6.0 and 7.4 to minimize hydrolysis.
-
-
Possible Cause 2: Interaction with media components.
-
Solution: Some components of complex cell culture media may interact with the compound. If possible, test the stability of this compound in a simpler buffered solution (e.g., PBS) at the same concentration and for the same duration as your experiment. Analyze the solution using HPLC to check for degradation products.
-
Troubleshooting Workflow Diagram
Caption: Troubleshooting workflow for this compound solution issues.
Quantitative Data Summary
| Property | Value | Reference(s) |
| Solubility in Water | Insoluble | [3][5] |
| Solubility in DMSO | 0.01 mg/mL (0.01 mM) | [2][3][4] |
| Storage (Powder) | 3 years at -20°C | [2][3] |
| Storage (DMSO Stock) | 1 year at -80°C; 1 month at -20°C | [2][3] |
| Optimal pH (Niacinamide) | 4.0 - 6.0 | [9][10] |
Experimental Protocol: Preparation of a Stable this compound Solution
This protocol provides a general method for preparing a 10 mM stock solution of this compound in DMSO and subsequently diluting it for use in a cell-based assay.
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Cell culture medium or desired aqueous buffer
Procedure:
-
Preparation of 10 mM Stock Solution in DMSO: a. Calculate the mass of this compound required. The molecular weight is 810.72 g/mol . For 1 mL of a 10 mM stock, 0.81 mg is needed. b. Weigh the required amount of this compound powder and place it in a sterile microcentrifuge tube. c. Add the calculated volume of DMSO to the tube. d. Vortex the tube vigorously for 1-2 minutes to aid dissolution. e. If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes. f. Visually inspect the solution to ensure there are no visible particles. g. Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid multiple freeze-thaw cycles. h. Store the aliquots at -80°C.
-
Preparation of Working Solution for In Vitro Assay (Example: 10 µM final concentration): a. Thaw one aliquot of the 10 mM stock solution at room temperature. b. Perform a serial dilution. For example, to make a 10 µM working solution in 10 mL of cell culture medium, add 10 µL of the 10 mM stock solution to the 10 mL of medium. c. Immediately after adding the stock solution to the aqueous medium, vortex or invert the tube gently to ensure rapid and uniform mixing. This minimizes the risk of precipitation. d. The final DMSO concentration in this example is 0.1%. Prepare a vehicle control with the same final concentration of DMSO. e. Use the freshly prepared working solution for your experiment immediately. Do not store diluted aqueous solutions.
Signaling and Degradation Pathways
Hydrolysis of this compound
The primary degradation pathway for this compound in an aqueous environment is the hydrolysis of its ester bonds. This process releases the constituent molecules, nicotinic acid (niacin) and inositol. This is a slow, multi-step process.
Caption: Hydrolysis pathway of this compound in aqueous solution.
References
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. abmole.com [abmole.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Inositol nicotinate | TargetMol [targetmol.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Biotransformation and pharmacokinetics of this compound in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Chemical stability of esters of nicotinic acid intended for pulmonary administration by liquid ventilation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. maelove.com [maelove.com]
- 11. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. dissolutiontech.com [dissolutiontech.com]
- 13. Solubilizer Agent | Excipient | Pharmaceutical drug delivery [pharmacompass.com]
Technical Support Center: Investigating the Inconsistent Lipid-Lowering Effects of Inositol Hexanicotinate
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and troubleshooting the variable lipid-lowering effects of Inositol (B14025) Hexanicotinate (IHN) observed in clinical studies.
Frequently Asked Questions (FAQs)
Q1: What is Inositol Hexanicotinate (IHN) and its proposed mechanism for lipid reduction?
This compound is a compound consisting of six molecules of nicotinic acid (niacin) esterified to a central inositol molecule.[1] It is often marketed as a "no-flush" form of niacin. The primary hypothesis for its lipid-lowering effect is its slow hydrolysis in the body, which releases free nicotinic acid.[1][2] Nicotinic acid is a well-established lipid-lowering agent.[2]
Q2: Why are the clinical results for IHN's effect on lipid profiles so inconsistent?
The inconsistency in clinical outcomes is a key challenge in IHN research. Some studies report significant improvements in lipid profiles, while others show no difference compared to placebo.[3][4] The leading hypothesis for this discrepancy is the variable and often low extent of IHN hydrolysis into free nicotinic acid in the body.[1] Differences in plasma levels of free nicotinic acid after oral administration of IHN may be a primary reason for the varied effects observed across different studies.[1]
Q3: What does the clinical data show regarding the lipid-lowering efficacy of IHN?
The clinical evidence for IHN's efficacy is mixed. Some studies have demonstrated a statistically significant reduction in triglycerides, total cholesterol, and LDL cholesterol, along with an increase in HDL cholesterol.[4][5] Conversely, other well-controlled trials have found that IHN provides no significant lipid improvement compared to placebo.[3][6]
Data Presentation: Summary of Clinical Trial Results
The following tables summarize the quantitative data from key clinical studies, highlighting the inconsistent findings.
Table 1: Clinical Studies Showing a Positive Lipid-Lowering Effect of this compound
| Study | Dosage | Duration | Participant Population | Baseline Total Cholesterol (mg/dL) | Post-Treatment Total Cholesterol (mg/dL) | Baseline Triglycerides (mg/dL) | Post-Treatment Triglycerides (mg/dL) | Baseline LDL (mg/dL) | Post-Treatment LDL (mg/dL) | Baseline HDL (mg/dL) | Post-Treatment HDL (mg/dL) |
| Kazmi et al. (2023)[4] | 1g twice daily | 12 weeks | 43 patients with dyslipidemia | 126.69 ± 40.84 | 116.60 ± 33.97 | 146.10 ± 88.34 | 119.08 ± 64.27 | 70.84 ± 35.62 | 62.00 ± 26.90 | 34.02 ± 6.05 | 37.37 ± 6.12 |
| Pilot Study (2011)[7] | 2g per day | 8 weeks | 7 healthy volunteers with low HDL | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported | 31.6 | 39.0 |
Table 2: Clinical Studies Showing No Significant Lipid-Lowering Effect of this compound
| Study | Dosage | Duration | Participant Population | Change in Total Cholesterol | Change in Triglycerides | Change in LDL | Change in HDL |
| Keenan et al. (2013)[3][6] | 1500 mg/day | 6 weeks | 120 subjects with mild-to-moderate dyslipidemia | No significant improvement vs. placebo | No significant improvement vs. placebo | No significant improvement vs. placebo | No significant improvement vs. placebo |
Experimental Protocols
Understanding the methodologies of key trials is crucial for designing and troubleshooting your own experiments.
Protocol 1: Study Showing Positive Effect (Kazmi et al., 2023) [4][5][8]
-
Study Design: Prospective, open-label, single-arm study.
-
Participants: 43 patients (≥30 years) with dyslipidemia (females with HDL-C <50mg/dl and males with HDL-C <40mg/dl).
-
Intervention: 1 gram of IHN administered orally twice daily for 12 weeks. The dose was initiated at 500 mg per day and titrated up to the maximum dose over a period of 3 weeks.
-
Data Collection: Blood samples were collected at baseline (0 weeks) and at the end of the study (12 weeks).
-
Lipid Analysis: Measurement of lipid profile (Total Cholesterol, Triglycerides, VLDL, LDL, HDL), liver function tests (LFT), kidney function tests (KFT), and blood glucose.
Protocol 2: Study Showing No Effect (Keenan et al., 2013) [3][6][9]
-
Study Design: 6-week, blinded, placebo-controlled trial.
-
Participants: 120 subjects with mild-to-moderate dyslipidemia (LDL cholesterol between 130-190 mg/dL).
-
Intervention: Participants were randomized into three parallel arms (40 subjects per arm) receiving either 1500 mg/day of wax-matrix extended-release niacin, 1500 mg/day of IHN, or a placebo for six weeks. This followed a four-week diet lead-in period.
-
Data Collection: Monitoring of diet, medication side effects, blood chemistries, and blood lipids at baseline and 6 weeks.
-
Lipid Analysis: Standard blood lipid profiles. A pharmacokinetic substudy was also conducted on a subset of participants.
Troubleshooting Guide
Encountering inconsistent results in your IHN experiments? This guide provides a structured approach to troubleshooting.
Issue 1: Lack of a significant lipid-lowering effect.
-
Possible Cause 1: Insufficient Hydrolysis of IHN.
-
Troubleshooting Step: Measure free nicotinic acid levels in plasma. A lack of increase in free nicotinic acid post-administration suggests poor hydrolysis, which is a known issue with IHN.[1] Consider that pharmacokinetic studies have shown that IHN may have no to very low bioavailability of nicotinic acid.[3][9]
-
-
Possible Cause 2: Inadequate Dosage or Duration.
-
Troubleshooting Step: Review the dosages used in studies that reported positive effects. Some literature suggests that higher doses of IHN (>2400 mg/day) may be necessary to observe a significant effect.[10] The duration of your study should also be sufficient, with positive trials often running for 12 weeks or more.[4]
-
-
Possible Cause 3: Patient Population Heterogeneity.
-
Troubleshooting Step: Analyze your baseline patient characteristics. The lipid-lowering response may be influenced by baseline lipid levels, genetic factors, and underlying metabolic conditions. Stratifying your data by these factors may reveal a responsive subgroup.
-
Issue 2: High variability in results between subjects.
-
Possible Cause 1: Inter-individual differences in IHN metabolism.
-
Troubleshooting Step: As with Issue 1, measure plasma nicotinic acid levels for each subject to assess the extent of IHN hydrolysis. Gastrointestinal absorption of IHN can vary significantly among individuals.[1]
-
-
Possible Cause 2: Dietary and Lifestyle Factors.
-
Troubleshooting Step: Implement and monitor a standardized diet for all participants. A lead-in period with dietary control, as used in the Keenan et al. study, can help minimize variability.[3]
-
-
Possible Cause 3: Concomitant Medications.
-
Troubleshooting Step: Document and analyze the use of other medications by your study participants. Statins and other lipid-lowering agents can influence the results.[8]
-
Visualizations: Signaling Pathways and Experimental Workflow
Diagram 1: Proposed Niacin Signaling Pathway in Hepatocytes
Caption: Niacin's activation of the GPR109A receptor in hepatocytes leads to the inhibition of triglyceride synthesis and VLDL secretion.
Diagram 2: Experimental Workflow for a Clinical Trial on this compound
Caption: A generalized workflow for a randomized controlled trial investigating the efficacy of this compound.
Diagram 3: Logical Relationship of Factors Influencing IHN Efficacy
Caption: Key factors influencing the ultimate lipid-lowering efficacy of this compound.
References
- 1. news-medical.net [news-medical.net]
- 2. altmedrev.com [altmedrev.com]
- 3. Wax-matrix extended-release niacin vs this compound: a comparison of wax-matrix, extended-release niacin to this compound "no-flush" niacin in persons with mild to moderate dyslipidemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ahajournals.org [ahajournals.org]
- 6. Slow-release niacin backed for lowering cholesterol, finds Lonza study [nutraingredients.com]
- 7. researchgate.net [researchgate.net]
- 8. Medical and Research Publications [medicalandresearch.com]
- 9. researchgate.net [researchgate.net]
- 10. medscape.com [medscape.com]
Technical Support Center: Addressing the Poor Bioavailability of Inositol Hexanicotinate in Preclinical Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the poor bioavailability of Inositol (B14025) Hexanicotinate (IHN) in preclinical studies.
Troubleshooting Guides
Issue 1: Inconsistent or Low Plasma Concentrations of Inositol Hexanicotinate and its Metabolites
Question: We are observing highly variable and generally low plasma concentrations of this compound (IHN) and/or free nicotinic acid in our rodent studies. What are the potential causes and how can we troubleshoot this?
Answer:
Several factors can contribute to inconsistent plasma levels of IHN and its primary metabolite, nicotinic acid. These can be broadly categorized into formulation, experimental procedure, and analytical issues.
Potential Causes & Troubleshooting Steps:
-
Formulation and Solubility:
-
Poor Solubility: IHN is poorly soluble in aqueous solutions. If the compound is not adequately solubilized in the vehicle, it will not be well-absorbed.
-
Recommendation: Consider using a formulation strategy to enhance solubility. A self-micelle solid dispersion of IHN with glycyrrhizic acid and arabic gum has been shown to significantly increase bioavailability.[1] Alternative approaches could include co-solvent systems or lipid-based formulations.
-
-
Vehicle Incompatibility: The chosen vehicle may not be optimal for IHN administration.
-
Recommendation: Experiment with different biocompatible vehicles. For preclinical oral gavage, a suspension in a vehicle like 0.5% carboxymethylcellulose can be a starting point, but more advanced formulations may be necessary.
-
-
-
Experimental Procedure:
-
Gavage Technique: Improper oral gavage technique can lead to dosing errors and variability.
-
Recommendation: Ensure all personnel are properly trained in rodent oral gavage to minimize stress and ensure accurate dose administration.
-
-
Fasting State of Animals: The presence of food in the gastrointestinal tract can affect drug absorption.
-
Recommendation: Standardize the fasting period for all animals before dosing to ensure consistent gastrointestinal conditions. A typical fasting period is overnight (12-18 hours) with free access to water.
-
-
-
Metabolism and Pharmacokinetics:
-
Saturable Elimination: Preclinical studies in rats have indicated that IHN may undergo non-linear, saturable elimination.[2] This means that at higher doses, the clearance mechanisms can become overwhelmed, leading to disproportionate increases in plasma concentration.
-
Recommendation: Conduct dose-ranging pharmacokinetic studies to characterize the exposure profile of IHN in your animal model. This will help in selecting appropriate doses for efficacy studies.
-
-
Slow and Variable Hydrolysis: IHN is a pro-drug that requires hydrolysis to release active nicotinic acid. This process is slow and the extent of hydrolysis can be low and variable among animals.[3]
-
Recommendation: Measure both intact IHN and free nicotinic acid in your plasma samples to get a complete pharmacokinetic picture. The slow conversion means that peak nicotinic acid levels may not be observed until 6-10 hours post-dose.[3]
-
-
-
Analytical Method:
-
Sample Stability: IHN has been shown to be unstable in rat plasma.[4][5] Degradation of the analyte before analysis will lead to artificially low concentration readings.
-
Recommendation: Process blood samples immediately after collection. If storage is necessary, store plasma at -80°C. For analysis, IHN is more stable in the acetonitrile (B52724) extract of plasma for up to 24 hours at 4°C.[4][5]
-
-
Method Sensitivity: The analytical method may not be sensitive enough to detect low concentrations of IHN or nicotinic acid.
-
Issue 2: Lack of Expected Efficacy in Preclinical Models Despite Administration of High Doses
Question: We are not observing the desired pharmacological effect (e.g., lipid-lowering) in our animal models, even at high doses of IHN. Why might this be happening?
Answer:
The lack of efficacy is often directly linked to the poor bioavailability of free nicotinic acid from IHN.
Potential Causes & Troubleshooting Steps:
-
Insufficient Release of Nicotinic Acid: The primary reason for a lack of efficacy can be the low extent of hydrolysis of IHN to free nicotinic acid.[3] Some clinical studies have shown IHN to be no more effective than a placebo in improving lipid profiles.
-
Recommendation:
-
Confirm Exposure: Before concluding a lack of efficacy, confirm the plasma concentrations of both IHN and free nicotinic acid to ensure adequate exposure.
-
Consider a Positive Control: Include a positive control group treated with an equivalent dose of free nicotinic acid to confirm the responsiveness of your animal model to the active moiety.
-
Alternative Formulations: As mentioned previously, explore advanced formulation strategies to enhance the bioavailability of IHN and subsequently the release of nicotinic acid.[1]
-
-
-
Timing of Efficacy Assessment: The slow-release nature of nicotinic acid from IHN means that the timing of efficacy measurements is crucial.
-
Recommendation: Ensure that the time points for assessing pharmacological endpoints are aligned with the pharmacokinetic profile of released nicotinic acid. This may require a longer treatment duration compared to studies with immediate-release nicotinic acid.
-
-
Direct Effects of Intact IHN: While the primary therapeutic effects are attributed to nicotinic acid, there may be direct effects of the intact IHN molecule.[3] However, if the intended mechanism of action relies on nicotinic acid, then its low levels will be the rate-limiting factor.
-
Recommendation: Review the literature to see if the desired pharmacological effect is definitively linked to nicotinic acid or if intact IHN could play a role.
-
Frequently Asked Questions (FAQs)
Q1: What is a reasonable starting point for an oral formulation of this compound in a preclinical rodent study?
A1: For initial screening, a simple suspension in an aqueous vehicle like 0.5% (w/v) methylcellulose (B11928114) or carboxymethylcellulose can be used. However, due to IHN's poor solubility, it is highly recommended to explore more sophisticated formulation approaches like solid dispersions or lipid-based formulations for more definitive studies to improve bioavailability.[1]
Q2: What are the key pharmacokinetic parameters of this compound in rats?
A2: In Sprague-Dawley rats, after a single intravenous dose, IHN shows rapid disappearance with a half-life of approximately 0.15 hours. The appearance of nicotinic acid is much slower, with a half-life of around 2.68 hours. The elimination of IHN appears to be a saturable process.[2]
Q3: Is this compound stable in plasma samples during storage?
A3: No, IHN is unstable in rat plasma.[4][5] It is recommended to process samples immediately or store them at -80°C. For analysis, IHN is more stable in the acetonitrile extract of plasma.[4][5]
Q4: What in vitro models can be used to predict the intestinal absorption of this compound?
A4: Caco-2 cell monolayers and Parallel Artificial Membrane Permeability Assay (PAMPA) are commonly used in vitro models to predict intestinal drug absorption.[6] These models can help in the early screening of different formulations to identify those with the highest potential for in vivo absorption.
Q5: Are there any known drug-drug or food-drug interactions that could affect the bioavailability of this compound?
A5: While specific interaction studies with IHN are limited, general principles of inositol absorption suggest potential interactions. For instance, high glucose levels can inhibit the absorption of myo-inositol.[7] It is also plausible that co-administration with other substances could affect its absorption, and this should be considered in the experimental design.
Data Presentation
Table 1: Summary of this compound (IHN) Pharmacokinetics in Rats
| Parameter | Value | Species | Dose and Route | Reference |
| IHN Disappearance Half-life (t½) | 0.152 h | Sprague-Dawley Rat | 10 µg/mL in plasma | [2] |
| Nicotinic Acid Appearance Half-life (t½) | 2.68 h | Sprague-Dawley Rat | 10 µg/mL in plasma | [2] |
| Nicotinic Acid Appearance Half-life (t½) | 6.47 h | Sprague-Dawley Rat | 50 µg/mL in plasma | [2] |
| Elimination | Non-linear, saturable | Sprague-Dawley Rat | 50 and 100 mg/kg IV | [2] |
Table 2: HPLC-UV Method Validation for IHN in Rat Plasma
| Parameter | Value | Reference |
| Linearity Range | 1.5 - 100.0 µg/mL | [4][5] |
| Intra-day Precision (%CV) | 1.55 - 4.30% | [4][5] |
| Inter-day Precision (%CV) | 2.69 - 21.5% | [4][5] |
| Mean Recovery | 99.6% | [4][5] |
Experimental Protocols
Protocol 1: Assessment of this compound Pharmacokinetics in Rats
-
Animal Model: Male Sprague-Dawley rats (250-300g).
-
Housing: Standard laboratory conditions with a 12-hour light/dark cycle.
-
Fasting: Fast animals overnight (12-18 hours) before dosing, with free access to water.
-
Formulation Preparation: Prepare the IHN formulation (e.g., suspension in 0.5% carboxymethylcellulose or a solid dispersion) on the day of the experiment.
-
Dosing: Administer a single dose of IHN via oral gavage at the desired dose level (e.g., 50 mg/kg).
-
Blood Sampling: Collect blood samples (approximately 0.25 mL) from the tail vein or another appropriate site into tubes containing an anticoagulant (e.g., EDTA) at the following time points: pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
Plasma Preparation: Immediately centrifuge the blood samples (e.g., 10,000 x g for 10 minutes at 4°C) to separate the plasma.
-
Sample Storage: Transfer the plasma to clean tubes and store at -80°C until analysis.
-
Sample Analysis: Analyze the plasma samples for concentrations of both intact IHN and free nicotinic acid using a validated HPLC-UV or LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t½) using appropriate software.
Protocol 2: HPLC-UV Analysis of this compound in Rat Plasma
This protocol is a summary of the method described by Liang et al. (2008).[4][5]
-
Sample Preparation:
-
Thaw frozen plasma samples on ice.
-
To 100 µL of plasma, add an equal volume of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 12,000 x g for 10 minutes.
-
Dilute the supernatant with the mobile phase buffer to minimize solvent effects.
-
-
Chromatographic Conditions:
-
Column: Reverse-phase C18 column (e.g., XTerra MS C18, 4.6 mm x 150 mm, 3.5 µm).
-
Mobile Phase: Acetonitrile/phosphate buffer (5mM, pH 6.0) (35:65, v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 262 nm.
-
Injection Volume: 20 µL.
-
-
Quantification:
-
Use an internal standard (e.g., mebendazole).
-
Prepare a standard curve of IHN in blank plasma over the expected concentration range (e.g., 1.5-100.0 µg/mL).
-
Mandatory Visualization
Caption: Experimental workflow for assessing this compound bioavailability.
Caption: Troubleshooting logic for poor this compound bioavailability.
Caption: Metabolic pathway of this compound after oral administration.
References
- 1. This compound self-micelle solid dispersion is an efficient drug delivery system in the mouse model of non-alcoholic fatty liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biotransformation and pharmacokinetics of this compound in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. news-medical.net [news-medical.net]
- 4. Determination of this compound in rat plasma by high performance liquid chromatography with UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. In vitro models for prediction of drug absorption and metabolism — ITQB [itqb.unl.pt]
- 7. Nutritional and Acquired Deficiencies in Inositol Bioavailability. Correlations with Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting Inositol Hexanicotinate instability in rat plasma samples
This guide provides troubleshooting advice and answers to frequently asked questions for researchers encountering instability issues with inositol (B14025) hexanicotinate (IHN) in rat plasma samples.
Frequently Asked Questions (FAQs)
Q1: I am observing lower than expected concentrations of inositol hexanicotinate in my rat plasma samples. What could be the cause?
A1: The primary cause for lower than expected concentrations of this compound in rat plasma is its inherent instability. IHN is known to be unstable in rat plasma due to rapid enzymatic hydrolysis.[1][2][3] This breakdown process separates the nicotinic acid molecules from the inositol backbone. Studies have shown that the disappearance half-life of IHN in rat plasma is very short, approximately 0.152 hours.[4] Therefore, immediate and appropriate sample processing is critical to prevent significant degradation of the analyte before analysis.
Q2: How can I prevent the degradation of this compound in my rat plasma samples?
A2: To minimize the degradation of IHN, it is crucial to inhibit enzymatic activity as quickly as possible after sample collection. The most effective method is to immediately precipitate the plasma proteins using a solvent like acetonitrile (B52724). Research has demonstrated that IHN is stable in acetonitrile extracts of rat plasma for up to 24 hours when stored at 4°C.[1][2] Therefore, adding acetonitrile to the plasma sample right after collection and centrifugation is a key step in preserving the integrity of the IHN.
Q3: What is the mechanism of this compound degradation in rat plasma?
A3: this compound is an ester of inositol and nicotinic acid.[4][5] In rat plasma, it undergoes hydrolysis, a chemical reaction that breaks these ester bonds.[3][4] This process is likely facilitated by esterase enzymes present in the plasma, leading to the release of free nicotinic acid and inositol.[3][6]
Q4: Are there any validated analytical methods available for the quantification of this compound in rat plasma?
A4: Yes, a High-Performance Liquid Chromatography (HPLC) method with UV detection has been developed and validated for the analysis of this compound in rat plasma.[1][2][7][8] This method involves a straightforward protein precipitation step with acetonitrile, followed by chromatographic separation on a C18 column.[1][2]
Quantitative Data Summary
The stability of this compound in different matrices is summarized below.
| Matrix | Condition | Stability | Reference |
| Rat Plasma | Untreated | Unstable (t½ = 0.152 h) | [4] |
| Acetonitrile Extract of Rat Plasma | 4°C for 24 hours | Stable | [1][2] |
Experimental Protocols
Protocol for this compound Extraction and Analysis from Rat Plasma via HPLC-UV
This protocol is based on a validated method for the determination of this compound in rat plasma.[1][2]
1. Sample Preparation (Protein Precipitation):
-
To 100 µL of rat plasma, add 100 µL of acetonitrile.
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample at 10,000 x g for 10 minutes.
-
Collect the supernatant for HPLC analysis.
2. HPLC-UV Analysis:
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Column: A reverse-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and a suitable buffer (e.g., phosphate (B84403) buffer) in an isocratic elution. A common ratio is 35:65 (v/v) acetonitrile:buffer.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 262 nm.
-
Injection Volume: 20 µL.
-
Quantification: Create a standard curve of this compound in the same acetonitrile/buffer mixture to quantify the concentrations in the plasma samples.
Visual Troubleshooting Guide
The following diagram illustrates the workflow for troubleshooting this compound instability in rat plasma samples.
Caption: Troubleshooting workflow for this compound instability.
References
- 1. researchgate.net [researchgate.net]
- 2. Determination of this compound in rat plasma by high performance liquid chromatography with UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. altmedrev.com [altmedrev.com]
- 4. Biotransformation and pharmacokinetics of this compound in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. news-medical.net [news-medical.net]
- 6. Inositol nicotinate - Wikipedia [en.wikipedia.org]
- 7. experts.tsu.edu [experts.tsu.edu]
- 8. Determination of this compound in rat plasma by high performance liquid chromatography with UV detection. | Profiles RNS [connect.rtrn.net]
Technical Support Center: Inositol Hexanicotinate (IHN) in Hyperlipidemia Animal Models
This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and standardized protocols for using Inositol (B14025) Hexanicotinate (IHN) in preclinical hyperlipidemia animal models.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What is Inositol Hexanicotinate (IHN) and how does it work?
A1: this compound is the hexanicotinic acid ester of meso-inositol, consisting of six molecules of nicotinic acid (niacin, vitamin B3) linked to a central inositol molecule.[1][2] It is considered a "no-flush" or slow-release form of niacin.[3][4] Upon ingestion, it is slowly hydrolyzed in the body to release free nicotinic acid and inositol.[1][5] The therapeutic effects are attributed to the released nicotinic acid, which acts by:
-
Decreasing the mobilization of free fatty acids from adipose tissue.[1][6]
-
Reducing the synthesis of VLDL (Very Low-Density Lipoprotein) and subsequently LDL (Low-Density Lipoprotein) in the liver.[3]
-
Increasing HDL (High-Density Lipoprotein) levels, partly by decreasing its breakdown.[1][3]
Q2: We are not observing a significant lipid-lowering effect with IHN. What are the possible reasons?
A2: Several factors can contribute to a lack of efficacy. Consider the following troubleshooting steps:
-
Dosage Insufficiency: The dosage may be too low to produce a therapeutic effect. While human doses can be high (1500-4000 mg/day), animal model dosages require careful optimization.[1][4] Pharmacokinetic studies in rats have used 50-100 mg/kg IV, but effective oral doses for hyperlipidemia may need to be higher and administered over a longer duration.[5][7]
-
Slow & Incomplete Hydrolysis: A critical issue with IHN is its slow and potentially limited hydrolysis into free nicotinic acid.[4][5] Pharmacokinetic studies show that peak plasma levels of nicotinic acid from IHN occur much later (6-10 hours) compared to pure niacin.[4] Some studies have questioned whether IHN provides a sufficient concentration of free niacin to be effective, suggesting it may perform no better than a placebo.[8]
-
Duration of Study: Due to its slow-release nature, the lipid-modulating effects of IHN may require a longer treatment period compared to immediate-release niacin. Ensure your experimental timeline is sufficient, typically spanning several weeks.
-
Animal Model Variability: The specific strain of rat or mouse, as well as the method used to induce hyperlipidemia (e.g., diet composition), can significantly influence the outcomes.[9][10]
Q3: What is a recommended starting dosage for IHN in a rat model of hyperlipidemia?
A3: Specific, validated oral dosages for IHN in hyperlipidemia rat models are not extensively documented in publicly available literature. However, based on pharmacokinetic studies and conversion from human therapeutic doses, a starting point for dose-ranging studies could be in the 50 to 200 mg/kg/day range, administered via oral gavage. It is crucial to perform a pilot study to determine the optimal dose for your specific model and experimental conditions.
Q4: How should IHN be prepared and administered to the animals?
A4: IHN is typically a powder. For oral administration, it should be suspended in a suitable vehicle, such as a 0.5% solution of carboxymethylcellulose (CMC) or corn oil. Administration is most consistently achieved using oral gavage, which ensures accurate dosing.[11][12] Ensure the gavage volume is appropriate for the animal's weight (e.g., typically 5-10 mL/kg for rats).[11]
Q5: Are there any known adverse effects of IHN in animal models?
A5: IHN is known for its high safety profile, largely because the slow release of nicotinic acid avoids the acute side effects seen with pure niacin, such as intense flushing.[13] High doses of standard niacin can be associated with hepatotoxicity and impaired glucose tolerance.[1][13] While IHN is considered safer, it is still prudent to monitor liver enzymes (e.g., ALT, AST) and blood glucose levels, especially when using high doses over long durations.[14]
Quantitative Data Summary
While specific preclinical studies detailing percentage changes in lipid profiles with IHN are sparse, the following table summarizes typical dosages used in pharmacokinetic studies and the general effects expected based on the known mechanism of its active metabolite, nicotinic acid.
| Parameter | Animal Model | Dosage Range (IHN) | Administration Route | Duration | Expected Outcome on Lipid Profile |
| Pharmacokinetics | Sprague-Dawley Rats | 50 - 100 mg/kg (single dose)[5][7] | Intravenous | 24 hours | Characterization of IHN clearance and NA appearance |
| Hyperlipidemia | Wistar / SD Rats | Est. 50 - 200 mg/kg/day | Oral Gavage | 4 - 8 weeks | ↓ Total Cholesterol, ↓ Triglycerides, ↓ LDL-C, ↑ HDL-C |
Note: The oral dosage for hyperlipidemia is an estimated starting range for experimental optimization, derived from pharmacokinetic data and principles of dose extrapolation. Researchers must validate the efficacy and safety of their chosen dosage.
Experimental Protocols
Protocol 1: Induction of Hyperlipidemia via High-Fat Diet (HFD) in Rats
This protocol provides a general method for inducing hyperlipidemia, a common prerequisite for testing lipid-lowering agents.
-
Animal Selection: Use male Wistar or Sprague-Dawley rats, approximately 7-8 weeks old.[10][15]
-
Acclimatization: Allow animals to acclimatize to the housing conditions for at least one week prior to the experiment, with free access to a standard chow diet and water.[9]
-
Diet Formulation: Prepare a high-fat diet (HFD). A common composition consists of:
-
Standard Chow: ~60%
-
Lard/Ghee: ~20%
-
Cholesterol: ~2%
-
Sucrose/Fructose: ~10% (can also be added to drinking water at 25%)[9]
-
Other components to balance the diet.
-
-
Induction Period: Feed the rats the HFD ad libitum for a period of 4 to 8 weeks.[9][16] The normal control group should continue to receive the standard chow diet.
-
Confirmation of Hyperlipidemia: After the induction period, collect blood samples (via tail vein or retro-orbital sinus under anesthesia) after an overnight fast. Analyze serum for total cholesterol (TC), triglycerides (TG), LDL-cholesterol (LDL-C), and HDL-cholesterol (HDL-C). A significant elevation in TC, TG, and LDL-C compared to the control group confirms the successful induction of the model.[10]
Protocol 2: Administration of this compound via Oral Gavage
This protocol details the standard procedure for accurate oral dosing in rats.
-
Preparation of Dosing Solution: Weigh the required amount of IHN powder. Suspend it in a suitable vehicle (e.g., 0.5% CMC in water) to achieve the desired final concentration (e.g., 20 mg/mL for a 100 mg/kg dose in a 200g rat given 1 mL). Ensure the suspension is homogenous by vortexing or stirring before each use.
-
Animal Restraint: Gently but firmly restrain the rat. The head and body should be held in a vertical position to create a straight line through the esophagus.[11]
-
Gavage Needle Measurement: Measure the gavage needle externally from the tip of the rat's nose to the last rib to determine the correct insertion depth to reach the stomach.[11]
-
Insertion: Insert the gavage needle (with a ball-tip to prevent injury) into the mouth, passing it gently over the tongue and down the esophagus. The needle should pass smoothly without resistance. If resistance is met or the animal shows signs of distress (e.g., coughing), withdraw immediately and re-attempt. [11]
-
Dose Administration: Once the needle is in place, slowly administer the calculated volume of the IHN suspension.
-
Post-Administration Monitoring: Return the animal to its cage and monitor for any immediate adverse reactions.
Visualizations: Workflows and Pathways
Experimental Workflow Diagram
Caption: General experimental workflow for evaluating IHN in a diet-induced hyperlipidemia rat model.
Mechanism of Action Diagram
Caption: Simplified pathway showing the hydrolysis of IHN and the subsequent effects of nicotinic acid on lipid metabolism.
References
- 1. altmedrev.com [altmedrev.com]
- 2. Inositol nicotinate - Wikipedia [en.wikipedia.org]
- 3. What is Inositol Nicotinate used for? [synapse.patsnap.com]
- 4. news-medical.net [news-medical.net]
- 5. Biotransformation and pharmacokinetics of this compound in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Medical and Research Publications [medicalandresearch.com]
- 7. researchgate.net [researchgate.net]
- 8. Wax-matrix extended-release niacin vs this compound: a comparison of wax-matrix, extended-release niacin to this compound "no-flush" niacin in persons with mild to moderate dyslipidemia [pubmed.ncbi.nlm.nih.gov]
- 9. Development of an experimental diet model in rats to study hyperlipidemia and insulin resistance, markers for coronary heart disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Induce Hyperlipidemia in Rats Using High Fat Diet Investigating Blood Lipid and Histopathology | Journal of Hematology and Blood Disorders | Open Access Journals | Annex Publishers [annexpublishers.co]
- 11. research.fsu.edu [research.fsu.edu]
- 12. Oral Gavage in Rats: Animal Welfare Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. altmedrev.com [altmedrev.com]
- 14. heraldopenaccess.us [heraldopenaccess.us]
- 15. annexpublishers.com [annexpublishers.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Accounting for the Slow Metabolism of Inositol Hexanicotinate in Experimental Design
For researchers, scientists, and drug development professionals, navigating the complexities of Inositol (B14025) Hexanicotinate (IHN) in experimental design is critical for obtaining accurate and reproducible results. The compound's unique slow metabolism presents both opportunities and challenges. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: We are not observing the expected lipid-lowering effects of Inositol Hexanicotinate in our animal model. What could be the primary reasons for this?
A1: This is a common challenge and can often be attributed to the unique pharmacokinetic profile of IHN. Here are the primary factors to consider:
-
Insufficient Study Duration: Due to the slow hydrolysis of IHN into nicotinic acid and inositol, a longer study duration is often required to observe significant effects on lipid profiles. Short-term studies may not allow for the accumulation of sufficient free nicotinic acid to elicit a measurable response.
-
Inadequate Dosing: The dose of IHN may be too low to produce therapeutic concentrations of nicotinic acid. It is crucial to consider the low bioavailability of nicotinic acid from IHN when determining the dosage.[1][2]
-
Timing of Sample Collection: Peak plasma concentrations of nicotinic acid after IHN administration are significantly delayed, typically occurring 6 to 10 hours post-ingestion.[3] If blood samples are collected too early, you may miss the peak concentration and underestimate the exposure to free nicotinic acid.
-
Low Bioavailability: The extent of IHN hydrolysis to free nicotinic acid can be very low.[3][4] Some studies suggest that IHN may not provide a sufficient amount of nicotinic acid to significantly impact lipid levels, behaving similarly to a placebo in this regard.[1][2]
Q2: How should we design our pharmacokinetic study to accurately capture the release profile of nicotinic acid from this compound?
A2: A well-designed pharmacokinetic study is essential. Consider the following:
-
Extended Sampling Window: Blood sampling should extend for a prolonged period, up to 24 hours or more, to capture the slow release and elimination of nicotinic acid.[5]
-
Intravenous Comparator Arm: Including an intravenous administration arm for IHN can help determine its absolute bioavailability and clearance, providing insights into its saturable elimination.[6]
-
Measure Both Parent and Metabolite: It is crucial to measure plasma concentrations of both the intact IHN and its primary metabolite, nicotinic acid. This will provide a complete picture of its absorption, hydrolysis, and disposition.
-
Appropriate Animal Model: Rats, particularly Sprague-Dawley rats, have been successfully used in pharmacokinetic studies of IHN.[6]
Q3: We are observing high variability in our results between individual animals. What are the potential sources of this variability?
A3: Variability is a common issue in in vivo studies. For IHN, consider these potential sources:
-
Gastrointestinal Absorption: The absorption of IHN from the gastrointestinal tract can vary significantly among individuals.[3]
-
Metabolic Differences: The rate of hydrolysis of IHN by plasma esterases can differ between animals.
-
Food Effects: The presence of food in the gastrointestinal tract can influence the absorption of IHN. It is advisable to standardize feeding protocols.
Q4: What are the best practices for handling and analyzing plasma samples containing this compound?
A4: Proper sample handling is critical for accurate analysis.
-
Stability: this compound has been shown to be unstable in rat plasma. However, it is stable in acetonitrile (B52724) extracts of rat plasma for up to 24 hours at 4°C.[7] Therefore, immediate extraction after plasma separation is recommended.
-
Analytical Method: A validated High-Performance Liquid Chromatography (HPLC) method with UV detection is a reliable and commonly used technique for the quantification of IHN in plasma.[7]
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| No observable effect on lipid profile | Inadequate study duration for slow-release compound. | Extend the treatment period in your experimental design. Consider a chronic dosing regimen. |
| Insufficient dose to achieve therapeutic nicotinic acid levels. | Perform a dose-ranging study to identify an effective dose. Review literature for clinically relevant doses (often in the range of 1-4 grams/day in humans).[3] | |
| Timing of blood sampling does not align with Tmax of nicotinic acid. | Adjust your blood sampling schedule to capture the peak concentration of nicotinic acid, which is approximately 6-10 hours post-dose.[3] | |
| Low bioavailability of nicotinic acid from IHN. | Consider including a positive control group with immediate-release or extended-release nicotinic acid to confirm the responsiveness of your model. Measure plasma nicotinic acid levels to confirm systemic exposure. | |
| High inter-animal variability | Differences in gastrointestinal absorption. | Standardize the diet and fasting period for all animals before dosing. |
| Individual differences in metabolic rate. | Increase the number of animals per group to improve statistical power. | |
| Inconsistent analytical results | Degradation of IHN in plasma samples. | Process plasma samples immediately after collection. Extract IHN into acetonitrile for storage.[7] |
| Non-validated analytical method. | Ensure your HPLC method is fully validated for linearity, precision, accuracy, and stability according to established guidelines. |
Data Presentation
Table 1: Comparative Pharmacokinetics of Niacin Formulations
| Parameter | This compound (Oral) | Immediate-Release Niacin (Oral) | Extended-Release Niacin (Oral) |
| Time to Peak Plasma Nicotinic Acid (Tmax) | ~6 - 10 hours[3] | ~0.5 - 1 hour[4] | Intermediate (slower than IR, faster than IHN) |
| Peak Plasma Nicotinic Acid Concentration (Cmax) | Significantly lower than IR Niacin[4] | High | Intermediate |
| Bioavailability of Nicotinic Acid | Low and variable[1][2] | High | High |
| "Flush" Sensation | Generally absent ("no-flush")[3] | Common and often intense | Reduced compared to IR |
| Half-life of Nicotinic Acid Appearance (in plasma) | Human: ~3.93 - 4.66 hours; Rat: ~2.68 - 6.47 hours[6] | - | - |
| IHN Disappearance Half-life (in plasma) | Human: ~1.07 hours; Rat: ~0.152 hours[6] | - | - |
Experimental Protocols
Protocol 1: In Vivo Pharmacokinetic Study of this compound in Rats
-
Animal Model: Male Sprague-Dawley rats (250-300g).
-
Housing: Standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to standard chow and water.
-
Acclimatization: Acclimatize animals for at least one week before the experiment.
-
Fasting: Fast animals overnight (approximately 12 hours) before dosing, with free access to water.
-
Drug Formulation: Prepare a suspension of this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
-
Dosing: Administer a single oral dose of IHN (e.g., 50 or 100 mg/kg) via oral gavage.[6]
-
Blood Sampling: Collect serial blood samples (approximately 0.25 mL) from the tail vein or via a cannula at the following time points: 0 (pre-dose), 0.5, 1, 2, 4, 6, 8, 10, 12, and 24 hours post-dose.
-
Sample Processing: Collect blood into tubes containing an anticoagulant (e.g., EDTA). Centrifuge immediately at 4°C to separate plasma.
-
Sample Extraction: Immediately after separation, extract the plasma with an equal volume of acetonitrile to precipitate proteins and stabilize the IHN.[7]
-
Storage: Store the acetonitrile extracts at -80°C until analysis.
-
Analysis: Analyze the concentrations of IHN and nicotinic acid in the extracts using a validated HPLC-UV method.[7]
-
Data Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) using appropriate software.
Protocol 2: In Vitro Hydrolysis of this compound in Plasma
-
Plasma Source: Obtain fresh plasma from the species of interest (e.g., human, rat).
-
Incubation: Incubate IHN at a known concentration (e.g., 10 or 50 µg/mL) in the plasma at 37°C.[6]
-
Time Points: Collect aliquots of the incubation mixture at various time points over a 72-hour period (e.g., 0, 1, 2, 4, 8, 12, 24, 48, 72 hours).[6]
-
Reaction Quenching and Extraction: At each time point, stop the enzymatic reaction and extract the IHN and its metabolites by adding an equal volume of cold acetonitrile.
-
Analysis: Analyze the concentrations of the remaining IHN and the formed nicotinic acid using a validated HPLC-UV method.
-
Data Analysis: Determine the rate of hydrolysis and the half-life of IHN disappearance and nicotinic acid appearance.[6]
Mandatory Visualization
References
- 1. Wax-matrix extended-release niacin vs this compound: a comparison of wax-matrix, extended-release niacin to this compound "no-flush" niacin in persons with mild to moderate dyslipidemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. news-medical.net [news-medical.net]
- 4. crnusa.org [crnusa.org]
- 5. admescope.com [admescope.com]
- 6. Biotransformation and pharmacokinetics of this compound in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of this compound in rat plasma by high performance liquid chromatography with UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Variability in Inositol Hexanicotinate Absorption in Animal Studies
Welcome to the Technical Support Center for Inositol (B14025) Hexanicotinate (IHN) Animal Studies. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and mitigate variability in the absorption of inositol hexanicotinate in preclinical animal models.
Frequently Asked Questions (FAQs)
Q1: What is this compound (IHN) and how is it absorbed?
A1: this compound is the hexanicotinic acid ester of myo-inositol, consisting of six molecules of nicotinic acid (niacin) linked to a central inositol molecule.[1] It is often marketed as a "no-flush" form of niacin.[2] Following oral administration, IHN is thought to be partially absorbed intact and then slowly hydrolyzed by esterases in the plasma and tissues to release free nicotinic acid and inositol.[3][4] The absorption of the intact molecule and its subsequent slow hydrolysis contribute to a sustained release of nicotinic acid, with peak serum levels of nicotinic acid observed approximately 6-10 hours after ingestion.[5]
Q2: What are the primary factors contributing to variability in IHN absorption in animal studies?
A2: Variability in IHN absorption can be attributed to several factors, including:
-
Formulation: The solubility and dissolution rate of IHN can significantly impact its absorption. Poorly soluble compounds often exhibit inconsistent absorption.[6]
-
Physiological State of the Animal: Factors such as the fed or fasted state of the animal can alter gastrointestinal pH, gastric emptying time, and intestinal transit, all of which can influence drug absorption.
-
Gut Microbiota: The gut microbiome can metabolize inositol and its derivatives, potentially impacting the bioavailability of IHN and its metabolites.[7]
-
Animal Species and Strain: Different animal species and even strains within a species can exhibit variations in drug metabolism and transporter expression, leading to differences in absorption.
-
Dosing Procedure: Improper oral gavage technique can lead to stress, esophageal or stomach injury, and inaccurate dosing, all of which contribute to variability.[8]
Q3: How can I improve the bioavailability of IHN in my animal studies?
A3: Several strategies can be employed to enhance the bioavailability of IHN:
-
Formulation Optimization: Developing advanced formulations, such as self-micelle solid dispersions, has been shown to significantly improve the solubility and bioavailability of IHN.[6] The use of excipients like surfactants, polymers, and cyclodextrins can also enhance the dissolution of poorly soluble compounds.
-
Standardized Experimental Conditions: Maintaining consistent experimental conditions, including the diet, housing, and handling of the animals, can help reduce inter-animal variability.
-
Controlled Feeding: Conducting studies in either consistently fasted or fed states can minimize variability arising from food effects.
Q4: What is the stability of IHN in plasma samples and how should they be handled?
A4: Studies have shown that this compound is unstable in rat plasma samples. However, it is stable in acetonitrile (B52724) extracts of rat plasma for up to 24 hours at 4°C.[9][10] Therefore, it is crucial to process plasma samples promptly after collection by extracting with an equal volume of acetonitrile to ensure the integrity of the analyte before analysis.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High inter-animal variability in plasma concentrations | Inconsistent oral gavage technique. | Ensure all personnel are properly trained in oral gavage. Use appropriately sized and shaped gavage needles. Measure the needle length from the tip of the nose to the last rib to ensure proper placement in the stomach.[11] Administer the formulation slowly to avoid regurgitation.[8] |
| Variability in the fed/fasted state of the animals. | Standardize the feeding schedule. For example, fast animals overnight (with free access to water) before dosing.[12] | |
| Stress-induced physiological changes. | Allow animals to acclimate to their environment and handling for at least one week before the study. Handle animals gently to minimize stress. | |
| Low or no detectable plasma concentrations of IHN | Poor solubility and dissolution of the IHN formulation. | Consider reformulating IHN to improve its solubility. A self-micelle solid dispersion has been shown to increase bioavailability by 3.3-fold compared to pure IHN.[6] |
| Rapid degradation of IHN in plasma samples before analysis. | Process blood samples immediately after collection. Extract plasma with an equal volume of acetonitrile to stabilize the IHN.[9][10] | |
| Incorrect analytical method parameters. | Verify the HPLC method, including the mobile phase composition, flow rate, and detector wavelength, as detailed in the experimental protocols section. | |
| Inconsistent hydrolysis to nicotinic acid | Differences in plasma esterase activity between animals. | While difficult to control, acknowledging this as a potential source of variability is important. Ensure a sufficiently long blood sampling period to capture the slow hydrolysis and appearance of nicotinic acid.[13] |
| Co-administration of substances that may inhibit esterase activity. | Review all co-administered compounds for potential enzymatic interactions. |
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound (IHN) in Rats
| Formulation | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Relative Bioavailability (%) | Reference |
| Pure IHN | 50 (i.v.) | - | - | 13.0 ± 2.5 | 100 | [13] |
| Pure IHN | 100 (i.v.) | - | - | 34.1 ± 6.7 | 100 | [13] |
| IHN/GA/AG Solid Dispersion | Not Specified | Not Specified | Not Specified | Not Specified | 330 | [6] |
Note: Specific Cmax, Tmax, and AUC values for the solid dispersion formulation were not provided in the cited source, only the relative increase in bioavailability.
Table 2: In Vitro Hydrolysis of this compound (IHN)
| Species | Initial IHN Concentration (µg/mL) | IHN Disappearance Half-life (h) | Nicotinic Acid Appearance Half-life (h) | Reference |
| Human Plasma | 10 | 1.07 | 3.93 | [13] |
| Human Plasma | 50 | - | 4.66 | [13] |
| Rat Plasma | 10 | 0.152 | 2.68 | [13] |
| Rat Plasma | 50 | - | 6.47 | [13] |
Experimental Protocols
Protocol 1: Oral Gavage Administration and Blood Sampling in Rats
This protocol is a general guideline and should be adapted based on the specific experimental design and approved by the institutional animal care and use committee.
Materials:
-
Male Sprague-Dawley rats (250-300 g)
-
This compound formulation
-
Appropriately sized oral gavage needles (e.g., 16-18 gauge, 3-inch curved or straight with a ball tip)[11]
-
Syringes
-
Microcentrifuge tubes containing an anticoagulant (e.g., EDTA)
-
Acetonitrile
Procedure:
-
Animal Preparation: Acclimate rats to the housing facility for at least one week. Fast animals overnight (approximately 12-16 hours) before dosing, with free access to water.
-
Dose Preparation: Prepare the IHN formulation at the desired concentration. The volume administered should not exceed 10 mL/kg of body weight.[11]
-
Oral Gavage: a. Gently restrain the rat, ensuring the head and body are in a straight line. b. Measure the gavage needle from the tip of the rat's nose to the last rib to determine the correct insertion depth. c. Gently insert the gavage needle into the esophagus and advance it to the predetermined depth. Do not force the needle. d. Administer the dose slowly and steadily. e. Withdraw the needle gently. f. Observe the animal for any signs of distress.[8]
-
Blood Sampling: a. At predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose), collect blood samples (approximately 0.2-0.3 mL) from a suitable site (e.g., tail vein, saphenous vein, or via a cannula). b. Collect blood into microcentrifuge tubes containing an anticoagulant.
-
Sample Processing: a. Immediately after collection, centrifuge the blood samples to separate the plasma. b. Transfer the plasma to a clean tube and add an equal volume of acetonitrile. c. Vortex the mixture and then centrifuge to precipitate proteins. d. Transfer the supernatant to a new tube for HPLC analysis. Store at -80°C if not analyzed immediately.[9][10]
Protocol 2: HPLC Analysis of this compound in Rat Plasma
This protocol is based on a validated method for the determination of IHN in rat plasma.[9][10]
Materials and Equipment:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Reverse-phase C18 column (e.g., 4.6 mm x 150 mm, 3.5 µm)
-
Acetonitrile (HPLC grade)
-
Phosphate (B84403) buffer (5mM, pH 6.0)
-
Internal standard (e.g., mebendazole)
-
Acetonitrile-extracted plasma samples
Chromatographic Conditions:
-
Mobile Phase: Acetonitrile/Phosphate buffer (35:65, v/v)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 262 nm
-
Injection Volume: 20 µL
-
Column Temperature: Ambient
Procedure:
-
Standard Curve Preparation: Prepare a series of standard solutions of IHN and the internal standard in a mixture of acetonitrile and phosphate buffer to create a calibration curve (e.g., 1.5-100.0 µg/mL).
-
Sample Analysis: a. Inject the prepared standards and samples onto the HPLC system. b. Record the chromatograms and integrate the peak areas for IHN and the internal standard.
-
Quantification: a. Construct a calibration curve by plotting the ratio of the peak area of IHN to the peak area of the internal standard against the concentration of the IHN standards. b. Determine the concentration of IHN in the unknown samples using the calibration curve.
Visualizations
References
- 1. research-support.uq.edu.au [research-support.uq.edu.au]
- 2. Wax-matrix extended-release niacin vs this compound: a comparison of wax-matrix, extended-release niacin to this compound "no-flush" niacin in persons with mild to moderate dyslipidemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inositol nicotinate - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Enzymatic hydrolysis of pentaerythritoltetranicotinate and meso-inositolhexanicotinate in blood and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. news-medical.net [news-medical.net]
- 6. This compound self-micelle solid dispersion is an efficient drug delivery system in the mouse model of non-alcoholic fatty liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. research.fsu.edu [research.fsu.edu]
- 9. Determination of this compound in rat plasma by high performance liquid chromatography with UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Gavage Techniques in Small Animals | Animals in Science [queensu.ca]
- 12. mdpi.com [mdpi.com]
- 13. Biotransformation and pharmacokinetics of this compound in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Labyrinth: A Technical Support Guide to Inositol Hexanicotinate's Conflicting Effects on Cholesterol
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides a comprehensive guide to understanding the often-conflicting research surrounding Inositol (B14025) Hexanicotinate (IHN) and its impact on cholesterol metabolism. Here, we dissect the available data, present it in a comparative format, and offer troubleshooting insights for your own experimental designs.
Frequently Asked Questions (FAQs)
Q1: Why are there conflicting results regarding the efficacy of Inositol Hexanicotinate in modulating cholesterol levels?
The conflicting results in the literature on this compound's (IHN) effect on cholesterol can be attributed to several factors:
-
Bioavailability and Hydrolysis: The primary hypothesis for IHN's action is its slow hydrolysis into inositol and free nicotinic acid (niacin)[1][2]. However, the extent and rate of this breakdown appear to be highly variable and may be insufficient to produce a significant lipid-lowering effect in some cases[2][3]. Some studies suggest that IHN shows no evidence of bioavailability, behaving similarly to a placebo[4].
-
Dosage and Duration: Early studies and some recent research suggesting positive outcomes often utilized higher doses of IHN (e.g., 1 gram twice daily) over several weeks or months[5][6][7]. Conversely, studies reporting no significant effect may have used lower doses or shorter durations[4][8].
-
Formulation and Control Groups: The formulation of IHN and the type of control group used (placebo vs. other forms of niacin) can significantly influence study outcomes. For instance, a study comparing IHN to a wax-matrix extended-release niacin found the latter to be effective while IHN was not[4][9][10].
-
Patient Population: The baseline lipid profiles and underlying health conditions of the study participants can also play a role in the observed effects.
Q2: What is the proposed mechanism of action for this compound on cholesterol?
This compound is the hexanicotinic acid ester of meso-inositol, consisting of six molecules of nicotinic acid (niacin) bound to a central inositol molecule[1][2]. The proposed mechanism of action is a slow, sustained release of nicotinic acid, which is believed to:
-
Decrease the mobilization of free fatty acids.
-
Reduce the synthesis of Very Low-Density Lipoprotein (VLDL) in the liver, which in turn leads to a decrease in Low-Density Lipoprotein (LDL) and triglycerides[1][11].
-
Inhibit cholesterol synthesis in the liver[1].
-
Increase High-Density Lipoprotein (HDL) levels by reducing its breakdown[1].
This slow release is also the reason IHN is often marketed as "no-flush" niacin, as it is thought to avoid the common side effect of flushing associated with immediate-release niacin[5][6].
Troubleshooting Experimental Discrepancies
Q3: We are not observing a significant lipid-lowering effect with IHN in our experiments. What could be the issue?
If you are not seeing the expected effects of IHN on cholesterol levels, consider the following:
-
Verify Bioavailability: As some studies have questioned the bioavailability of IHN[4][12], it is crucial to assess whether free nicotinic acid is being released in your experimental model. This can be done through pharmacokinetic substudies measuring plasma levels of nicotinic acid over time.
-
Dosage and Administration: Review the dosage and administration schedule. Doses ranging from 1500 mg to 4 grams daily, in divided doses, have been reported in studies showing a positive effect[1]. Ensure the duration of your experiment is sufficient, as some studies suggest effects are seen after several weeks or months of treatment[1][5][7].
-
Baseline Lipid Levels: The effect of IHN may be more pronounced in subjects with significantly elevated baseline cholesterol and triglyceride levels.
-
Dietary Control: Ensure that the diet of your study subjects is well-controlled, as dietary fat and cholesterol intake can significantly impact lipid profiles and potentially mask the effects of IHN.
Quantitative Data Summary
The following tables summarize the quantitative data from key studies, highlighting the conflicting findings on the effect of this compound on lipid profiles.
Table 1: Studies Reporting a Positive Effect of this compound on Lipid Profile
| Study/Reference | Dosage | Duration | Total Cholesterol | LDL Cholesterol | HDL Cholesterol | Triglycerides | VLDL |
| Kazmi et al. (2023)[6] | 1g twice daily | 12 weeks | ↓ Significant | ↓ Significant | ↑ Significant | ↓ Significant | ↓ Significant |
| Abstract (2019)[5] | 1g twice daily | 12 weeks | ↓ 7.9% | ↓ 12.5% | ↑ 9.8% | ↓ 18.5% | ↓ 11.7% |
| Dormer and Fisher (as cited in[7]) | 400mg 3-4 times daily | 40 weeks | ↓ Significant | Not Reported | Not Reported | Not Reported | Not Reported |
Note: "↓" indicates a decrease, "↑" indicates an increase. Percentage changes are calculated from the mean values provided in the abstract.
Table 2: Studies Reporting No Significant Effect or Inferiority of this compound on Lipid Profile
| Study/Reference | Dosage | Duration | Total Cholesterol | LDL Cholesterol | HDL Cholesterol | Triglycerides |
| Keenan et al. (2013)[4][9][10] | 1500 mg/day | 6 weeks | No significant improvement | No significant improvement | No significant improvement | No significant improvement |
| Pilot Study (2011)[8] | 1500 mg/day | 6 weeks | No significant improvement | No significant improvement | No significant improvement | No significant improvement |
Experimental Protocols
Protocol 1: Clinical Trial Investigating the Efficacy of this compound on Dyslipidemia (Based on Kazmi et al., 2023[6] and Abstract, 2019[5])
-
Objective: To evaluate the efficacy and safety of this compound in improving the serum lipid profile of patients with dyslipidemia.
-
Study Design: Prospective, open-label, single-arm study.
-
Participant Selection:
-
Inclusion Criteria: Patients aged ≥30 years with dyslipidemia (e.g., females with HDL-C <50mg/dl and males with HDL-C <40mg/dl).
-
Exclusion Criteria: Patients with known liver disease or those on other lipid-lowering agents that could interfere with the results (though some studies allowed concomitant statin use).
-
-
Intervention:
-
Drug: this compound.
-
Dosage: Initiate with 500 mg per day and uptitrate over 3 weeks to a maximum dose of 1 gram twice daily.
-
-
Duration: 12 weeks.
-
Data Collection:
-
Baseline (Week 0) and End of Study (Week 12).
-
Parameters: Lipid profile (Total Cholesterol, LDL-C, HDL-C, VLDL, Triglycerides), fasting blood glucose, liver function tests (LFT), and kidney function tests (KFT).
-
-
Outcome Measures:
-
Primary: Percentage change in HDL-C from baseline.
-
Secondary: Percentage change in other lipid parameters, fasting blood glucose, and assessment of adverse effects.
-
Protocol 2: Comparative Clinical Trial of Wax-Matrix Extended-Release Niacin vs. This compound (Based on Keenan et al., 2013[4][9][10])
-
Objective: To compare the efficacy and tolerability of wax-matrix extended-release niacin (WMER) and this compound (IHN) with each other and a placebo.
-
Study Design: 6-week, blinded, placebo-controlled, parallel-group trial.
-
Participant Selection:
-
Inclusion Criteria: Subjects with mild-to-moderate dyslipidemia (e.g., LDL-C = 130-190 mg/dL).
-
-
Intervention:
-
Group 1: WMER (1500 mg/day).
-
Group 2: IHN (1500 mg/day).
-
Group 3: Placebo.
-
A 4-week diet lead-in period precedes the intervention.
-
-
Duration: 6 weeks.
-
Data Collection:
-
Baseline and 6 weeks.
-
Parameters: Lipid profile, blood chemistry profiles, monitoring of diet, medication compliance, and side effects.
-
-
Outcome Measures:
-
Primary: Percentage change in LDL-C, Total Cholesterol, HDL-C, and non-HDL-C.
-
Secondary: Assessment of tolerability and adverse events.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Proposed mechanism of this compound on cholesterol.
Caption: A typical experimental workflow for an IHN clinical trial.
Caption: Logical relationship of factors contributing to conflicting IHN results.
References
- 1. altmedrev.com [altmedrev.com]
- 2. news-medical.net [news-medical.net]
- 3. crnusa.org [crnusa.org]
- 4. Wax-matrix extended-release niacin vs this compound: a comparison of wax-matrix, extended-release niacin to this compound "no-flush" niacin in persons with mild to moderate dyslipidemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. Medical and Research Publications [medicalandresearch.com]
- 7. clinician.com [clinician.com]
- 8. researchgate.net [researchgate.net]
- 9. supplysidesj.com [supplysidesj.com]
- 10. Slow-release niacin backed for lowering cholesterol, finds Lonza study [nutraingredients.com]
- 11. droracle.ai [droracle.ai]
- 12. Targeting mulitple dyslipidemias with fixed combinations – focus on extended release niacin and simvastatin - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Inositol Hexanicotinate and Extended-Release Niacin for Dyslipidemia Management
A critical evaluation of the evidence on lipid-modifying efficacy, bioavailability, and vasodilatory side effects for researchers and drug development professionals.
In the management of dyslipidemia, a key risk factor for cardiovascular disease, various formulations of niacin (nicotinic acid) have been explored for their lipid-modifying properties. Among these, extended-release niacin (ERN) has been a long-standing therapeutic option. In contrast, Inositol (B14025) Hexanicotinate (IHN), often marketed as "no-flush" niacin, has been promoted as an alternative with fewer vasodilatory side effects. This guide provides a comprehensive comparison of the efficacy, safety, and mechanisms of action of these two agents, supported by experimental data, to inform research and development in this area.
Lipid-Lowering Efficacy: A Head-to-Head Comparison
A pivotal blinded, placebo-controlled clinical trial directly compared the lipid-modifying effects of a wax-matrix extended-release niacin (WMER, a form of ERN) with IHN and a placebo in subjects with mild-to-moderate dyslipidemia. The results of this study are summarized in the table below.
| Lipid Parameter | Wax-Matrix Extended-Release Niacin (1500 mg/d) | Inositol Hexanicotinate (1500 mg/d) | Placebo |
| Total Cholesterol | -11% (P < .001) | No significant improvement | No significant improvement |
| Low-Density Lipoprotein (LDL) | -18% (P < .001) | No significant improvement | No significant improvement |
| High-Density Lipoprotein (HDL) | +12% (P < .001) | No significant improvement | No significant improvement |
| Non-HDL Cholesterol | -15% (P < .001) | No significant improvement | No significant improvement |
| Triglycerides | -9% | No significant improvement | No significant improvement |
Table 1: Comparative Effects on Lipid Profiles. [1][2][3]
The data unequivocally demonstrates that WMER significantly improves the lipid profile by reducing total cholesterol, LDL cholesterol, and non-HDL cholesterol, while increasing HDL cholesterol.[1][2][3] Conversely, the effects of IHN on these parameters were found to be statistically insignificant and comparable to placebo.[1][2][3]
Bioavailability and Mechanism of Action
The disparate clinical efficacy between ERN and IHN can be attributed to fundamental differences in their bioavailability and the release of active nicotinic acid.
Extended-Release Niacin: ERN formulations are designed to slowly release nicotinic acid over several hours. This controlled release allows for the maintenance of therapeutic plasma concentrations of free nicotinic acid, which is essential for its lipid-modifying effects.[4] A pharmacokinetic substudy of the aforementioned clinical trial demonstrated that WMER has an intermediate release and absorption rate over 6 hours.[1][3]
This compound: IHN is an ester of inositol and six molecules of nicotinic acid.[5] It is theorized to be hydrolyzed in the body, slowly releasing nicotinic acid and thereby avoiding the rapid spike in plasma concentration that causes flushing. However, multiple studies have shown that IHN has little to no bioavailability of free nicotinic acid.[1][3][6] The same pharmacokinetic substudy found no evidence of bioavailability for IHN.[1][3] This lack of free nicotinic acid in circulation explains its inability to significantly alter lipid profiles.[6]
Signaling Pathway for Niacin's Lipid-Modifying Effects
The primary mechanism by which niacin exerts its lipid-lowering effects involves the inhibition of diacylglycerol acyltransferase-2 (DGAT2), a key enzyme in the liver for triglyceride synthesis.[7][8] This leads to a reduction in hepatic VLDL (Very Low-Density Lipoprotein) production and secretion, which in turn reduces the levels of LDL cholesterol.[7][8][9] Niacin also reduces the catabolism of ApoA-I, the primary apolipoprotein in HDL, leading to increased HDL levels.[9]
The Flushing Effect: A Comparative Perspective
The most common side effect of niacin therapy is cutaneous vasodilation, commonly known as flushing, which manifests as redness, warmth, and itching of the skin.[4][10]
Extended-Release Niacin: Due to the rapid absorption of immediate-release niacin, flushing is a very common side effect.[4] Extended-release formulations were developed to mitigate this by slowing down the rate of niacin absorption.[4] In the comparative trial, while WMER was generally well-tolerated, there was one dropout due to flushing.[1][3]
This compound: IHN is often marketed as "flush-free" because it is not supposed to release significant amounts of free nicotinic acid at once.[4][5] The clinical trial confirmed that IHN was well tolerated with no dropouts due to flushing, which is consistent with its lack of bioavailability.[1][3]
Signaling Pathway for Niacin-Induced Flushing
Niacin-induced flushing is primarily mediated by the activation of the G-protein coupled receptor 109A (GPR109A) on dermal Langerhans cells.[4] This activation leads to the release of arachidonic acid and the subsequent production of prostaglandins (B1171923), particularly prostaglandin (B15479496) D2 (PGD2) and prostaglandin E2 (PGE2).[4] These prostaglandins then act on receptors in the dermal capillaries, causing vasodilation and the characteristic flushing symptoms.[4]
References
- 1. gpsych.bmj.com [gpsych.bmj.com]
- 2. Effect of the rate of niacin administration on the plasma and urine pharmacokinetics of niacin and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. esmed.org [esmed.org]
- 4. Measuring flushing symptoms with extended-release niacin using the flushing symptom questionnaire©: results from a randomised placebo-controlled clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Biorelevant In Vitro Release Testing and In Vivo Study of Extended-Release Niacin Hydrophilic Matrix Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Flushing ASsessment Tool (FAST): psychometric properties of a new measure assessing flushing symptoms and clinical impact of niacin therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. The bioavailability of sustained release nicotinic acid formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Wax-matrix extended-release niacin vs this compound: a comparison of wax-matrix, extended-release niacin to this compound "no-flush" niacin in persons with mild to moderate dyslipidemia - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Inositol Hexanicotinate and Pentoxifylline in Peripheral Vascular Disease Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Inositol (B14025) Hexanicotinate and Pentoxifylline (B538998), two therapeutic agents investigated for the management of peripheral vascular disease (PVD). The following sections detail their mechanisms of action, present quantitative data from preclinical and clinical studies, and outline common experimental protocols used in PVD research.
Introduction to Inositol Hexanicotinate and Pentoxifylline
Peripheral vascular disease is characterized by reduced blood flow to the limbs, most commonly due to atherosclerosis. This can lead to intermittent claudication, a condition marked by pain and cramping in the legs during exercise. Both this compound and Pentoxifylline have been explored as potential treatments to alleviate these symptoms by improving blood circulation.
This compound , also known as inositol hexaniacinate, is a compound composed of inositol and six molecules of nicotinic acid (niacin).[1][2][3] It is often marketed as a "no-flush" form of niacin because it is metabolized slowly in the body, gradually releasing nicotinic acid.[4] This slow release is believed to cause vasodilation and improve blood flow without the common side effect of skin flushing associated with niacin.[4] Its therapeutic effects in PVD are attributed to this vasodilatory action, as well as potential lipid-lowering and fibrinolytic properties.[1][2]
Pentoxifylline is a xanthine (B1682287) derivative that has been used to treat muscle pain in individuals with peripheral artery disease.[5] Its primary mechanism of action is to improve blood flow by enhancing the flexibility of red blood cells (erythrocyte deformability) and decreasing blood viscosity.[5][6] It is a non-selective phosphodiesterase inhibitor that leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP), which in turn contributes to its hemorheological effects.[6]
Mechanism of Action
The two compounds exert their therapeutic effects through distinct yet partially overlapping pathways aimed at improving peripheral circulation.
This compound
This compound primarily acts as a prodrug of nicotinic acid (niacin).[4] Upon ingestion, it is slowly hydrolyzed in the body to release free nicotinic acid and inositol.[1][2] The gradual release of nicotinic acid is central to its mechanism.
-
Vasodilation: Nicotinic acid is a known vasodilator that widens blood vessels, thereby improving blood flow to the extremities.[3][4] This effect is mediated by the production of prostaglandins (B1171923) such as prostaglandin (B15479496) D2 and E2.[4]
-
Fibrinolysis: Some studies suggest that this compound may have fibrinolytic properties, helping to break down blood clots that can obstruct blood vessels.[1][2]
-
Lipid-Lowering Effects: As a form of niacin, it can contribute to a reduction in total cholesterol, LDL, and triglycerides, which are key factors in the progression of atherosclerosis.[1][2]
Pentoxifylline
Pentoxifylline's primary therapeutic benefit in PVD stems from its effects on blood rheology.[5][6] It improves the flow properties of blood, particularly in the microcirculation.
-
Increased Erythrocyte Deformability: Pentoxifylline increases the flexibility of red blood cells, allowing them to pass more easily through narrowed capillaries.[5]
-
Decreased Blood Viscosity: By improving red blood cell flexibility and reducing platelet aggregation, Pentoxifylline lowers the overall viscosity of the blood.[5][7]
-
Phosphodiesterase Inhibition: As a phosphodiesterase inhibitor, Pentoxifylline increases intracellular cAMP levels, which contributes to its vasodilatory and anti-inflammatory effects.[6]
-
Anti-inflammatory and Antiplatelet Effects: It has been shown to inhibit platelet aggregation and reduce the production of pro-inflammatory cytokines.[7][8]
Data Presentation: Quantitative Comparison
The following tables summarize quantitative data from clinical trials and preclinical studies on the efficacy of this compound and Pentoxifylline in PVD models. It is important to note that direct head-to-head comparative trials are limited.
Clinical Efficacy in Intermittent Claudication
| Outcome Measure | This compound | Pentoxifylline | Citation(s) |
| Pain-Free Walking Distance (PFWD) | Statistically significant increase reported in a study with a dosage of 2g twice daily for 3 months. | A meta-analysis showed a weighted mean difference of 29.4 meters (95% CI 13.0 to 45.9 m) in improvement compared to placebo. | [2][9][10] |
| Absolute Claudication Distance (ACD) / Maximum Walking Distance (MWD) | Subjective improvement reported to be significantly greater than placebo after 3 months. | A meta-analysis reported a weighted mean difference of 48.4 meters (95% CI 18.3 to 78.6 m) in improvement compared to placebo. | [2][9][10] |
Hemorheological and Hemodynamic Effects
| Parameter | This compound | Pentoxifylline | Citation(s) |
| Blood Viscosity | Not extensively quantified in available PVD studies. | Significant decrease in whole blood and plasma viscosity observed in patients. | [8][11] |
| Erythrocyte Deformability | Not a primary reported mechanism. | Significant increase in erythrocyte deformability (filtrability) in patients. | [7][11] |
| Peripheral Blood Flow | Studies suggest improved digital blood flow in Raynaud's phenomenon. | Significant enhancement of resting and post-ischemic blood flow in the lower limbs. | [12][13] |
| Fibrinogen Levels | Potential reduction in plasma fibrinogen. | Observed reduction in plasma fibrinogen. | [2][8] |
Experimental Protocols
The following are descriptions of common experimental models and protocols used to evaluate the efficacy of therapeutic agents for peripheral vascular disease.
Animal Models of Peripheral Artery Disease
A widely used preclinical model to study PVD and test potential therapies is the femoral artery ligation model .[14][15] This surgical procedure induces hindlimb ischemia, mimicking the reduced blood flow seen in patients with PVD.
Typical Protocol for Femoral Artery Ligation in Rodents:
-
Anesthesia: The animal (commonly a mouse or rat) is anesthetized using an appropriate anesthetic agent (e.g., ketamine/xylazine cocktail or isoflurane).[15]
-
Surgical Site Preparation: The groin area of one hindlimb is shaved and sterilized.
-
Incision and Exposure: A small incision is made in the skin overlying the femoral artery. The underlying tissues are carefully dissected to expose the femoral artery and its branches.
-
Ligation: The femoral artery is ligated at one or two points (proximal and distal to the origin of the deep femoral artery) using surgical suture.[14] In some variations of the model, a segment of the artery is excised between the ligatures.[16]
-
Wound Closure: The incision is closed in layers using sutures or surgical staples.
-
Post-operative Care: Analgesics are administered to manage pain, and the animal is monitored during recovery.
-
Assessment of Ischemia and Reperfusion: Blood flow in the ischemic limb is typically measured at baseline and at various time points post-ligation using techniques like Laser Doppler Perfusion Imaging (LDPI).[14] Functional recovery can be assessed through observation of limb use and exercise capacity on a treadmill.[15]
Variations of this model, such as the use of ameroid constrictors to induce gradual occlusion, have been developed to more closely mimic the chronic nature of human PVD.[14][17]
Clinical Trial Protocols for Intermittent Claudication
Clinical trials evaluating treatments for intermittent claudication typically follow a randomized, double-blind, placebo-controlled design.[9]
Key Components of a Clinical Trial Protocol:
-
Patient Population: Patients with a confirmed diagnosis of PVD and stable intermittent claudication (e.g., Fontaine Stage II).[9]
-
Inclusion/Exclusion Criteria: Specific criteria related to the severity of the disease (e.g., defined range for ankle-brachial index and walking distance), comorbidities, and concomitant medications.
-
Intervention: Administration of the investigational drug (e.g., this compound or Pentoxifylline) at a specified dose and frequency, compared to a placebo.
-
Primary Endpoints:
-
Pain-Free Walking Distance (PFWD): The distance a patient can walk on a standardized treadmill test before the onset of claudication pain.[9]
-
Maximum Walking Distance (MWD) or Absolute Claudication Distance (ACD): The total distance a patient can walk on a treadmill until the pain becomes too severe to continue.[9]
-
-
Secondary Endpoints:
-
Ankle-Brachial Index (ABI) measurements at rest and after exercise.
-
Quality of life assessments using validated questionnaires.
-
Adverse event monitoring.
-
-
Duration: Treatment periods typically range from several weeks to months to assess efficacy and safety.[10]
Visualizations: Signaling Pathways and Experimental Workflow
Signaling Pathways
Caption: Mechanisms of action for this compound and Pentoxifylline.
Experimental Workflow
Caption: General experimental workflow for preclinical PVD studies.
Conclusion
Both this compound and Pentoxifylline have demonstrated some efficacy in improving symptoms of peripheral vascular disease, particularly intermittent claudication. Their mechanisms of action differ, with this compound primarily acting as a vasodilator through the slow release of nicotinic acid, and Pentoxifylline improving blood rheology by increasing red blood cell deformability and decreasing blood viscosity.
The available quantitative data, particularly for Pentoxifylline, suggests a statistically significant, albeit modest, improvement in walking distance for patients with intermittent claudication.[9][10] The evidence for this compound is generally derived from older and smaller studies, and while positive effects on walking distance have been reported, more robust, large-scale clinical trials are needed to firmly establish its clinical efficacy and to allow for a direct comparison with other agents like Pentoxifylline.[2][18][19]
For researchers and drug development professionals, the choice between these or other novel compounds for further investigation in PVD will depend on the specific therapeutic target and the desired mechanism of action. The experimental models and protocols outlined in this guide provide a framework for conducting such evaluations. Future research, including head-to-head comparative trials, is warranted to better delineate the relative efficacy and optimal use of these and other therapies for peripheral vascular disease.
References
- 1. altmedrev.com [altmedrev.com]
- 2. altmedrev.com [altmedrev.com]
- 3. Inositol nicotinate - Wikipedia [en.wikipedia.org]
- 4. What is Inositol Nicotinate used for? [synapse.patsnap.com]
- 5. Pharmacology of pentoxifylline, a hemorheologic agent for the treatment of intermittent claudication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pentoxifylline for intermittent claudication - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [Pentoxifylline in the blood rheological and coagulative changes in chronic respiratory failure] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Hemorheological effects of pentoxifylline on disturbed flow behavior of blood in patients with cerebrovascular insufficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Management of intermittent claudication with pentoxifylline: meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. acpjournals.org [acpjournals.org]
- 11. Double-blind, crossover study of the clinical efficacy and the hemorheological effects of pentoxifylline in patients with occlusive arterial disease of the lower limbs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Studies of the clinical pharmacology and therapeutic efficacy of pentoxifylline in peripheral obstructive arterial disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. An experimentally controlled evaluation of the effect of inositol nicotinate upon the digital blood flow in patients with Raynaud's phenomenon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Peripheral vascular disease: Preclinical models and emerging therapeutic targeting of the vascular endothelial growth factor ligand-receptor system - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. An Experimental Model of Peripheral Ischemia: A Procedure to Generate Peripheral Ischemia via Femoral Artery Ligation in a Rabbit [jove.com]
- 17. ahajournals.org [ahajournals.org]
- 18. caringsunshine.com [caringsunshine.com]
- 19. Relationship: Arteriosclerosis and Inositol nicotinate - Vitabase [stag.vitabase.com]
A Comparative Analysis of Inositol Hexanicotinate and Cilostazol for the Management of Intermittent Claudication
For Researchers, Scientists, and Drug Development Professionals
Intermittent claudication (IC), a hallmark symptom of peripheral artery disease (PAD), significantly impairs the quality of life by causing pain and cramping in the lower extremities during physical activity. This guide provides a detailed, evidence-based comparison of two therapeutic agents used in its management: Inositol Hexanicotinate and Cilostazol (B1669032). While direct head-to-head clinical trial data is limited, this analysis synthesizes available clinical evidence, pharmacological profiles, and mechanisms of action to offer a comprehensive overview for the scientific community.
Mechanism of Action
The therapeutic effects of this compound and Cilostazol in intermittent claudication stem from distinct pharmacological pathways.
This compound , a niacin (vitamin B3) derivative, is believed to exert its effects through several mechanisms. It is metabolized in the body to release nicotinic acid, which can induce vasodilation, potentially improving blood flow to the extremities.[1][2] Additionally, it may have fibrinolytic properties and can contribute to lowering lipid levels, addressing some of the underlying pathologies of atherosclerosis.[3][4]
Cilostazol , on the other hand, is a phosphodiesterase III (PDE3) inhibitor.[5][6][7] By inhibiting PDE3, it increases the intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP) in platelets and blood vessels. This elevation in cAMP leads to reversible inhibition of platelet aggregation and vasodilation, both of which are crucial in improving blood flow and alleviating the symptoms of intermittent claudication.[5][6][8]
Signaling Pathways
The distinct mechanisms of action of Cilostazol and this compound can be visualized through their respective signaling pathways.
Caption: Cilostazol inhibits PDE3, increasing cAMP and leading to vasodilation and antiplatelet effects.
Caption: this compound is thought to work by releasing niacin, causing vasodilation and other effects.
Clinical Efficacy: A Comparative Summary
While no direct head-to-head trials were identified, the following tables summarize the efficacy data from separate clinical trials for each compound against placebo.
Cilostazol: Efficacy Data from Randomized Controlled Trials
| Outcome Measure | Dosage | Duration | Mean Improvement vs. Placebo | Certainty of Evidence |
| Initial Claudication Distance (ICD) | 100 mg twice daily | 12-24 weeks | 26.49 meters[9] | Low |
| Absolute Claudication Distance (ACD) / Maximal Walking Distance (MWD) | 100 mg twice daily | 12-24 weeks | 39.57 meters[9] | Very Low |
| Percentage Improvement in MWD | 100 mg twice daily | 24 weeks | 51% (geometric mean)[10] | - |
| Percentage Improvement in MWD | 50 mg twice daily | 24 weeks | 38% (geometric mean)[10] | - |
Note: Certainty of evidence as reported in a Cochrane review.[9]
This compound: Efficacy Data from Controlled Trials
| Outcome Measure | Dosage | Duration | Key Findings |
| Walking Distance | 4 grams daily | 3 months | Significant improvement in the number of steps before excessive pain compared to placebo.[11] |
| Walking Distance | 2 grams twice daily | 3 months | Significant improvement reported in multiple studies.[3] |
Experimental Protocols: A Methodological Overview
The clinical trials assessing the efficacy of both agents in intermittent claudication have generally followed a randomized, double-blind, placebo-controlled design.
Typical Experimental Workflow for Intermittent Claudication Trials
Caption: A standard workflow for clinical trials in intermittent claudication.
Key elements of these protocols include:
-
Patient Population : Adults (typically ≥40 years) with a confirmed diagnosis of stable, symptomatic intermittent claudication secondary to peripheral artery disease.
-
Inclusion Criteria : Often include a specified range for ankle-brachial index (ABI) and a reproducible baseline claudication distance on a standardized treadmill test.
-
Intervention : Administration of the investigational drug (e.g., Cilostazol 50 mg or 100 mg twice daily; this compound at varying doses) or a matching placebo.
-
Primary Endpoints : The primary measures of efficacy are typically the change from baseline in maximal walking distance (MWD) or absolute claudication distance (ACD), and the pain-free walking distance (PFWD) or initial claudication distance (ICD).
-
Treadmill Testing : A standardized protocol is used, often involving a constant speed and gradually increasing grade, to measure walking distances.
-
Safety Assessments : Monitoring of adverse events, vital signs, and laboratory parameters throughout the study.
Safety and Tolerability
Cilostazol is generally well-tolerated, with the most common side effects being headache, diarrhea, abnormal stools, and palpitations.[10][12] These are often mild and may resolve with continued use. However, cilostazol carries a black box warning and is contraindicated in patients with heart failure of any severity due to an increased risk of mortality observed with other PDE3 inhibitors in this patient population.[8]
This compound is often marketed as "no-flush niacin" and is generally associated with fewer of the side effects, such as flushing and gastrointestinal distress, that are common with standard niacin therapy.[4]
Conclusion for the Scientific Community
Based on the available evidence, both Cilostazol and this compound demonstrate potential benefits in improving walking distance in patients with intermittent claudication. Cilostazol has a more robust body of clinical trial data supporting its efficacy, with specific metrics on the degree of improvement in walking distance.[10][13][14] Its mechanism of action as a PDE3 inhibitor is well-defined.[5][6][7]
This compound appears to be a safe alternative, with a different proposed mechanism of action centered on vasodilation and potential lipid-lowering and fibrinolytic effects.[1][2][3] However, the clinical evidence for its efficacy, while positive, is less extensive and some studies have methodological limitations.[1]
The choice between these agents in a clinical or research setting may be guided by the patient's cardiovascular comorbidities, particularly the presence of heart failure, and their tolerance for potential side effects. Further research, including direct head-to-head comparative trials, would be invaluable to definitively establish the relative efficacy and safety of these two compounds in the management of intermittent claudication.
References
- 1. caringsunshine.com [caringsunshine.com]
- 2. Inositol Nicotinate: Health Benefits, Side Effects, Uses, Dose & Precautions [rxlist.com]
- 3. altmedrev.com [altmedrev.com]
- 4. altmedrev.com [altmedrev.com]
- 5. droracle.ai [droracle.ai]
- 6. Cilostazol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Cilostazol for intermittent claudication - PMC [pmc.ncbi.nlm.nih.gov]
- 8. droracle.ai [droracle.ai]
- 9. Cilostazol for intermittent claudication - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A new pharmacological treatment for intermittent claudication: results of a randomized, multicenter trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Natural treatments intermittent claudication | Research Starters | EBSCO Research [ebsco.com]
- 12. Cilostazol: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 13. ahajournals.org [ahajournals.org]
- 14. Cilostazol has beneficial effects in treatment of intermittent claudication: results from a multicenter, randomized, prospective, double-blind trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Vasodilatory Effects of Inositol Hexanicotinate Against a Placebo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the vasodilatory effects of Inositol (B14025) Hexanicotinate (IHN) against a placebo, supported by available experimental data from placebo-controlled clinical trials. The information is presented to aid researchers, scientists, and drug development professionals in understanding the evidence base for IHN's vascular effects.
Mechanism of Action: Prostaglandin-Mediated Vasodilation
Inositol hexanicotinate exerts its vasodilatory effect through its hydrolysis into inositol and nicotinic acid (niacin).[1] Nicotinic acid is the primary active moiety responsible for the observed vascular response. The proposed mechanism involves the stimulation of prostaglandin (B15479496) synthesis, specifically Prostaglandin D2 (PGD2) and Prostaglandin E2 (PGE2), in the skin.[1] These prostaglandins (B1171923) then act on their respective receptors on vascular smooth muscle cells to induce vasodilation.
The signaling pathway is initiated by the binding of nicotinic acid to its receptor on skin cells, leading to the activation of cyclooxygenase (COX) enzymes and the subsequent production of PGD2 and PGE2. These prostaglandins are then released and act in a paracrine manner on nearby blood vessels.
Caption: Signaling pathway of this compound-induced vasodilation.
Experimental Validation: Placebo-Controlled Trials
The vasodilatory effects of this compound have been investigated in several double-blind, placebo-controlled clinical trials, primarily in patient populations with conditions characterized by peripheral vascular insufficiency, such as Raynaud's disease and intermittent claudication.
Experimental Workflow
The general workflow for these clinical trials involved recruiting patients with a confirmed diagnosis, a baseline assessment period, followed by randomization to either the this compound or a placebo group. The treatment period was typically several weeks to months, during which various clinical endpoints were measured to assess changes in blood flow and symptoms.
Caption: General experimental workflow for placebo-controlled trials of this compound.
Quantitative Data Summary
The following tables summarize the findings from key placebo-controlled trials. It is important to note that access to the full text of these studies was limited; therefore, the quantitative data presented here is based on the information available in abstracts and systematic reviews and may be incomplete.
Table 1: Efficacy of this compound in Primary Raynaud's Disease
| Outcome Measure | This compound Group | Placebo Group | p-value | Reference |
| Frequency of Attacks | Demonstrably fewer attacks | No significant change | <0.05 | Sunderland et al., 1988 |
| Duration of Attacks | Demonstrably shorter attacks | No significant change | <0.05 | Sunderland et al., 1988 |
| Subjective Improvement | Reported feeling better | No significant change | Not specified | Sunderland et al., 1988 |
Table 2: Efficacy of this compound in Intermittent Claudication
| Outcome Measure | This compound Group | Placebo Group | p-value | Reference |
| Pain-Free Walking Distance | Statistically significant increase | Gradual increase | <0.05 | O'Hara et al., 1988 |
| Maximum Walking Distance | Statistically significant increase | Gradual increase | <0.05 | O'Hara et al., 1988 |
| Subjective Improvement | Significantly greater improvement | Some improvement | <0.05 | O'Hara et al., 1988 |
| Ankle Brachial Pressure Index | No significant change | No significant change | Not significant | Kiff & Quick, 1988 |
Experimental Protocols
Detailed methodologies from the cited studies are summarized below based on available information.
Sunderland GT, et al. (1988): A double-blind randomised placebo controlled trial of hexopal in primary Raynaud's disease.
-
Study Design: Double-blind, randomized, placebo-controlled trial.
-
Participants: 23 patients with primary Raynaud's disease.
-
Intervention: this compound (Hexopal) at a dose of 4 g/day .
-
Control: Matching placebo.
-
Duration: Conducted during cold weather.
-
Outcome Measures:
-
Subjective assessment of well-being.
-
Frequency and duration of vasospastic attacks, recorded by patients.
-
Serum biochemistry and rheology.
-
-
Key Findings: The this compound group experienced subjectively greater well-being and had demonstrably shorter and fewer attacks of vasospasm compared to the placebo group. No significant differences were observed in serum biochemistry or rheology between the groups.
O'Hara J, et al. (1988): The therapeutic efficacy of inositol nicotinate (B505614) (Hexopal) in intermittent claudication: a controlled trial.
-
Study Design: Double-blind, placebo-controlled trial.
-
Participants: Patients with intermittent claudication.
-
Intervention: Inositol nicotinate (Hexopal).
-
Control: Matching placebo.
-
Duration: 3 months.
-
Outcome Measures:
-
Walking distance to the onset of claudication pain (pain-free walking distance).
-
Maximum walking distance.
-
Subjective assessment of improvement.
-
-
Key Findings: The study provided evidence that this compound can be beneficial in the management of intermittent claudication, with statistically significant improvements in walking distance compared to placebo.
Kiff RS, Quick CRG. (1988): Does inositol nicotinate (Hexopal) influence intermittent claudication? A controlled trial.
-
Study Design: Controlled trial (details on blinding and randomization not fully available in abstract).
-
Participants: Patients with intermittent claudication.
-
Intervention: Inositol nicotinate (Hexopal).
-
Control: Placebo.
-
Outcome Measures:
-
Objective measurements of claudication (e.g., walking distance).
-
Subjective assessments of improvement.
-
-
Key Findings: The study found that inositol nicotinate failed to improve objective measurements of claudication, although subjective assessments were marginally improved.
Conclusion
The available evidence from placebo-controlled trials suggests that this compound may have a modest beneficial effect on the symptoms of peripheral vascular diseases such as Raynaud's disease and intermittent claudication, likely through its vasodilatory properties. The mechanism of action is attributed to the release of nicotinic acid and subsequent stimulation of prostaglandin synthesis. However, the magnitude of the effect and the consistency of findings across studies vary. Further well-designed clinical trials with larger patient populations and standardized outcome measures are warranted to fully elucidate the therapeutic potential of this compound in managing conditions related to impaired vasodilation.
References
Reproducibility of Inositol Hexanicotinate's Effects on Walking Distance in Peripheral Artery Disease: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reproducibility of inositol (B14025) hexanicotinate's effects on walking distance in patients with Peripheral Artery Disease (PAD), juxtaposed with other therapeutic alternatives. The information is intended to support research and development efforts in the field of vascular medicine.
Introduction
Inositol hexanicotinate, a compound of inositol and nicotinic acid, has been investigated for its potential to alleviate symptoms of intermittent claudication, a hallmark of PAD characterized by pain and cramping in the lower extremities during exercise. The therapeutic rationale is based on the slow release of nicotinic acid (niacin), which is known to have vasodilatory and lipid-lowering properties. However, the clinical evidence for its efficacy, particularly from older studies, has been described as being of low quality in more recent systematic reviews.[1] This guide examines the available data on this compound and compares it with alternative treatments for which more robust quantitative data is accessible.
Quantitative Data on Walking Distance
The following table summarizes the effects of various interventions on walking distance in patients with PAD. It is important to note that while historical studies on this compound reported "significant improvement," specific quantitative data from these trials are not consistently available in publicly accessible literature, making direct comparison challenging.
| Intervention | Dosage | Treatment Duration | Study Population | Change in Maximal Walking Distance (MWD) / Absolute Claudication Distance (ACD) | Reference(s) |
| This compound | 4g daily | 3 months | 100 patients with intermittent claudication | Data on specific distance improvement not consistently reported; studies noted "significant improvement". | [2] |
| Nicotinamide (B372718) Riboside | 1000 mg daily | 6 months | 90 patients with PAD | Increase of ~17.6 meters (57.7 feet) compared to placebo. | [3][4][5] |
| Cilostazol (B1669032) | 100 mg twice daily | 16-24 weeks | Patients with intermittent claudication | Increase of 42.1 to 96.4 meters; ~50.7% improvement from baseline compared to 24.3% for placebo. | [6][7] |
| Pentoxifylline | 1200 mg daily | Up to 24 weeks | Patients with intermittent claudication | Weighted mean difference of +48.4 meters in absolute claudication distance compared to placebo. | [8][9] |
| Propionyl-L-Carnitine | 2g daily | 6-12 months | Patients with intermittent claudication | Net improvement of 16 to 45 meters in peak walking distance compared to placebo. | [10] |
| Ginkgo Biloba | 300 mg daily | 4 months | 62 adults with PAD | Modest, non-significant increase of 91 seconds in maximal walking time compared to a 20-second increase with placebo. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of clinical findings. Below are summaries of the experimental protocols for the key studies cited.
This compound (O'Hara, 1985):
-
Study Design: Double-blind, placebo-controlled study.
-
Participants: 100 patients with intermittent claudication.
-
Intervention: 2 grams of this compound or placebo administered twice daily.
-
Duration: 3 months.
-
Primary Outcome: Assessment of treadmill walking distance and subjective symptoms. The study noted that after factoring out the significant influence of smoking reduction, the this compound group showed significant improvement in treadmill distance.[2]
Nicotinamide Riboside (McDermott et al., 2024):
-
Study Design: Randomized, double-blind, placebo-controlled clinical trial.
-
Participants: 90 individuals with PAD.
-
Intervention: 1000 mg of nicotinamide riboside daily or placebo.
-
Duration: 6 months.
-
Primary Outcome: Change in the 6-minute walk distance.
Cilostazol (Multiple Studies - Pooled Analysis):
-
Study Design: Pooled analysis of nine randomized, controlled trials.
-
Participants: 1258 subjects with intermittent claudication.
-
Intervention: Cilostazol 100 mg twice daily.
-
Duration: Mean follow-up of 20.4 weeks.
-
Primary Outcome: Maximal walking distance (MWD). The analysis demonstrated continued increases in walking distance over the 24-week treatment period.[7]
Pentoxifylline (Meta-analysis):
-
Study Design: Meta-analysis of randomized, placebo-controlled, double-blind clinical trials.
-
Participants: Total of 511 patients for absolute claudication distance analysis.
-
Intervention: Pentoxifylline therapy.
-
Primary Outcomes: Pain-free walking distance and absolute claudication distance measured on a treadmill.[8]
Propionyl-L-Carnitine (Meta-analysis):
-
Study Design: Systematic review and meta-analysis of randomized controlled trials.
-
Participants: 672 patients on propionyl-L-carnitine and 681 on placebo.
-
Intervention: Oral propionyl-L-carnitine, typically 2g daily.
-
Primary Outcome: Peak walking distance (PWD).[10]
Ginkgo Biloba (Gardner et al.):
-
Study Design: Double-blind, placebo-controlled, parallel design trial.
-
Participants: 62 adults with claudication symptoms of PAD.
-
Intervention: 300 mg/day of Ginkgo biloba (EGb 761) or placebo.
-
Duration: 4 months.
-
Primary Outcomes: Maximal and pain-free walking time on a treadmill.
Signaling Pathways and Experimental Workflows
The therapeutic effects of this compound are primarily attributed to its hydrolysis into inositol and nicotinic acid. Nicotinic acid is known to interact with the G-protein coupled receptor 109A (GPR109A), leading to a cascade of downstream effects including vasodilation.
Caption: Proposed signaling pathway of this compound in improving walking distance in PAD.
The following diagram illustrates a typical workflow for a clinical trial evaluating the efficacy of a drug on walking distance in PAD patients.
Caption: Generalized workflow of a randomized controlled trial for intermittent claudication.
Conclusion
While this compound has been explored as a treatment for intermittent claudication in PAD, the historical nature of many studies and the lack of readily available, detailed quantitative data on walking distance improvements make direct comparisons with newer or more rigorously studied alternatives challenging. The vasodilatory mechanism, mediated by the slow release of nicotinic acid, provides a plausible basis for its potential effects. However, for research and drug development purposes, the reproducibility of its effects remains an area requiring further, well-documented clinical investigation with standardized protocols and clear, quantitative endpoints. In contrast, agents like cilostazol and propionyl-L-carnitine, as well as emerging supplements like nicotinamide riboside, have more recent and quantitatively defined evidence supporting their effects on walking distance in the PAD population.
References
- 1. Treatment of intermittent claudication with inositol nicotinate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Does inositol nicotinate (Hexopal) influence intermittent claudication? A controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is Inositol Nicotinate used for? [synapse.patsnap.com]
- 4. Inflammation stimulates niacin receptor (GPR109A/HCA2) expression in adipose tissue and macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inositol nicotinate - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. GPR109A and Vascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Natural treatments intermittent claudication | Research Starters | EBSCO Research [ebsco.com]
- 9. What is the mechanism of Inositol Nicotinate? [synapse.patsnap.com]
- 10. The therapeutic efficacy of inositol nicotinate (Hexopal) in intermittent claudication: a controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
A Systematic Review of Inositol Hexanicotinate's Lipid-Modifying Abilities
For Researchers, Scientists, and Drug Development Professionals
This guide provides a systematic review of the existing scientific literature on the lipid-modifying abilities of inositol (B14025) hexanicotinate (IHN), also known as "no-flush niacin." We objectively compare its performance with alternative niacin formulations and present supporting experimental data to inform research and development in lipid-lowering therapies.
Introduction
Inositol hexanicotinate is a compound consisting of six molecules of nicotinic acid (niacin) esterified to a central inositol molecule.[1] It has been marketed as a dietary supplement and positioned as a "no-flush" alternative to conventional niacin, which is known for causing cutaneous flushing.[2][3] The primary proposed benefit of IHN is to provide the lipid-lowering effects of niacin without this common and often poorly tolerated side effect.[4] This review synthesizes the available evidence on its efficacy and mechanism of action.
Mechanism of Action
The purported mechanism of action of this compound is attributed to the slow release of nicotinic acid.[4][5] Pharmacokinetic studies suggest that the compound is absorbed at least partially intact and is then hydrolyzed in the body to release free nicotinic acid and inositol.[1][4] This gradual release is believed to circumvent the rapid spike in nicotinic acid levels that causes vasodilation and flushing associated with immediate-release niacin.[2]
The lipid-modifying effects are thought to mirror those of niacin, which include:
-
Decreased mobilization of free fatty acids from adipose tissue.[2]
-
Reduced synthesis of very-low-density lipoprotein (VLDL) in the liver, which in turn leads to lower levels of low-density lipoprotein (LDL) and triglycerides.[1][2]
-
Inhibition of cholesterol synthesis in the liver.[1]
-
Increased high-density lipoprotein (HDL) levels, potentially by decreasing its catabolism.[1]
More recent analyses suggest that the mechanism may also involve the targeting of specific receptors, namely HCAR3 (hydroxycarboxylic acid receptor 3) and NIACR1 (niacin receptor 1), which are involved in lipid and glucose metabolism.[6]
Comparative Efficacy in Lipid Modification
The clinical evidence for the lipid-modifying effects of this compound is mixed, with some studies demonstrating significant improvements in lipid profiles while others question its bioavailability and efficacy.
Studies Demonstrating Efficacy
Several clinical studies have reported positive outcomes. For instance, a study by Kazmi et al. (2023) involving dyslipidemia patients treated with 1 gram of IHN twice daily for 12 weeks found a significant decrease in triglycerides (TG), VLDL, total cholesterol, and LDL levels, alongside a significant increase in HDL levels.[2] Notably, no patients in this study experienced flushing.[2] Another study abstract by Kazmi et al. (2019) reported similar significant reductions in TG, VLDL, total cholesterol, and LDL, and a highly significant increase in HDL after 12 weeks of therapy with 1 gram of IHN twice daily.[3]
Studies with Conflicting Evidence
In contrast, a 6-week blinded, placebo-controlled trial comparing 1500 mg/day of wax-matrix extended-release niacin (WMER) with 1500 mg/day of IHN found that while WMER produced significant improvements in total cholesterol (-11%), LDL (-18%), and HDL (+12%), IHN showed no significant improvement in lipids compared to placebo.[7] A pharmacokinetic substudy from this trial indicated that IHN showed no evidence of bioavailability.[7] Furthermore, some reviews have highlighted that no published study has definitively demonstrated that this compound releases free niacin in amounts sufficient to alter plasma lipid levels.[8]
Data Presentation: Quantitative Comparison of Lipid-Modifying Effects
The following table summarizes the quantitative data from key clinical studies on this compound.
| Study (Year) | Dosage | Duration | Patient Population | Baseline Total Cholesterol (mg/dL) | Change in Total Cholesterol | Baseline LDL (mg/dL) | Change in LDL | Baseline HDL (mg/dL) | Change in HDL | Baseline Triglycerides (mg/dL) | Change in Triglycerides |
| Kazmi et al. (2019)[3] | 1g twice daily | 12 weeks | 43 patients with dyslipidemia | 126.69 ± 40.84 | ↓ 10.09 mg/dL (p=0.03) | 70.84 ± 35.62 | ↓ 8.84 mg/dL (p=0.01) | 34.02 ± 6.05 | ↑ 3.35 mg/dL (p<0.001) | 146.10 ± 88.34 | ↓ 27.02 mg/dL (p<0.001) |
| Kazmi et al. (2023)[2] | 1g twice daily | 12 weeks | Dyslipidemia patients (≥30 years) | Not specified | Significant ↓ | Not specified | Significant ↓ | Not specified | Significant ↑ | Not specified | Significant ↓ |
| Keenan et al. (2013)[7] | 1500 mg/day | 6 weeks | 40 subjects with mild-to-moderate dyslipidemia | Not specified | No significant improvement | Not specified | No significant improvement | Not specified | No significant improvement | Not specified | No significant improvement |
Experimental Protocols
Representative Clinical Trial Methodology
A typical experimental design to evaluate the efficacy of this compound on lipid profiles, as synthesized from the reviewed literature[2][3], is as follows:
-
Patient Recruitment: Patients with dyslipidemia (defined by specific lipid level criteria, e.g., males with HDL <40mg/dl and females with HDL <50mg/dl) aged 30 years or older are enrolled.[2][3] Patients may be either statin-naïve or on stable statin therapy.[2]
-
Dosage and Administration: Participants are treated with this compound, often starting with a lower dose (e.g., 500 mg per day) and titrating up to a target dose (e.g., 1 gram twice daily) over a period of several weeks to ensure tolerability.[3]
-
Duration of Study: The treatment period typically lasts for 12 weeks.[2][3]
-
Data Collection: Blood samples are collected at baseline (0 weeks) and at the end of the study period (12 weeks).[2]
-
Biochemical Analysis: The collected blood samples are analyzed for a full lipid profile (total cholesterol, LDL, HDL, VLDL, and triglycerides), as well as safety parameters such as liver function tests (LFT) and kidney function tests (KFT), and fasting blood glucose.[2]
-
Statistical Analysis: Paired t-tests or other appropriate statistical methods are used to compare the baseline and post-treatment values. A p-value of < 0.05 is typically considered statistically significant.[2]
Visualizations
Proposed Signaling Pathway for Niacin's Lipid-Lowering Effect
Caption: Proposed mechanism of this compound's lipid-lowering effects.
Generalized Experimental Workflow for an IHN Clinical Trial
Caption: Generalized workflow of a clinical trial for this compound.
Conclusion
This compound is presented as a "no-flush" niacin alternative for managing dyslipidemia. While some clinical studies support its efficacy in improving lipid profiles without the adverse effect of flushing, other rigorous, placebo-controlled trials have questioned its bioavailability and lipid-lowering capabilities. The conflicting evidence underscores the need for further large-scale, well-designed clinical trials to definitively establish the therapeutic value of this compound in lipid management. Researchers and drug development professionals should critically evaluate the existing literature and consider the inconsistencies in clinical outcomes when designing future studies or considering IHN as a therapeutic agent.
References
- 1. altmedrev.com [altmedrev.com]
- 2. Medical and Research Publications [medicalandresearch.com]
- 3. ahajournals.org [ahajournals.org]
- 4. altmedrev.com [altmedrev.com]
- 5. news-medical.net [news-medical.net]
- 6. Decoding inositol nicotinate: A Comprehensive Study of its R&D Trends and Mechanism on Drug Target [synapse.patsnap.com]
- 7. Wax-matrix extended-release niacin vs this compound: a comparison of wax-matrix, extended-release niacin to this compound "no-flush" niacin in persons with mild to moderate dyslipidemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Targeting mulitple dyslipidemias with fixed combinations – focus on extended release niacin and simvastatin - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Review of Inositol Hexanicotinate Pharmacokinetics Across Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacokinetic profiles of inositol (B14025) hexanicotinate (IHN) across different species, supported by available experimental data. Inositol hexanicotinate, a hexanicotinic acid ester of meso-inositol, is utilized as a source of niacin (vitamin B3) with a reduced flushing effect.[1] Understanding its species-specific absorption, distribution, metabolism, and excretion is crucial for translational research and drug development.
Executive Summary
This compound is absorbed partially intact and is metabolized through hydrolysis to release nicotinic acid and inositol.[1][2] Pharmacokinetic studies, primarily conducted in humans and rats, reveal significant differences in its metabolic rate. In human plasma, the hydrolysis of IHN is considerably slower than in rat plasma, leading to a more sustained release of nicotinic acid.[3] This slow-release characteristic is associated with the "no-flush" property of IHN in humans, with peak serum levels of nicotinic acid observed approximately 6-10 hours after oral administration.[1][4][5] In contrast, the disappearance of IHN from rat plasma is much more rapid.[3]
Pharmacokinetic data in rats following intravenous administration suggest a dose-dependent, saturable elimination process.[3] While the oral bioavailability of IHN in humans is reported to be around 70%, some studies using specific formulations have indicated no evidence of bioavailability, highlighting the importance of formulation in its pharmacokinetic profile.[1][6] Comprehensive pharmacokinetic data, including Cmax and AUC, for IHN across a wide range of species remains limited.
Comparative Pharmacokinetic Data
The following tables summarize the available quantitative data on the pharmacokinetics of this compound and its primary metabolite, nicotinic acid, in humans and rats.
Table 1: In Vitro Plasma Hydrolysis of this compound (IHN)
| Species | Parameter | Value | Reference |
| Human | IHN Disappearance Half-life | 1.07 hours | [3] |
| Nicotinic Acid Appearance Half-life | 3.93 hours | [3] | |
| Rat | IHN Disappearance Half-life | 0.152 hours | [3] |
| Nicotinic Acid Appearance Half-life | 2.68 hours | [3] |
Table 2: In Vivo Pharmacokinetic Parameters of this compound (IHN) in Rats (Intravenous Administration)
| Dose | Parameter | Value | Reference |
| 50 mg/kg | Clearance | 65.4 ± 19 mL/min/kg | [7] |
| Volume of Distribution (Vd) | 1051 ± 250 mL/kg | [7] | |
| 100 mg/kg | Systemic Clearance | Dose-dependent alteration | [3] |
| Mean Metabolic Ratio (NA/IHN AUC) | Significantly increased with dose | [3] |
Table 3: General Pharmacokinetic Characteristics of this compound (Oral Administration)
| Species | Parameter | Observation | Reference |
| Human | Absorption | Approx. 70% of oral dose | [1][4] |
| Time to Peak (Tmax) of Nicotinic Acid | 6-10 hours | [1][4][5] | |
| Metabolism | Slow hydrolysis to nicotinic acid and inositol | [1][4] |
Signaling and Metabolic Pathways
The primary metabolic pathway of this compound involves the enzymatic hydrolysis of the ester bonds, sequentially releasing six molecules of nicotinic acid and one molecule of inositol. This process is catalyzed by esterases present in the plasma and liver.
Metabolic pathway of this compound.
Experimental Protocols
Detailed methodologies are crucial for the replication and comparison of pharmacokinetic studies. Below are summaries of key experimental protocols cited in this guide.
In Vitro Plasma Hydrolysis Study (Human and Rat)
-
Objective: To compare the rate of this compound hydrolysis in human and rat plasma.
-
Method:
-
This compound (10 or 50 µg/mL) was incubated in human and rat plasma at 37°C for 72 hours.[3]
-
Samples were collected at various time points.
-
The concentrations of the remaining this compound and the appearing nicotinic acid were determined using a validated high-performance liquid chromatography (HPLC) method.[3]
-
Kinetic parameters, including disappearance and appearance half-lives, were calculated based on the concentration-time data.[3]
-
In Vivo Pharmacokinetic Study in Rats (Intravenous Administration)
-
Objective: To determine the pharmacokinetic profile of this compound in rats following intravenous administration.
-
Method:
-
Male Sprague-Dawley rats were used in the study.[3]
-
Single doses of 50 or 100 mg/kg of this compound were administered intravenously.[3]
-
Blood samples were collected at predetermined time points.
-
Plasma concentrations of this compound and nicotinic acid were quantified using a validated HPLC-UV method.[8][9]
-
Pharmacokinetic parameters such as clearance, volume of distribution, and metabolic ratio were calculated.[3]
-
Analytical Methodology: HPLC-UV for this compound in Rat Plasma
-
Instrumentation: High-Performance Liquid Chromatography with UV detection.[8]
-
Sample Preparation: Plasma samples were extracted with an equal volume of acetonitrile (B52724), followed by dilution with the mobile phase buffer.[8]
-
Chromatographic Conditions:
-
Column: Reverse-phase C18 column.[8]
-
Mobile Phase: Isocratic mixture of acetonitrile and phosphate (B84403) buffer.[8]
-
Detection: UV detection at a specific wavelength.[8]
-
-
Validation: The method was validated for linearity, precision, accuracy, and stability.[8][9]
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for a cross-species pharmacokinetic study of an orally administered compound like this compound.
Cross-species pharmacokinetic workflow.
References
- 1. news-medical.net [news-medical.net]
- 2. Inositol nicotinate - Wikipedia [en.wikipedia.org]
- 3. Biotransformation and pharmacokinetics of this compound in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inositol nicotinate - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. altmedrev.com [altmedrev.com]
- 6. Wax-matrix extended-release niacin vs this compound: a comparison of wax-matrix, extended-release niacin to this compound "no-flush" niacin in persons with mild to moderate dyslipidemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. INOSITOL, HEXANICOTINATE, myo- | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 8. Determination of this compound in rat plasma by high performance liquid chromatography with UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Inositol Hexanicotinate Versus Other Treatments for Raynaud's Phenomenon: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of inositol (B14025) hexanicotinate against established therapeutic agents for the management of Raynaud's phenomenon. The information is compiled from available clinical trial data and pharmacological literature to offer an objective overview for research and development professionals.
Introduction to Raynaud's Phenomenon and Treatment Landscape
Raynaud's phenomenon is a vascular disorder characterized by an exaggerated vasospastic response to cold or emotional stress, leading to episodic color changes (pallor, cyanosis, and rubor) in the digits. Treatment strategies aim to reduce the frequency and severity of these vasospastic attacks. The current therapeutic landscape is dominated by vasodilatory agents, with calcium channel blockers serving as the first-line pharmacological treatment. Other drug classes, such as phosphodiesterase-5 (PDE5) inhibitors and prostacyclin analogs, are also utilized, particularly in more severe cases or when first-line therapies are ineffective or not tolerated.
Inositol hexanicotinate, a compound of nicotinic acid (niacin) and inositol, has been investigated as a potential treatment for Raynaud's phenomenon due to its vasodilatory properties. It is believed to provide a slow release of nicotinic acid, potentially reducing the flushing effect associated with niacin supplementation. However, its recommendation in clinical guidelines is not widespread, and the evidence for its efficacy is based on a limited number of older and smaller-scale studies.[1]
Comparative Efficacy of Treatments
The following tables summarize the quantitative data from clinical trials on this compound and other prominent treatments for Raynaud's phenomenon. It is important to note that a direct meta-analysis comparing this compound with these other treatments is not currently available in the published literature. Therefore, this comparison is based on an indirect assessment of individual study outcomes.
Table 1: Summary of Clinical Trial Data for this compound in Primary Raynaud's Phenomenon
| Study (Year) | N | Treatment Group | Placebo Group | Key Findings |
| Sunderland et al. (1988)[2] | 23 | This compound (4 g/day ) | Placebo | Subjective improvement; shorter and fewer vasospastic attacks compared to placebo. |
Table 2: Summary of Clinical Trial Data for Calcium Channel Blockers in Raynaud's Phenomenon
| Study (Year) | N | Treatment Group | Placebo Group | Key Findings |
| Corbin et al. (1986)[3] | 23 | Nifedipine (B1678770) (5-15 mg tds) | Placebo | Median number of attacks per week: 2.3 vs 5.0 (p < 0.01). |
| Sauza et al. (1984)[4] | 18 | Nifedipine (dose not specified) | Placebo | Significant reduction in the number of RP episodes. |
| Kahan et al. (1985)[5] | 30 | Nifedipine (20 mg tds) | Placebo | Decrease in vasospastic attacks: 90.95% in primary RP, 64.02% in PSS-associated RP (p < 0.01). |
| Smith & McKendry (1982)[6] | 17 | Nifedipine (dose not specified) | Placebo | Significant reduction in the frequency and severity of attacks. |
| Meyrick Thomas et al. (1987)[7] | 10 | Nifedipine (10 mg tds) | Placebo | Significant reduction in the duration of attacks. |
Table 3: Summary of Clinical Trial Data for PDE5 Inhibitors in Raynaud's Phenomenon
| Study (Year) | N | Treatment Group | Placebo Group | Key Findings |
| Fries et al. (2005)[8][9] | 16 | Sildenafil (B151) (50 mg bid) | Placebo | Mean frequency of attacks: 35 vs 52 (p=0.0064); Cumulative attack duration (min): 581 vs 1046 (p=0.0038); Mean Raynaud's Condition Score: 2.2 vs 3.0 (p=0.0386). |
| Herrick et al. (2011)[10] | 57 | Modified-release Sildenafil (100-200 mg/day) | Placebo | 44% reduction in attacks per week vs 18% with placebo. |
Table 4: Summary of Clinical Trial Data for Prostacyclin Analogs in Raynaud's Phenomenon
| Study (Year) | N | Treatment Group | Placebo Group | Key Findings |
| Wigley et al. (1994)[11] | 131 | Intravenous Iloprost (B1671730) (0.5-2.0 ng/kg/min) | Placebo | Mean weekly number of attacks decreased by 39.1% vs 22.2% (p = 0.005); Mean improvement in Raynaud severity score: 34.8% vs 19.7% (p = 0.011). |
| Wigley et al. (1992)[12] | 35 | Intravenous Iloprost (0.5-2.0 ng/kg/min) | Placebo | Complete healing of all cutaneous lesions in 6 of 7 patients vs 0 of 4 with placebo (p = 0.015). |
| McHugh et al. (1988)[13] | 29 | Intravenous Iloprost (dose not specified) | Placebo | Significant reduction in the number and severity of attacks. |
Experimental Protocols
This compound Studies
-
Sunderland et al. (1988): This was a double-blind, randomized, placebo-controlled trial in 23 patients with primary Raynaud's disease.[2] Participants received either 4 g/day of this compound or a placebo during cold weather. The primary outcomes were subjective patient reports and the frequency and duration of vasospastic attacks.[2]
-
Holti (1979): This experimentally controlled study involved thirty patients with primary and secondary Raynaud's phenomenon.[14] The study utilized non-invasive techniques to assess digital blood flow under controlled conditions. The time required to induce Raynaud's phenomenon was also recorded. The study suggested that inositol nicotinate (B505614) has a beneficial therapeutic effect on the skin's microcirculation.[14]
Calcium Channel Blocker Studies (Nifedipine)
-
Corbin et al. (1986): A double-blind, placebo-controlled, crossover clinical trial was conducted with 23 women over three winter months.[3] Nifedipine and placebo were administered in random order for two consecutive four-week periods. The dosage of nifedipine was escalated from 5 mg three times daily (tds) to 15 mg tds. The primary outcome was the number of Raynaud's phenomenon attacks.[3]
-
Kahan et al. (1985): A double-blind, randomized trial where 30 patients received nifedipine (20 mg three times daily) and placebo on two consecutive weeks in a random order.[5] The primary outcome was the percentage decrease in the number of vasospastic attacks.[5]
PDE5 Inhibitor Studies (Sildenafil)
-
Fries et al. (2005): This was a double-blind, placebo-controlled, fixed-dose, crossover study in 16 patients with symptomatic secondary Raynaud's phenomenon resistant to other vasodilatory therapy.[8][9] Patients were treated with 50 mg of sildenafil or placebo twice daily for 4 weeks.[8][9] Outcome measures included the frequency and duration of Raynaud's attacks, a 10-point Raynaud's Condition Score, and capillary flow velocity measured by laser Doppler anemometry.[8][9]
-
Herrick et al. (2011): A multicenter, double-blind, placebo-controlled trial was conducted in 57 patients with Raynaud's secondary to limited cutaneous systemic sclerosis.[10] Participants received either 100 mg of modified-release sildenafil for three days followed by a 200-mg daily dose for 25 days, or a placebo. The primary outcome was the frequency of Raynaud's attacks.[10]
Prostacyclin Analog Studies (Iloprost)
-
Wigley et al. (1994): A multicenter, randomized, parallel, placebo-controlled, double-blind study involving 131 patients with systemic sclerosis.[11] Patients received five daily sequential, 6-hour intravenous infusions of iloprost (0.5 to 2.0 ng/kg per min) or a placebo. Outcome measures included the frequency of Raynaud's attacks, a Raynaud severity score, and the healing of digital cutaneous lesions.[11]
Mechanisms of Action and Signaling Pathways
The therapeutic agents discussed in this guide achieve their vasodilatory effects through distinct signaling pathways.
-
This compound: This compound is hydrolyzed in the body to release nicotinic acid (niacin).[15] Nicotinic acid is believed to induce vasodilation through several mechanisms, including the activation of the G protein-coupled receptor GPR109A on Langerhans cells, leading to the production of prostaglandins (B1171923) like PGD2 and PGE2, which are potent vasodilators.[16] There is also evidence suggesting that nicotinic acid can directly activate the capsaicin (B1668287) receptor TRPV1, contributing to vasodilation.[17] Additionally, it may have anti-inflammatory effects through the SIRT1-dependent signaling pathway.[18][19]
-
Calcium Channel Blockers (CCBs): CCBs, such as nifedipine, inhibit the influx of extracellular calcium ions through L-type voltage-gated calcium channels in vascular smooth muscle cells.[20][21][22][23] This reduction in intracellular calcium concentration leads to smooth muscle relaxation and vasodilation.[20][21][22][23]
-
Phosphodiesterase-5 (PDE5) Inhibitors: PDE5 inhibitors, like sildenafil, prevent the breakdown of cyclic guanosine (B1672433) monophosphate (cGMP) by the PDE5 enzyme.[24][25][26][27] Nitric oxide (NO) stimulates the production of cGMP, which in turn mediates smooth muscle relaxation and vasodilation. By inhibiting cGMP degradation, PDE5 inhibitors enhance and prolong the vasodilatory effects of NO.[24][25][26][27]
-
Prostacyclin Analogs: Prostacyclin (PGI2) is a potent vasodilator and inhibitor of platelet aggregation. Prostacyclin analogs, such as iloprost, mimic the effects of endogenous prostacyclin by binding to prostacyclin receptors on vascular smooth muscle cells. This activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP), which in turn promotes smooth muscle relaxation and vasodilation.
Caption: Comparative signaling pathways of different drug classes used in the treatment of Raynaud's phenomenon.
Experimental Workflow
The evaluation of treatments for Raynaud's phenomenon typically follows a structured clinical trial workflow.
Caption: A generalized experimental workflow for a randomized controlled trial evaluating a treatment for Raynaud's phenomenon.
Conclusion
The evidence for the efficacy of this compound in Raynaud's phenomenon is limited to a few small, older studies, which suggest a modest benefit. In contrast, calcium channel blockers, PDE5 inhibitors, and prostacyclin analogs are supported by more robust and extensive clinical trial data demonstrating their effectiveness in reducing the frequency and severity of vasospastic attacks. While this compound may have a favorable side-effect profile, its place in the treatment algorithm for Raynaud's phenomenon remains to be clearly established through larger, well-designed, and controlled clinical trials that directly compare it with current standard-of-care treatments. For drug development professionals, this highlights a potential area for further investigation, particularly in developing well-tolerated oral vasodilators.
References
- 1. caringsunshine.com [caringsunshine.com]
- 2. A double blind randomised placebo controlled trial of hexopal in primary Raynaud's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A randomized double blind cross-over trial of nifedipine in the treatment of primary Raynaud's phenomenon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of the calcium channel blocker nifedipine on Raynaud's phenomenon. A controlled double blind trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Controlled study of nifedipine in the treatment of Raynaud's phenomenon] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Controlled trial of nifedipine in the treatment of Raynaud's phenomenon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nifedipine in the treatment of Raynaud's phenomenon in patients with systemic sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. Sildenafil in the treatment of Raynaud's phenomenon resistant to vasodilatory therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sildenafil (Viagra) Reduces Raynaud's Frequency in Patients with Scleroderma - Raynaud's Association [raynauds.org]
- 11. acpjournals.org [acpjournals.org]
- 12. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 13. Infusion of iloprost, a prostacyclin analogue, for treatment of Raynaud's phenomenon in systemic sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. An experimentally controlled evaluation of the effect of inositol nicotinate upon the digital blood flow in patients with Raynaud's phenomenon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. altmedrev.com [altmedrev.com]
- 16. researchgate.net [researchgate.net]
- 17. ahajournals.org [ahajournals.org]
- 18. Nicotinic acid inhibits vascular inflammation via the SIRT1-dependent signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Nicotinic acid inhibits vascular inflammation via the SIRT1-dependent signaling pathway. | Semantic Scholar [semanticscholar.org]
- 20. droracle.ai [droracle.ai]
- 21. Calcium Channel Blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 22. CV Pharmacology | Calcium-Channel Blockers (CCBs) [cvpharmacology.com]
- 23. Calcium Channel Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. Phosphodiesterase Type 5 (PDE5) Inhibitors - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. PDE5 inhibitor - Wikipedia [en.wikipedia.org]
- 26. PDE5 Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 27. Phosphodiesterase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Inositol Hexanicotinate: A Guide for Laboratory Professionals
The proper disposal of Inositol (B14025) Hexanicotinate is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, adherence to established protocols ensures compliance with regulations and minimizes potential hazards. This guide provides essential, step-by-step logistical information for the safe handling and disposal of Inositol Hexanicotinate waste.
This compound, also known as inositol niacinate, is classified as a hazardous substance according to the Occupational Safety and Health Administration (OSHA) 29 CFR 1910.1200.[1] It is an irritant to the eyes, skin, and respiratory system.[1][2] Therefore, its disposal must be managed with care, following institutional and regulatory guidelines.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to wear appropriate personal protective equipment (PPE), including protective gloves, clothing, and eye protection.[2] All handling of this compound waste should be conducted in a well-ventilated area to avoid inhalation of dust or fumes.[2]
Step-by-Step Disposal Protocol
The disposal of this compound, as with most laboratory chemicals, is governed by the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[3][4] As a result, it must not be disposed of in regular trash or poured down the sanitary sewer system.[3][5] The following protocol outlines the standard procedure for its disposal:
-
Waste Identification and Collection :
-
Treat all unwanted this compound, including spilled material and contaminated items (e.g., weigh boats, gloves), as hazardous waste.[6]
-
For dry spills, use dry clean-up procedures to avoid generating dust. Dampen the material with water before sweeping it into a suitable container.
-
Collect all waste in a container that is compatible with the chemical. Plastic containers are often preferred for hazardous waste.[3][7] Ensure the container is in good condition, with no leaks or rust.[8]
-
-
Labeling :
-
As soon as waste is placed in the container, it must be labeled with a hazardous waste tag provided by your institution's Environmental Health and Safety (EHS) department.[3][6]
-
The label must include the full chemical name ("this compound"), the quantity of waste, the date of generation, and the location of origin (e.g., department, room number).[3] Abbreviations or chemical formulas are not permitted.[3]
-
The words "Hazardous Waste" must be clearly visible on the tag.[3]
-
-
Storage :
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[7][9]
-
Ensure the container is kept tightly closed except when adding waste.[5][8]
-
Segregate the this compound waste from incompatible materials, particularly oxidizing agents.[1]
-
-
Disposal Request :
Disposal of Empty Containers
Empty containers that previously held this compound must also be handled properly. To be disposed of as regular trash, an empty container that held a hazardous chemical must be triple-rinsed.[8]
-
The rinsate from this process must be collected and disposed of as hazardous waste.[8]
-
After rinsing, deface or remove all chemical labels from the container before placing it in the regular trash.[6]
Quantitative Disposal Parameters
While specific quantitative data for this compound disposal is limited, general laboratory waste guidelines provide context for what is permissible for drain disposal, which this compound does not meet. This data is presented for informational purposes to highlight the strict controls on chemical waste.
| Parameter | Guideline Value | Applicability to this compound | Source |
| pH for Drain Disposal | 5.5 - 10.5 | Not Applicable | [5][10] |
| Quantity for Drain Disposal | A few hundred grams or milliliters per day | Not Applicable | [10] |
| Acute Hazardous Waste Accumulation Limit | 1 quart (liquid) or 1 kilogram (solid) | Not Applicable (this compound is not typically P-listed) | [7] |
| General Hazardous Waste Accumulation Limit | 55 gallons | Applicable | [6][7] |
Visualizing the Disposal Workflow
To clarify the decision-making process for the proper disposal of this compound, the following workflow diagram has been created.
Caption: Disposal workflow for this compound waste.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, upholding the highest standards of laboratory safety and environmental stewardship. Always consult your institution's specific chemical hygiene plan and EHS guidelines for any additional requirements.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. biosynth.com [biosynth.com]
- 3. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 4. pfw.edu [pfw.edu]
- 5. Chapter 20, Chemical Hygiene Plan: Chemical Waste Management | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 6. vumc.org [vumc.org]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. acs.org [acs.org]
Comprehensive Safety and Handling Guide for Inositol Hexanicotinate
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety protocols, operational procedures, and disposal plans for handling Inositol Hexanicotinate in a laboratory setting. Adherence to these guidelines is crucial for ensuring personal safety and maintaining a secure research environment.
Personal Protective Equipment (PPE)
A risk assessment should always be conducted before handling this compound to determine the appropriate level of personal protective equipment. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specifications | Purpose |
| Eye Protection | Safety Glasses with side shields or Chemical Goggles | ANSI Z87.1-compliant | Protects against splashes and airborne particles.[1][2] |
| Hand Protection | Disposable Gloves | Nitrile, Neoprene, or Butyl Rubber | Prevents direct skin contact.[1] For prolonged or frequently repeated contact, a glove with a protection class of 5 or higher (breakthrough time >240 minutes) is recommended. For brief contact, a protection class of 3 or higher (breakthrough time >60 minutes) is advised.[1] |
| Body Protection | Laboratory Coat | Standard | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Dust Mask/Respirator | N95 or equivalent | Recommended when handling fine powders or when dust generation is likely.[1][2] |
Operational Plan: From Receipt to Disposal
This section outlines the standard operating procedures for the safe handling of this compound throughout its lifecycle in the laboratory.
Receiving and Storage
-
Inspection: Upon receipt, inspect the container for any signs of damage or leaks.
-
Labeling: Ensure the container is clearly labeled with the chemical name, hazard information, and date of receipt.
-
Storage: Store in a tightly sealed, original container in a cool, dry, and well-ventilated area.[2] Keep away from incompatible materials such as strong oxidizing agents. Storage temperature should be maintained between 10°C - 25°C.[2]
Handling and Use
-
Designated Area: All handling of this compound powder should be conducted in a designated area, such as a chemical fume hood, to minimize inhalation exposure.[2]
-
Avoid Dust Generation: Use procedures that minimize the generation of dust. Avoid dry sweeping of spills.
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn. Do not eat, drink, or smoke in areas where the chemical is handled.
Disposal Plan
-
Waste Collection: Collect all waste materials, including contaminated PPE and empty containers, in a designated and clearly labeled hazardous waste container.
-
Disposal Regulations: Dispose of chemical waste in accordance with all local, state, and federal regulations.[3] Do not dispose of down the drain or in regular trash.
-
Empty Containers: Empty containers may retain product residue and should be treated as hazardous waste. Do not reuse empty containers.
Experimental Protocol: Decontamination of a Work Area
This protocol provides a step-by-step guide for the decontamination of a laboratory workspace after handling this compound.
Materials:
-
Appropriate PPE (as specified in the table above)
-
Low-lint absorbent pads or paper towels
-
70% Ethanol (B145695) or another suitable laboratory disinfectant
-
Designated hazardous waste container
-
Warning signs
Procedure:
-
Preparation: Ensure proper PPE is donned before beginning the decontamination process. If significant contamination is visible, place warning signs to alert others.
-
Initial Wipe-Down: Carefully wipe down all surfaces where this compound was handled with a damp, low-lint absorbent pad to collect any visible powder. Avoid vigorous wiping to prevent making the powder airborne.
-
Wet Decontamination: Liberally spray the work surfaces with 70% ethanol or another appropriate cleaning agent.
-
Contact Time: Allow the cleaning agent to remain on the surface for the recommended contact time (typically 1-5 minutes) to ensure effective decontamination.
-
Final Wipe-Down: Using new absorbent pads, wipe the surfaces clean, starting from the least contaminated area and moving towards the most contaminated area.
-
Disposal: Dispose of all used absorbent pads, gloves, and any other contaminated materials in the designated hazardous waste container.
-
Final Inspection: Visually inspect the work area to ensure all visible contamination has been removed.
-
Hand Hygiene: Remove PPE and wash hands thoroughly with soap and water.
Workflow for Handling a Chemical Spill
The following diagram illustrates the procedural workflow for responding to a spill of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
